molecular formula C27H31FN6OS B1677771 PI-3065

PI-3065

Cat. No.: B1677771
M. Wt: 506.6 g/mol
InChI Key: YDNOHCOYQVZOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI-3065 is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) isoform p110δ (IC50 = 15 nM). It displays greater than 100-fold selectivity for p110δ over p110ɑ, p110β, p110γ, DNA-PK, or mTOR. This compound suppresses tumor growth and metastasis in mouse xenograft models by inhibiting p110δ activity in regulatory T cells.>PI3065 is a p110δ isoform of phosphoinositide-3-OH kinase (PIK) inhibitor. Inhibitors against the p110δ isoform of phosphoinositide-3-OH kinase (PIK) have shown remarkable therapeutic efficacy in some human leukaemias. As p110δ is primarily expressed in leukocytes, drugs against p110δ have not been considered for the treatment of solid tumours. p110δ inactivation in regulatory T cells unleashes CD8(+) cytotoxic T cells and induces tumour regression. p110δ inhibitors can break tumour-induced immune tolerance and should be considered for wider use in oncology

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

4-[6-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN6OS/c28-21-3-4-22-20(5-6-29-22)24(21)26-30-23-15-19(17-33-9-7-32(8-10-33)16-18-1-2-18)36-25(23)27(31-26)34-11-13-35-14-12-34/h3-6,15,18,29H,1-2,7-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNOHCOYQVZOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)C5=C(C=CC6=C5C=CN6)F)N7CCOCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PI-3065: A Technical Guide to a Selective PI3K Delta Inhibitor

Author: BenchChem Technical Support Team. Date: October 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of PI-3065, a selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta isoform. This document details the molecule's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction to the PI3K Delta Signaling Pathway

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The PI3K/AKT/mTOR pathway is a central intracellular signaling cascade that, when dysregulated, is a hallmark of various diseases, including cancer.[2][3]

Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The p110δ catalytic subunit, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells, making it a crucial mediator of immune cell signaling.[4][5] Its activation, typically downstream of growth factor receptors or oncogenes, leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then modulates a host of substrates that govern cell cycle progression, apoptosis, and growth.[3] Given its restricted expression and critical role in immune function and hematological malignancies, p110δ has emerged as a promising therapeutic target.[4][5]

This compound: A Potent and Selective p110δ Inhibitor

This compound is a small molecule inhibitor designed to selectively target the p110δ isoform of PI3K.[6] Its high selectivity minimizes off-target effects on other PI3K isoforms that are more broadly expressed and essential for general cellular homeostasis.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The data is summarized in the tables below.

Table 1: Kinase Inhibitory Activity of this compound

TargetParameterValue (nM)Reference(s)
PI3K p110δ IC₅₀ 5[7][8][9]
15[6][10][11]
Kᵢ 1.5[4][7][8]
PI3K p110α IC₅₀600[8]
910[7]
PI3K p110β IC₅₀600[7][8]
PI3K p110γ IC₅₀>10,000[7][8]

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitor constant.

Table 2: Preclinical In Vivo Efficacy of this compound

ModelCell LineDosingKey OutcomesReference(s)
Murine Mammary Carcinoma4T175 mg/kg, p.o., dailySuppressed tumor growth and metastasis.[6][7][10]
Pancreatic Ductal AdenocarcinomaKPCNot SpecifiedProlonged survival and reduced macroscopic metastases.[6]
Hepatocellular Carcinoma XenograftHCCNot SpecifiedInhibited tumor growth.[1]

p.o.: Per os (by mouth).

Mechanism of Action

This compound functions by directly binding to the ATP-binding pocket of the p110δ catalytic subunit, preventing the phosphorylation of PIP2 to PIP3. This action effectively blocks the downstream signaling cascade, including the phosphorylation and activation of AKT.[4] The consequences of this inhibition are context-dependent but generally lead to reduced cell proliferation and survival. In the context of cancer, this compound has been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting the expression of survivin, a protein that inhibits apoptosis.[1] Furthermore, by inactivating p110δ in regulatory T cells, this compound can disrupt tumor-induced immune tolerance, unleashing CD8+ cytotoxic T cells to attack tumor cells.[4]

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.

In Vitro: Cell Proliferation Assay (MTS)

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.

  • Cell Line: 4T1 (murine mammary carcinoma), or other relevant cell lines.

  • Seeding: Plate cells in 96-well plates at a density optimized for logarithmic growth over the assay period and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). A 4-hour treatment period has been reported.[6][11]

  • Incubation: After the treatment period, wash the cells to remove the compound. Add fresh culture medium and incubate for an additional 48 hours.[6][11]

  • Staining: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the logarithm of the inhibitor concentration.

In Vivo: Murine Mammary Carcinoma Model

This protocol details an orthotopic mouse model to evaluate the anti-tumor and anti-metastatic effects of this compound in vivo.

  • Animal Model: Female BALB/c mice.[7]

  • Cell Preparation: Culture 4T1 murine mammary carcinoma cells. On the day of inoculation, harvest cells and resuspend them in a sterile phosphate-buffered saline (PBS) or appropriate medium at a concentration of 1x10⁶ cells/mL.

  • Tumor Inoculation: Anesthetize the mice and orthotopically inoculate 1x10⁵ 4T1 cells (in 100 µL) into the mammary fat pad.[7]

  • Drug Administration: Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80).[7] Administer this compound at 75 mg/kg or vehicle control via oral gavage (p.o.) once daily.[7] Dosing can begin the day prior to tumor cell inoculation.[7]

  • Monitoring: Monitor tumor growth weekly by caliper measurements (Length x Width²/2) or by using bioluminescence imaging if using luciferase-expressing cells.[7] Monitor animal body weight and overall health status regularly.

  • Endpoint: At a predetermined endpoint (e.g., day 35), euthanize the mice.[7] Excise the primary tumors and weigh them. Peripheral organs, such as the lungs and liver, can be extracted to assess metastasis through histological analysis (e.g., H&E staining) or ex vivo luminescence measurement.[7][10]

  • Data Analysis: Compare tumor growth rates, final tumor weights, and metastatic burden between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

References

The Discovery and Synthesis of PI-3065: A Potent and Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: October 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PI-3065 is a potent and highly selective small molecule inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. The δ isoform of PI3K is primarily expressed in hematopoietic cells, making it an attractive therapeutic target for hematological malignancies and inflammatory disorders. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

This compound was identified as a potent and selective inhibitor of PI3K p110δ.[1][2][3] The rationale behind its development lies in the specific role of the p110δ isoform in mediating signals from various immune cell receptors. By selectively targeting p110δ, this compound aims to modulate immune responses and inhibit the growth of certain cancers with minimal off-target effects on other PI3K isoforms that are crucial for normal cellular functions.[3]

Biological Activity and Potency

This compound has demonstrated high potency and selectivity for the PI3K p110δ isoform in various in vitro assays. The inhibitory activity of this compound against Class I PI3K isoforms is summarized in the table below.

PI3K Isoform IC50 (nM) Ki (nM)
p110δ5 - 15[1][4][5]1.5[1][2]
p110α910[1]-
p110β600[1]-
p110γ>10000[1]-

Table 1: In vitro inhibitory activity of this compound against PI3K isoforms.

Signaling Pathway

This compound exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway. Upon activation by upstream signals, such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like cell growth, proliferation, and survival. This compound, by inhibiting p110δ, blocks the production of PIP3, thereby attenuating the entire downstream signaling cascade.

PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.

Chemical Synthesis

A general synthetic approach involves the initial formation of a substituted thiophene (B33073) ring, which is then cyclized to form the thieno[3,2-d]pyrimidine (B1254671) core. Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, are often employed to introduce the indolyl group at the 2-position. The final steps typically involve the introduction of the morpholinyl and the piperazinylmethyl moieties at the 4- and 6-positions, respectively.

Conceptual Chemical Synthesis Workflow for this compound.

Experimental Protocols

In Vitro Kinase Assay

A common method to determine the IC50 of a kinase inhibitor is a biochemical assay, such as an ADP-Glo™ Kinase Assay.

Protocol:

  • Prepare a reaction mixture containing the PI3K p110δ enzyme, a suitable substrate (e.g., PIP2), and ATP in a kinase buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction at room temperature for a specified time (e.g., 1 hour) to allow for the kinase reaction to proceed.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy in a Murine Cancer Model

The anti-tumor efficacy of this compound has been evaluated in vivo.

Protocol (Example):

  • Female BALB/c mice are inoculated with a suitable cancer cell line (e.g., 4T1 murine breast cancer cells) to establish tumors.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • This compound is administered orally at a specified dose (e.g., 75 mg/kg) and schedule (e.g., once daily). The control group receives a vehicle solution.

  • Tumor growth is monitored regularly by caliper measurements.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of this compound is determined by comparing the tumor growth and final tumor weight between the treatment and control groups.

Conclusion

This compound is a potent and selective inhibitor of the PI3K p110δ isoform with promising therapeutic potential for the treatment of hematological malignancies and inflammatory diseases. Its high selectivity for the δ isoform suggests a favorable safety profile with reduced off-target effects. The information presented in this technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, which can serve as a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy and immunology. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising compound.

References

The Role of PI-3065 in Modulating the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. Characterized by a complex interplay of immunosuppressive cells and signaling pathways, the TME can prevent the host immune system from mounting an effective anti-tumor response. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the p110δ isoform, has emerged as a critical regulator of immune cell function. PI-3065, a potent and selective inhibitor of PI3K p110δ, has demonstrated significant potential in reshaping the TME from an immunosuppressive to an immune-permissive state. This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on key immune cell populations within the TME, and detailed experimental protocols for its investigation.

Introduction: The PI3K Pathway in Immunity and Cancer

The PI3K signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The p110δ catalytic subunit, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of various immune cells.

In the context of cancer, aberrant PI3K signaling is a common oncogenic driver. However, the role of the p110δ isoform is particularly intriguing due to its specific function in immune regulation. Within the TME, p110δ signaling is often hyperactivated in immunosuppressive immune cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), contributing to their ability to dampen anti-tumor immunity.

This compound: A Selective PI3K p110δ Inhibitor

This compound is a small molecule inhibitor with high selectivity for the p110δ isoform of PI3K. This selectivity allows for the targeted modulation of immune cells within the TME with potentially fewer off-target effects compared to pan-PI3K inhibitors.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the p110δ catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to the downstream inactivation of the PI3K/Akt signaling cascade. This inhibition has profound effects on the function of various immune cells.

Quantitative Data: In Vitro Potency and Selectivity

The following table summarizes the in vitro potency of this compound against different Class I PI3K isoforms.

PI3K IsoformIC50 (nM)Reference(s)
p110δ5 - 15[1][2][3]
p110α910[3]
p110β600[3]
p110γ>10,000[3]

This compound and the Tumor Microenvironment

This compound exerts its anti-tumor effects primarily by modulating the function of key immunosuppressive and effector cells within the TME.

Impact on Regulatory T cells (Tregs)

Tregs are a critical population of immunosuppressive CD4+ T cells that restrain anti-tumor immunity. PI3Kδ signaling is essential for Treg development, stability, and suppressive function.

  • Mechanism: this compound treatment has been shown to reduce the expansion and suppressive capacity of Tregs.[4] This is achieved by inhibiting the PI3K/Akt pathway, which is crucial for Treg proliferation and the expression of key functional molecules like CTLA-4 and ICOS.

  • Outcome: By functionally impairing Tregs, this compound can alleviate the suppression of effector T cells, thereby promoting a more robust anti-tumor immune response.[4]

Impact on Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive activities. The expansion of MDSCs is a common feature of many cancers and is associated with poor prognosis.

  • Mechanism: Studies suggest that the reduction in MDSC numbers following this compound treatment is an indirect effect resulting from the control of tumor growth driven by Treg inhibition.[1][4] There is no evidence for a direct inhibitory effect of this compound on MDSC suppressive function.[4]

  • Outcome: The reduction in MDSC populations further contributes to a more favorable immune microenvironment for effector T cell function.

Direct Anti-Tumor Effects: The Case of Hepatocellular Carcinoma

In addition to its immunomodulatory roles, this compound has demonstrated direct anti-tumor activity in certain cancer types.

  • Mechanism: In hepatocellular carcinoma (HCC) cells, this compound has been shown to induce apoptosis by inhibiting the expression of survivin, an anti-apoptotic protein.[5] This leads to a decrease in the mitochondrial membrane potential and the release of cytochrome C.[5]

  • Outcome: This direct cytotoxic effect, combined with its immunomodulatory properties, makes this compound a promising therapeutic agent for HCC.[5]

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow for In Vivo Studies

References

The Immunomodulatory Landscape of PI-3065: A Technical Overview

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-3065 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform. The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The p110δ isoform is predominantly expressed in leukocytes, making it a key player in immune cell signaling and a highly attractive therapeutic target for a range of pathologies, including hematological malignancies and inflammatory conditions. This document provides a detailed technical guide on the effects of this compound on immune cell function, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular pathways.

Core Mechanism of Action: Selective PI3Kδ Inhibition

This compound exerts its effects by competitively binding to the ATP-binding site of the p110δ catalytic subunit of PI3K, thereby blocking its kinase activity. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to the inhibition of downstream signaling cascades, most notably the AKT/mTOR pathway, which is crucial for the function of many immune cells.

The selectivity of this compound for the δ isoform over other class I PI3K isoforms (α, β, and γ) is a key feature, minimizing off-target effects on ubiquitously expressed isoforms like p110α and p110β.

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
PI3K IsoformIC50 (nM)Ki (nM)Selectivity vs. p110δ
p110δ 51.5-
p110α 910Not Reported>180-fold
p110β 600Not Reported120-fold
p110γ >10,000Not Reported>2000-fold

Note: Some sources report an IC50 of 15 nM for p110δ.

PI3K Signaling Pathway and this compound Inhibition.

Effects on Immune Cell Function

This compound's selective targeting of the p110δ isoform leads to profound and diverse effects across the immune system, particularly within the tumor microenvironment. The primary consequence is a shift from an immunosuppressive to an anti-tumor immune landscape.

Regulatory T cells (Tregs)

PI3Kδ signaling is critical for the function and stability of Tregs, which are potent suppressors of anti-tumor immunity. Pharmacological inhibition of p110δ with this compound has been shown to break this immune tolerance.

  • Functional Impairment: this compound attenuates the immunosuppressive capacity of Tregs.

  • Reduced Infiltration: Treatment with this compound significantly decreases the infiltration of Tregs into tumors. In preclinical models, this reduction is observed as early as 3 days after treatment initiation.

CD8+ Cytotoxic T Lymphocytes (CTLs)

In contrast to its effects on Tregs, PI3Kδ inhibition appears to spare or even enhance the function of CD8+ T cells.

  • Increased Infiltration: By reducing Treg-mediated suppression, this compound promotes the infiltration of CD8+ T cells into the tumor microenvironment.

  • Enhanced Anti-Tumor Activity: The resulting increase in the CD8+/Treg ratio within the tumor is a key indicator of a robust anti-tumor immune response.

Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses. In tumor-bearing mice, splenomegaly is often driven by a significant expansion of MDSCs.

  • Reduced Expansion: this compound treatment significantly curtails the splenic expansion of both polymorphonuclear (PMN-MDSC) and monocytic (M-MDSC) subpopulations.

Table 2: In Vivo Effects of this compound on Immune Cell Populations in Tumor-Bearing Mice
Immune Cell PopulationModelTissueEffectMagnitude of Change
Regulatory T cells (Tregs) CT-26 Colon CarcinomaTumorDecreaseSignificant reduction in tumor-infiltrating Tregs.
CD8+ T cells KPC Pancreatic CancerTumorIncreaseElevated levels of infiltrating CD8+ T cells.
PMN-MDSCs 4T1 Breast CancerSpleenDecreaseSignificantly reduced expansion by day 28 post-tumor injection.
M-MDSCs 4T1 Breast CancerSpleenDecreaseSignificantly reduced expansion by day 28 post-tumor injection.

Experimental Protocols and Methodologies

The immunomodulatory effects of this compound have been predominantly characterized using in vivo murine cancer models.

In Vivo Murine Tumor Models
  • Model: 4T1 Murine Mammary Carcinoma

    • Cell Inoculation: 1x10^5 4T1 cells are orthotopically inoculated into the mammary fat pad of female BALB/c mice.

    • Treatment Regimen: this compound is administered at 75 mg/kg, once daily, via oral gavage (p.o.). Dosing typically begins 12 hours prior to tumor cell inoculation and continues for the duration of the study (e.g., 35-36 days).

    • Vehicle Control: A solution of 0.5% methylcellulose (B11928114) with 0.2% Tween 80 is commonly used as a vehicle control.

  • Model: KPC Pancreatic Ductal Adenocarcinoma

    • Treatment Initiation: Mice with established tumors (5-10 mm) are selected for treatment.

    • Treatment Regimen: this compound is administered for a total of 14 days.

    • Endpoints: Survival, incidence of metastases, and immune cell infiltration (CD8+, Tregs) in pancreatic lesions are assessed.

Typical In Vivo Experimental Workflow for this compound.
In Vitro Proliferation Assays

  • Cell Line: 4T1 cells, which lack detectable p110δ expression, are often used as a negative control to demonstrate the specificity of this compound.

  • Method:

    • Cells are treated with this compound for a short duration (e.g., 4 hours).

    • The drug is washed out, and cells are cultured for an additional period (e.g., 48 hours).

    • Cell proliferation is quantified using an MTS staining assay.

  • Result: this compound shows no direct inhibition of 4T1 cell growth, indicating its anti-tumor effects in vivo are mediated through the immune system.

Clinical Landscape and Future Directions

While the preclinical data for this compound is compelling, there is limited publicly available information regarding its progression into human clinical trials. However, the broader class of PI3Kδ inhibitors has seen significant clinical investigation. Idelalisib (CAL-101), another PI3Kδ inhibitor, is approved for certain hematologic malignancies. These clinical programs validate PI3Kδ as a therapeutic target. The robust preclinical evidence suggests that this compound could be a potent immunomodulatory agent for cancer therapy, potentially in combination with other immunotherapies like checkpoint inhibitors, to further enhance anti-tumor responses.

Conclusion

This compound is a highly selective PI3Kδ inhibitor that reshapes the tumor microenvironment from an immunosuppressive to an immune-active state. Its primary mechanism involves the functional impairment and reduced infiltration of regulatory T cells, which in turn unleashes the activity of cytotoxic CD8+ T cells. Furthermore, this compound curtails the systemic expansion of myeloid-derived suppressor cells. These coordinated effects on multiple immune cell lineages underscore the therapeutic potential of this compound as a novel cancer immunotherapy. The detailed experimental data provides a strong rationale for its further development and clinical investigation.

A Technical Guide to the Selectivity Profile of PI-3065 Against PI3K Isoforms

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selective inhibitory activity of PI-3065 against the Class I phosphoinositide 3-kinase (PI3K) isoforms. The document outlines its quantitative inhibitory profile, the experimental methodologies used for such determinations, and the relevant signaling pathways, offering a comprehensive resource for researchers in oncology and immunology.

Core Focus: PI3Kδ-Dominant Inhibition

This compound is a potent and highly selective inhibitor of the p110δ isoform of PI3K.[1][2][3][4] This isoform is predominantly expressed in leukocytes and is critical for immune cell signaling, making it a key target in hematological malignancies and inflammatory diseases.[3] The selectivity of this compound for the δ isoform over the ubiquitously expressed α and β isoforms is a crucial aspect of its therapeutic potential, as it may reduce the systemic toxicity associated with pan-PI3K inhibitors.[3]

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against the four Class I PI3K catalytic isoforms (p110α, p110β, p110γ, and p110δ) is typically quantified by half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. The data compiled from multiple sources demonstrates a significant selectivity margin for the p110δ isoform.

IsoformTargetThis compound IC50 (nM)This compound Ki (nM)Selectivity over p110δ (IC50-fold)
PI3Kδ p110δ 5 - 15 [1][2][5]1.5 [4][5]1x
PI3Kαp110α600 - 910[4][5]110>120x
PI3Kβp110β600 - 1078[1][5]130>120x
PI3Kγp110γ>10,000[4][5]940>667x

Note: IC50 and Ki values can vary between different assay formats and experimental conditions.

Experimental Protocols for Determining PI3K Inhibitor Selectivity

The determination of the selectivity profile of PI3K inhibitors like this compound involves robust biochemical assays. These assays are designed to measure the enzymatic activity of purified PI3K isoforms in the presence of varying concentrations of the inhibitor.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET based assays are a common high-throughput screening method for measuring kinase activity. They detect the product of the kinase reaction, ADP, or the phosphorylation of a substrate.

  • Adapta™ Universal Kinase Assay: This is a homogenous, fluorescence-based immunoassay that measures ADP formation.[6]

    • Kinase Reaction: The PI3K enzyme, the lipid substrate (e.g., PIP2), ATP, and the inhibitor (this compound) are incubated together.

    • Detection: A detection solution containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer is added.

    • Signal Measurement: In the absence of ADP produced by the kinase, the tracer binds to the antibody, bringing the europium donor and Alexa Fluor® acceptor into close proximity, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a decrease in the FRET signal. The signal intensity is inversely proportional to the kinase activity.

  • LanthaScreen™ Kinase Assay: This assay format measures the phosphorylation of a substrate.[6]

    • Kinase Reaction: The PI3K enzyme, a fluorescently labeled substrate (e.g., a GFP-fusion protein), ATP, and the inhibitor are incubated.

    • Detection: A terbium-labeled antibody specific to the phosphorylated form of the substrate is added.

    • Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor (e.g., GFP) close enough for FRET to occur. The resulting signal is directly proportional to the kinase activity.

Radiometric Assays

Radiometric assays are a traditional and highly sensitive method for measuring kinase activity.

  • Reaction Setup: The assay is performed in a buffer containing the purified PI3K isoform, the lipid substrate, and ATP, which includes a trace amount of radiolabeled [γ-³²P]ATP.[7]

  • Incubation: The reaction is initiated and incubated at a controlled temperature for a specific period.[7]

  • Termination and Extraction: The reaction is stopped, typically by adding an acid. The phosphorylated lipid product is then extracted from the aqueous solution using organic solvents (e.g., a chloroform/methanol mixture).[7]

  • Detection: The amount of radioactivity incorporated into the lipid product is quantified using scintillation counting. This level of radioactivity is directly proportional to the PI3K enzyme activity. The IC50 is determined by measuring the activity across a range of inhibitor concentrations.[7]

Visualizations

PI3K Signaling Pathway and Inhibition by this compound

Caption: PI3Kδ signaling pathway and its inhibition by this compound.

General Workflow for PI3K Inhibitor Selectivity Profiling

Caption: A generalized workflow for determining PI3K inhibitor selectivity.

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of the p110δ catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2] This action blocks the downstream signaling cascade, including the phosphorylation and activation of AKT, which is a critical mediator of cell survival, proliferation, and growth.[3] By selectively inhibiting the p110δ isoform, this compound can suppress pathological immune responses and the growth of tumor cells in certain hematological malignancies.[3] Evidence also suggests that by inactivating PI3Kδ, this compound can disrupt regulatory T-cell-mediated immune tolerance to cancer, potentially benefiting patients with solid tumors.[8]

References

In Vitro Efficacy of PI-3065: A Technical Guide to IC50 Determination and Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of PI-3065, a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). This document details the half-maximal inhibitory concentration (IC50) values of this compound against various PI3K isoforms, outlines a detailed experimental protocol for determining these values, and illustrates the compound's mechanism of action within the PI3K/AKT signaling pathway.

Quantitative Analysis of this compound Inhibitory Activity

This compound demonstrates high potency and selectivity for the p110δ isoform of PI3K. The in vitro IC50 values, a measure of the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. The data clearly indicates a significantly lower IC50 value for p110δ compared to other Class I PI3K isoforms, highlighting its selective nature.

PI3K IsoformIC50 (nM)
p110δ5 - 15
p110α~910
p110β~600 - 1078
p110γ>10,000

Experimental Protocol: In Vitro PI3K Kinase Assay for IC50 Determination

This section outlines a detailed methodology for determining the IC50 values of this compound against PI3K isoforms using a biochemical kinase assay. A common and robust method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials and Reagents:

  • Recombinant human PI3K isoforms (p110δ/p85α, p110α/p85α, p110β/p85α, p110γ/p101)

  • This compound compound

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Experimental Workflow:

Fig 1. Experimental workflow for IC50 determination.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration would be 10 mM, followed by serial dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of each this compound dilution to the wells of a 384-well assay plate. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, the specific PI3K isoform, and the PIP2 substrate.

  • Initiate Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • Start Phosphorylation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase isoform if known, or at a standard concentration (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This compound Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound exerts its effects by inhibiting the p110δ isoform of PI3K, a critical node in the PI3K/AKT signaling pathway. This pathway is a key regulator of cell proliferation, survival, and metabolism. Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. By inhibiting p110δ, this compound blocks the production of PIP3, thereby attenuating downstream AKT signaling.

Fig 2. PI3K/AKT signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy of PI-3065: A Technical Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of PI-3065, a selective phosphoinositide 3-kinase (PI3K) p110δ inhibitor. The following sections detail the experimental protocols, quantitative data from key preclinical studies, and the underlying signaling pathways, offering valuable insights for researchers in oncology and drug development.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the p110δ isoform of PI3K, with a reported IC50 of 15 nM and over 70-fold selectivity against other PI3K family members.[1] This selectivity for p110δ, which is predominantly expressed in leukocytes, underpins its mechanism of action, which involves modulating the tumor microenvironment and breaking immune tolerance.[2]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active. This compound exerts its effects by inhibiting p110δ, a key component of this pathway.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

In Vivo Efficacy Studies

This compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models. The following tables summarize the quantitative data from these studies.

Hepatocellular Carcinoma (HCC)

A study investigating the effects of this compound in hepatocellular carcinoma demonstrated its ability to inhibit tumor growth in vivo by targeting survivin.[3]

Animal ModelTreatmentOutcomeReference
Nude mice with HCC tumorsThis compoundInhibits HCC tumor growth[3]
Breast Cancer (4T1 Model)

In a murine model of breast cancer, this compound was shown to suppress tumor growth and metastasis.[1][4]

Animal ModelTreatmentDosing RegimenOutcomeReference
Female WT BALB/c mice with 4T1 tumorsThis compound75 mg/kg, p.o., once dailySuppresses 4T1 tumor growth and metastasis[1][4]
Pancreatic Ductal Adenocarcinoma (KPC Model)

This compound has also shown efficacy in a genetically engineered mouse model of pancreatic cancer.[1]

Animal ModelTreatmentOutcomeReference
LSL.KrasG12D/+; p53R172H/+; PdxCretg/+ (KPC) miceThis compoundProlongs survival and reduces macroscopic metastases[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

General In Vivo Study Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

Caption: A generalized workflow for in vivo cancer drug efficacy studies.

Detailed Protocol: 4T1 Breast Cancer Model

This protocol is based on the methodology described in studies of this compound in the 4T1 breast cancer model.[4]

1. Animal Model:

  • Female wild-type BALB/c mice are used.

2. Cell Culture and Inoculation:

  • 4T1 murine mammary carcinoma cells are cultured under standard conditions.

  • On day 0, 1x10^5 4T1 cells are orthotopically inoculated into the mammary fat pad of the mice.

3. Treatment Regimen:

  • Drug: this compound is administered at a dose of 75 mg/kg.

  • Vehicle Control: A solution of 0.5% methylcellulose (B11928114) with 0.2% Tween 80 is used as the vehicle control.

  • Administration: Both this compound and the vehicle are administered by oral gavage (p.o.).

  • Schedule: Dosing begins on day -1 (12 hours prior to tumor cell inoculation) and continues once daily.

4. Monitoring and Endpoints:

  • Tumor growth is monitored weekly by caliper measurement or by measuring luminescence using a Xenogen imaging platform.

  • On day 35, mice are euthanized.

  • Primary tumors and peripheral organs are extracted for in vitro luminescence measurement.

  • Tissues are then fixed in 4% PFA and subjected to H&E staining for histological analysis.

Conclusion

The available preclinical data strongly support the in vivo efficacy of this compound in multiple cancer models. Its selective inhibition of PI3K p110δ provides a targeted approach to cancer therapy, particularly by modulating the immune response within the tumor microenvironment. The detailed protocols provided in this guide should facilitate further research and development of this promising anti-cancer agent.

References

PI-3065: A Technical Guide to its Applications in Immunological Research

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PI-3065, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. It details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers exploring the therapeutic potential of this compound in immunology, particularly in the context of cancer immunotherapy and autoimmune diseases.

Introduction to this compound

This compound is a small molecule inhibitor that exhibits high selectivity for the p110δ isoform of PI3K.[1][2] The PI3K signaling pathway is crucial for the regulation of numerous cellular processes, including cell growth, proliferation, survival, and migration.[3] The p110δ isoform is predominantly expressed in leukocytes, making it an attractive therapeutic target for modulating immune responses with potentially fewer systemic side effects compared to broader PI3K inhibitors.[4][5][6] Research has demonstrated that inhibition of PI3Kδ by this compound can break immune tolerance in the tumor microenvironment, primarily by targeting regulatory T cells (Tregs).[4][7]

Mechanism of Action in the Immune System

This compound exerts its immunomodulatory effects by inhibiting the catalytic activity of PI3Kδ. This blockade prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger. The reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably Akt.

Impact on Regulatory T cells (Tregs)

Tregs are highly dependent on PI3Kδ signaling for their development, maintenance, and suppressive function.[3] By inhibiting this pathway, this compound has been shown to:

  • Reduce Treg Proliferation and Survival: this compound selectively inhibits the proliferation of Tregs with minimal effects on conventional T cells (Tconvs).[8]

  • Attenuate Treg Suppressive Function: Inhibition of PI3Kδ impairs the ability of Tregs to suppress the activity of effector T cells.[7][9] This leads to a more robust anti-tumor immune response.[7][9]

  • Decrease Treg Infiltration in Tumors: Treatment with this compound has been associated with a reduction in the abundance of Tregs within the tumor microenvironment.[3][9]

Effects on CD8+ Cytotoxic T Lymphocytes (CTLs)

While PI3Kδ is also expressed in CD8+ T cells, the effect of its inhibition is context-dependent. Some studies suggest that PI3Kδ inhibition can enhance the generation of memory CD8+ T cells, contributing to durable anti-tumor immunity.[10] Furthermore, by alleviating Treg-mediated suppression, this compound indirectly promotes the activation and effector function of CD8+ T cells.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and application of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

PI3K IsoformIC50 (nM)Reference(s)
p110δ5 - 15[1][2][4]
p110α910[1]
p110β600[1]
p110γ>10,000[1]

Table 2: Preclinical In Vivo Administration of this compound

Animal ModelTumor TypeDosageAdministration RouteOutcomeReference(s)
BALB/c Mice4T1 Breast Cancer75 mg/kg, dailyOral gavageSuppressed tumor growth and metastasis[1][4]
KPC MicePancreatic Ductal Adenocarcinoma75 mg/kg, dailyOral gavageProlonged survival, reduced metastases[4]
CT-26 Bearing MiceColon Carcinoma75 mg/kg, daily or intermittentOral gavageDecreased tumor Tregs, increased CD8/Treg ratio[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are derived from published studies and can be adapted for specific research needs.

In Vivo Murine Tumor Model

This protocol describes the administration of this compound to mice bearing subcutaneous tumors to assess its anti-tumor efficacy and impact on the tumor immune microenvironment.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80)

  • Tumor cells (e.g., 4T1, CT-26)

  • Female BALB/c mice (6-8 weeks old)

  • Oral gavage needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Inoculation: Inject 1 x 10^5 4T1 tumor cells orthotopically into the mammary fat pad of female BALB/c mice.[1]

  • This compound Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 75 mg/kg dose).

    • Administer this compound or vehicle control daily via oral gavage, starting the day before or on the day of tumor inoculation.[1][11]

  • Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 28 or when tumors reach a predetermined size), euthanize the mice.

    • Excise tumors, spleens, and lymph nodes for further analysis (e.g., flow cytometry, histology).

    • For metastasis analysis, lungs can be harvested, and metastatic colonies counted.[11]

Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes

This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue.

Materials:

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Cell strainers (70 µm)

  • Red blood cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD25)

  • Fixation/Permeabilization buffer (for intracellular staining of FoxP3)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Excise tumors and weigh them.

    • Mechanically dissociate the tumors and/or digest them using a tumor dissociation kit according to the manufacturer's instructions.

    • Pass the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using a suitable lysis buffer.

    • Wash the cells with PBS containing 2% FBS.

  • Cell Staining:

    • Resuspend cells in PBS with 2% FBS.

    • Block Fc receptors with anti-CD16/32 for 10-15 minutes on ice.

    • Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with PBS with 2% FBS.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a commercial kit according to the manufacturer's protocol.

    • Add the intracellular antibody and incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice.

  • Flow Cytometry Acquisition and Analysis:

    • Resuspend the stained cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to quantify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs (CD4+FoxP3+)).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound research.

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Caption: Workflow for preclinical evaluation of this compound in a murine tumor model.

References

An In-Depth Technical Guide to PI-3065 for T-Cell Regulation Studies

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PI-3065, a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K), for its application in T-cell regulation studies. This document details the mechanism of action of this compound, its impact on T-cell signaling pathways, and provides structured quantitative data and detailed experimental protocols for its use in laboratory settings.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for the p110δ isoform of PI3K, an enzyme predominantly expressed in leukocytes and crucial for immune cell signaling.[1] By targeting PI3Kδ, this compound effectively blocks the PI3Kδ pathway, leading to the inhibition of downstream signaling events such as the phosphorylation of AKT. This pathway is essential for the function and survival of various immune cells, including T-lymphocytes.

The primary application of this compound in immunological research lies in its ability to modulate T-cell responses, particularly by breaking regulatory T-cell (Treg) mediated immune tolerance. This makes it a valuable tool for studying autoimmune diseases, and for developing novel cancer immunotherapies.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively inhibiting the ATP-binding site of the p110δ catalytic subunit of PI3K. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a crucial second messenger, recruiting downstream signaling proteins with pleckstrin homology (PH) domains to the cell membrane, most notably the serine/threonine kinase AKT. The inhibition of this cascade disrupts multiple cellular processes in T-cells, including proliferation, differentiation, and survival.

Diagram 1: PI3K Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Parameter Value Reference
IC50 (p110δ) 5 - 15 nM[2]
Ki (p110δ) 1.5 nM[2]

Table 1: In Vitro Potency and Selectivity of this compound.

PI3K Isoform IC50 (nM) Selectivity vs. p110δ
p110α910>60-fold
p110β600>40-fold
p110γ>10,000>667-fold

Table 2: Selectivity Profile of this compound against Class I PI3K Isoforms.[2]

Experimental Model Treatment Effect on Tregs Reference
CT26 Colorectal Tumor Model (in vivo)This compound (75 mg/kg, daily)Significant decrease in tumor-infiltrating Tregs[3]
KPC Pancreatic Cancer Model (in vivo)This compound (75 mg/kg, daily)Reduced proportion of Tregs in draining lymph nodes[1]

Table 3: In Vivo Effects of this compound on Regulatory T-cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the steps for assessing the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) labeling.

Materials:

  • This compound (stock solution in DMSO)

  • Isolated primary T-cells (CD4+ or CD8+)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)

  • CFSE staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate primary T-cells from peripheral blood or spleen using standard methods (e.g., magnetic-activated cell sorting).

  • CFSE Labeling: Resuspend T-cells at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete RPMI.

  • Cell Seeding: Resuspend CFSE-labeled T-cells in complete RPMI and seed into a 96-well plate at a density of 1x10^5 cells/well.

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI from the DMSO stock. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and an unstimulated control.

  • T-Cell Stimulation: Add anti-CD3/anti-CD28 antibodies to the wells to stimulate T-cell proliferation.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the live cell population and measure the dilution of CFSE fluorescence, which is indicative of cell division.

Diagram 2: Workflow for T-Cell Proliferation Assay.
Regulatory T-cell (Treg) Suppression Assay

This assay measures the ability of this compound to inhibit the suppressive function of Tregs on responder T-cell (Tresp) proliferation.

Materials:

  • This compound

  • Isolated CD4+CD25+ Tregs and CD4+CD25- Tresps

  • Complete RPMI-1640 medium

  • CFSE

  • Anti-CD3/anti-CD28 beads

  • 96-well round-bottom plate

  • Flow cytometer

Procedure:

  • Cell Isolation: Isolate Tregs (CD4+CD25+) and Tresps (CD4+CD25-) from PBMCs or splenocytes.

  • Tresp Labeling: Label the Tresp population with CFSE as described in the T-cell proliferation assay protocol.

  • Co-culture Setup: In a 96-well round-bottom plate, co-culture CFSE-labeled Tresps (e.g., 5x10^4 cells/well) with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tresp). Include control wells with Tresps alone.

  • This compound Treatment: Add this compound at desired concentrations to the co-culture wells. Include a vehicle control.

  • Stimulation: Add anti-CD3/anti-CD28 beads to all wells to stimulate Tresp proliferation.

  • Incubation: Incubate the plate for 4-5 days at 37°C and 5% CO2.

  • Analysis: Analyze Tresp proliferation by measuring CFSE dilution using flow cytometry. The percentage of suppression is calculated as: [1 - (% proliferated Tresps in co-culture / % proliferated Tresps alone)] x 100.

Western Blot for AKT Phosphorylation

This protocol is for detecting the inhibition of AKT phosphorylation in T-cells following treatment with this compound.

Materials:

  • This compound

  • Isolated T-cells

  • RPMI-1640 medium

  • Anti-CD3/anti-CD28 antibodies

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Procedure:

  • Cell Culture and Treatment: Culture isolated T-cells in RPMI medium. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control.

  • Cell Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes) to induce AKT phosphorylation.

  • Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-AKT and total AKT. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of phospho-AKT to total AKT.

Diagram 3: Workflow for Western Blot Analysis of AKT Phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the PI3Kδ signaling pathway in T-cell biology. Its high potency and selectivity allow for targeted studies on the effects of PI3Kδ inhibition on T-cell activation, proliferation, and effector functions, with a particular emphasis on the regulation of Treg-mediated immune suppression. The experimental protocols and data provided in this guide serve as a foundation for researchers to design and execute robust studies utilizing this compound.

References

Unlocking Anti-Tumor Immunity: A Technical Guide to PI-3065 and Regulatory T Cell Suppression

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regulatory T cells (Tregs) are a critical component of immune homeostasis, but their potent immunosuppressive activity within the tumor microenvironment represents a significant barrier to effective cancer immunotherapy. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the p110δ isoform, has emerged as a key regulator of Treg function and stability. This technical guide provides an in-depth analysis of PI-3065, a selective inhibitor of PI3K p110δ, and its role in mitigating Treg-mediated immune suppression. We will detail its mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols for its study, and visualize the associated biological pathways and workflows.

Introduction: The Rationale for Targeting PI3Kδ in Immuno-Oncology

The adaptive immune system possesses the intrinsic ability to recognize and eliminate malignant cells. However, tumors employ various mechanisms to evade immune surveillance, a principal one being the recruitment and expansion of Tregs.[1] These specialized CD4+ T cells, characterized by the expression of the transcription factor Foxp3, actively suppress the function of effector T cells, thereby creating an immunosuppressive shield that fosters tumor growth.[2][3]

The PI3K/Akt signaling pathway is fundamental to the development, function, and survival of Tregs.[4][5] The p110δ isoform of PI3K is predominantly expressed in leukocytes, making it an attractive therapeutic target to modulate immune responses with potentially fewer systemic side effects.[6] Inhibition of p110δ has been shown to impair the suppressive capacity of Tregs, reduce their proliferation and survival, and consequently unleash a potent anti-tumor immune response driven by cytotoxic T lymphocytes.[6][7]

This compound is a potent and selective small molecule inhibitor of the p110δ isoform of PI3K.[6][7] Its ability to break immune tolerance by specifically targeting Treg function has positioned it as a promising agent in the field of immuno-oncology.[6] This guide will serve as a comprehensive resource for researchers seeking to investigate and harness the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its biological effects as reported in the scientific literature.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50KiSelectivityReference
PI3K p110δ5 nM - 15 nM1.5 nM>70-fold over other PI3K isoforms[2][6][7]
PI3K p110α910 nM->100-fold[2][7]
PI3K p110β600 nM->100-fold[2][7]
PI3K p110γ>10,000 nM->100-fold[2][7]

Table 2: In Vivo Administration and Efficacy of this compound in Murine Tumor Models

Tumor ModelMouse StrainThis compound Dosage and AdministrationKey OutcomesReference
4T1 Breast CancerBALB/c75 mg/kg, daily, oral gavageSuppressed primary tumor growth and metastasis.[6][7]
KPC Pancreatic Ductal Adenocarcinoma-75 mg/kg, daily, oral gavageProlonged survival and reduced metastasis.[6]

Table 3: Cellular Effects of this compound Treatment in the Tumor Microenvironment

Cell PopulationEffectTumor ModelReference
Regulatory T cells (Tregs)Reduced abundance in draining lymph nodes.KPC[6]
CD8+ T cellsIncreased proportion of CD44high effector cells.KPC[6]
Myeloid-Derived Suppressor Cells (MDSCs)Concomitant reduction in expansion with tumor size.4T1[7]

Signaling Pathway: this compound Mechanism of Action

This compound exerts its effects by inhibiting the PI3K p110δ isoform, which is a critical node in the signaling cascade downstream of the T cell receptor (TCR) and co-stimulatory molecules like CD28 and ICOS. In Tregs, this pathway is essential for maintaining their suppressive function and survival.

Upon TCR and co-stimulatory receptor engagement, p110δ is activated and phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt, in turn, phosphorylates and inactivates the Forkhead box protein O (FOXO) transcription factors.[8] By promoting the nuclear exclusion of FOXO proteins, the PI3K-Akt pathway suppresses the expression of genes that are critical for Treg function and stability, while promoting pro-survival signals.[9]

This compound, by blocking the activity of p110δ, prevents the generation of PIP3. This leads to reduced Akt activation and consequently, the nuclear retention and activation of FOXO transcription factors. The altered transcriptional program in Tregs results in their functional impairment.

Figure 1. this compound inhibits the PI3K p110δ pathway in Tregs.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on Treg suppression.

In Vitro Treg Suppression Assay

This assay measures the ability of Tregs to suppress the proliferation of conventional T cells (Tconv) in the presence or absence of this compound.

Materials:

  • This compound (Tocris Bioscience or equivalent)

  • Murine splenocytes or human peripheral blood mononuclear cells (PBMCs)

  • CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)

  • CD25+ Regulatory T Cell Isolation Kit (e.g., Miltenyi Biotec)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Anti-CD3/CD28 T cell activator (e.g., Dynabeads™ or plate-bound antibodies)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

Protocol:

  • Cell Isolation:

    • Isolate CD4+ T cells from splenocytes or PBMCs using a negative selection kit.

    • From the CD4+ fraction, isolate CD4+CD25+ Tregs using a positive selection kit. The remaining CD4+CD25- fraction will serve as the Tconv population.

  • Tconv Labeling:

    • Resuspend Tconv cells at 1x10^6 cells/mL in PBS.

    • Add the cell proliferation dye according to the manufacturer's instructions (e.g., 5 µM CFSE) and incubate.

    • Quench the staining reaction with complete medium and wash the cells twice.

  • Co-culture Setup:

    • Plate the labeled Tconv cells at a constant number (e.g., 5x10^4 cells/well) in a 96-well round-bottom plate.

    • Add Tregs at varying ratios to the Tconv cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv).

    • Prepare wells with Tconv cells alone as a positive control for proliferation and wells with unstimulated Tconv cells as a negative control.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO and dilute to final concentrations in complete medium.

    • Add this compound or vehicle (DMSO) to the appropriate wells. A dose-response curve (e.g., 1 nM to 1 µM) is recommended.

  • T Cell Activation:

    • Add anti-CD3/CD28 activator to all wells except the unstimulated controls.

  • Incubation and Analysis:

    • Incubate the plate at 37°C, 5% CO2 for 3-4 days.

    • Harvest the cells and analyze the proliferation of the Tconv population (dye-labeled) by flow cytometry.

    • The percentage of suppression is calculated as: [1 - (% proliferated with Tregs / % proliferated without Tregs)] x 100.

Figure 2. Workflow for the in vitro Treg suppression assay.
Flow Cytometry Analysis of Tumor-Infiltrating Tregs

This protocol outlines the procedure for identifying and quantifying Tregs within the tumor microenvironment of mice treated with this compound.

Materials:

  • Tumors from this compound or vehicle-treated mice

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies: anti-CD45, anti-CD3, anti-CD4, anti-CD25

  • Foxp3 staining buffer set (e.g., eBioscience)

  • Fluorochrome-conjugated anti-Foxp3 antibody

  • Flow cytometer

Protocol:

  • Tumor Dissociation:

    • Excise tumors and mechanically dissociate them.

    • Enzymatically digest the tumor tissue according to the dissociation kit protocol to obtain a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer.

  • Cell Staining (Surface Markers):

    • Perform red blood cell lysis if necessary.

    • Resuspend cells in FACS buffer and count them.

    • Block Fc receptors with anti-CD16/32 for 10-15 minutes.

    • Add the cocktail of surface antibodies (anti-CD45, anti-CD3, anti-CD4, anti-CD25) and incubate in the dark for 30 minutes on ice.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining (Foxp3):

    • Fix and permeabilize the cells using the Foxp3 staining buffer set according to the manufacturer's protocol.

    • Add the anti-Foxp3 antibody and incubate in the dark for 30 minutes at room temperature.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Acquisition and Analysis:

    • Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.

    • Gate on live, single cells, then on CD45+ leukocytes.

    • From the CD45+ population, gate on CD3+ T cells, then on CD4+ T helper cells.

    • Finally, identify the Treg population as CD25+Foxp3+ within the CD4+ gate.

    • Quantify the percentage and absolute number of Tregs in this compound versus vehicle-treated tumors.

References

An In-Depth Technical Guide to PI-3065 in Hepatocellular Carcinoma Research

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on PI-3065, a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, in the context of hepatocellular carcinoma (HCC). This document synthesizes the available data on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols.

Introduction to this compound and its Target

This compound is a small molecule inhibitor that selectively targets the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, including HCC, where it plays a crucial role in cell growth, proliferation, survival, and metabolism.[3] While the p110α and p110β isoforms of PI3K are ubiquitously expressed, the p110δ isoform is primarily found in hematopoietic cells. However, studies have shown that some solid tumors, including breast cancer and potentially HCC, also express PI3Kδ, making it a viable therapeutic target.[4][5]

It is important to note that a key paper referencing the kinase IC50 values and xenograft model for this compound has been retracted.[6] While the findings from other studies are presented here, this retraction should be considered when evaluating the overall data on this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50KiSource
PI3K p110δ5 nM1.5 nM[1][7]
PI3K p110α910 nMNot Reported[1][7]
PI3K p110β600 nMNot Reported[1][7]
PI3K p110γ>10,000 nMNot Reported[1][7]

Table 2: In Vitro Efficacy of this compound in Hepatocellular Carcinoma

ParameterObservationSource
Cell ViabilityDose- and time-dependent reduction in HCC cell viability.[4][8][9]
ApoptosisInduction of apoptosis in HCC cells with no obvious apoptotic toxicity in normal liver cells.[4][8][9]
Colony FormationMarked suppression of colony formation abilities of HCC cells.[4][8]
MigrationMarked suppression of migration abilities of HCC cells.[4][8]
Epithelial-Mesenchymal Transition (EMT)Marked suppression of EMT in HCC cells.[4][8]

Table 3: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosage and AdministrationKey FindingsSource
Nude mice with HCC tumorsHepatocellular CarcinomaNot specified in abstractInhibits HCC tumor growth in vivo by targeting survivin.[4][8]
BALB/c mice with 4T1 tumorsBreast Cancer75 mg/kg, once daily, oral gavageSuppresses tumor growth and metastasis.[1][2][10]
KPC modelPancreatic Ductal AdenocarcinomaNot specified in abstractProlongs survival and reduces macroscopic metastases.[2]

Mechanism of Action in Hepatocellular Carcinoma

This compound exerts its anti-cancer effects in HCC primarily through the induction of apoptosis.[3][4] The proposed mechanism involves the inhibition of the PI3Kδ isoform, which leads to the downregulation of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[3][4] Survivin is overexpressed in many cancers, including HCC, and is associated with resistance to apoptosis and poor prognosis.[11] The inhibition of survivin by this compound leads to a decrease in the mitochondrial membrane potential and subsequent release of cytochrome C, which in turn activates the caspase cascade, leading to programmed cell death.[4] The PI3K/Akt signaling pathway is a known regulator of survivin expression.[12][13][14]

Signaling Pathway Diagram

Caption: this compound inhibits PI3Kδ, leading to survivin downregulation and apoptosis.

Experimental Protocols

The following are detailed, representative protocols for key experiments cited in the research on this compound. These are generalized procedures based on common laboratory practices, as the specific protocols from the primary study on this compound in HCC are not publicly available.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of HCC cell lines.

Caption: Workflow for determining cell viability using an MTT assay.

  • Cell Seeding: Seed HCC cells (e.g., HepG2, Huh-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) in fresh medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound in HCC cells using flow cytometry.

  • Cell Treatment: Seed HCC cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[16]

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key apoptosis-related proteins in this compound-treated HCC cells.

  • Protein Extraction: Lyse this compound-treated and control HCC cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, Bcl-2, Bax, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.[17][18][19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a nude mouse model of HCC.

Caption: Workflow for an in vivo HCC tumor xenograft study.

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ HCC cells (e.g., HepG2) in a mixture of media and Matrigel into the flank of 4-6 week old female BALB/c nude mice.[20][21]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[20]

  • Group Randomization: Randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound orally (e.g., 75 mg/kg daily) or via another appropriate route.[1][10] The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (width² x length)/2.[11][22] Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

  • Tumor Analysis: Analyze the tumors for weight, and perform immunohistochemistry (IHC) for survivin expression and Western blot analysis for apoptosis markers.[7][8][23]

  • Data Analysis: Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[24][25]

Conclusion and Future Directions

The available preclinical data suggest that this compound is a promising therapeutic agent for hepatocellular carcinoma. Its potent and selective inhibition of PI3Kδ leads to the induction of apoptosis in HCC cells through the downregulation of survivin. Both in vitro and in vivo studies have demonstrated its anti-tumor activity.

However, further research is warranted to fully elucidate its potential. Key areas for future investigation include:

  • Detailed in vivo studies in orthotopic HCC models: To better mimic the tumor microenvironment.

  • Pharmacokinetic and pharmacodynamic studies: To optimize dosing and treatment schedules.

  • Combination therapies: Investigating the synergistic effects of this compound with other targeted agents or standard chemotherapy.

  • Biomarker discovery: Identifying biomarkers to predict which HCC patients are most likely to respond to this compound.

Currently, there is no publicly available information on clinical trials of this compound in HCC. The progression of this compound into clinical development will depend on further robust preclinical validation.

References

PI-3065: A Deep Dive into its Downstream Signaling Targets

Author: BenchChem Technical Support Team. Date: October 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PI-3065 is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform, a key enzyme predominantly expressed in hematopoietic cells.[1][2][3][4] Its targeted inhibition of p110δ disrupts critical intracellular signaling cascades, making it a compound of significant interest for therapeutic development, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the downstream signaling targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected pathways to support further research and drug development efforts.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding pocket of the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B). By blocking PIP3 production, this compound effectively attenuates the entire PI3K/Akt/mTOR signaling axis.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on downstream signaling targets.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

Target IsoformIC50 (nM)Ki (nM)Selectivity vs. p110δ
p110δ5 - 15[1][2][3][4][7]1.5[3][4]-
p110α910[3][7]->60-fold
p110β600 - 1078[1][2][3][7]->40-fold
p110γ>10,000[3][4][7]->660-fold

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Downstream Effect
4T1Murine Breast CancerNo significant inhibition (low p110δ expression)[2][3]-
Hepatocellular Carcinoma (HCC) CellsLiver CancerDose-dependent reduction in viability[8]Inhibition of survivin expression, induction of apoptosis[8]

Downstream Signaling Pathways and Targets

The inhibition of p110δ by this compound initiates a cascade of downstream effects, primarily through the suppression of the Akt signaling pathway. The key downstream targets identified are Akt itself, Glycogen Synthase Kinase 3 (GSK3), and the inhibitor of apoptosis protein (IAP) family member, survivin.

Inhibition of Akt Phosphorylation

As a direct consequence of reduced PIP3 levels, the recruitment of Akt to the cell membrane is hindered, leading to a significant decrease in its phosphorylation at key activating residues, Threonine 308 (Thr308) and Serine 473 (Ser473).[5] This inactivation of Akt is a central event in the mechanism of action of this compound.

Modulation of GSK3α/β Activity

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that is negatively regulated by Akt. Activated Akt phosphorylates GSK3α at Serine 21 and GSK3β at Serine 9, leading to their inactivation.[9] By inhibiting Akt activation, this compound is predicted to relieve this inhibitory phosphorylation, resulting in increased GSK3 activity. Indeed, studies have shown that inhibition of p110δ signaling can block LPS-induced GSK3α phosphorylation.[1][7]

Downregulation of Survivin Expression

Survivin is a member of the inhibitor of apoptosis (IAP) protein family that plays a crucial role in cell division and inhibition of apoptosis. Its expression is often upregulated in cancer cells and is associated with poor prognosis. The PI3K/Akt pathway is a known positive regulator of survivin expression. Mechanistic studies have demonstrated that this compound induces apoptosis in hepatocellular carcinoma (HCC) cells by specifically inhibiting survivin protein expression.[8] This effect is a critical component of the anti-cancer activity of this compound.

Signaling Pathway Diagrams

Caption: this compound inhibits p110δ, blocking Akt activation and downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the downstream signaling targets of this compound.

Western Blot Analysis for Protein Phosphorylation and Expression

Objective: To determine the effect of this compound on the phosphorylation status of Akt and GSK3β, and the expression level of survivin.

Materials:

  • Cell line of interest (e.g., HCC cell line)

  • This compound (solubilized in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-survivin, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse them with 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: After electrophoresis, transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the survivin levels to the loading control (β-actin).

Caption: Workflow for analyzing protein expression and phosphorylation via Western Blot.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line for implantation (e.g., a p110δ-expressing tumor cell line)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 75 mg/kg) or vehicle control to the respective groups via oral gavage daily.[2]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and vehicle-treated groups.

Caption: Workflow for assessing in vivo anti-tumor efficacy of this compound.

Conclusion

This compound is a highly selective inhibitor of PI3K p110δ that effectively targets the PI3K/Akt signaling pathway. Its downstream effects include the inhibition of Akt phosphorylation, modulation of GSK3 activity, and a significant reduction in the expression of the anti-apoptotic protein survivin. These molecular events culminate in the inhibition of cancer cell proliferation and the induction of apoptosis, highlighting the therapeutic potential of this compound. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore and harness the capabilities of this promising targeted inhibitor.

References

PI-3065 impact on Akt phosphorylation

Author: BenchChem Technical Support Team. Date: October 2025

An In-Depth Technical Guide to the Impact of PI-3065 on Akt Phosphorylation

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in various diseases, most notably in cancer, making it a prime target for therapeutic intervention.[2][4][5] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central node in this pathway.[1] Its activation is dependent on phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), which is initiated by the products of PI3K activity.[1][6]

This compound is a potent and selective small-molecule inhibitor of the p110δ isoform of PI3K.[7][8] This technical guide provides a detailed overview of this compound, its mechanism of action concerning Akt phosphorylation, quantitative data on its inhibitory effects, and relevant experimental protocols for researchers, scientists, and drug development professionals.

This compound: A Selective PI3K p110δ Inhibitor

This compound demonstrates high selectivity for the p110δ isoform of Class I PI3Ks.[7] This isoform is primarily expressed in hematopoietic cells and plays a crucial role in the development and function of the immune system, but it has also been implicated in the pathology of certain cancers.[9] The selectivity of this compound is critical, as different PI3K isoforms have unique and non-redundant physiological roles, and isoform-specific inhibition is expected to have a more favorable toxicity profile compared to pan-PI3K inhibitors.[9][10]

Table 1: Inhibitory Activity of this compound against Class I PI3K Isoforms
IsoformIC50 (nM)Ki (nM)Selectivity Fold (vs. p110δ)
p110δ 5[8]1.5[8]1x
p110α 600 / 910[8]N/A>100x
p110β >10,000 / 600[8]N/A>100x
p110γ 910 / >10,000[8]N/A>100x

Note: IC50 values can vary slightly between different assay conditions.

Mechanism of Action: Inhibition of Akt Phosphorylation

The activation of Akt is a downstream consequence of PI3K activation. The canonical pathway is initiated by signals from cell surface receptors like receptor tyrosine kinases (RTKs).[1][3]

  • PI3K Activation : Upon receptor activation, Class I PI3Ks are recruited to the plasma membrane.[3] The activated p110 catalytic subunit then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][11]

  • Akt Recruitment and Phosphorylation : PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream activator, PDK1.[1] This co-localization at the membrane facilitates the phosphorylation of Akt at Thr308 by PDK1, leading to partial activation.[1][6] For full activation, a second phosphorylation event at Ser473 is required, which is primarily mediated by the mTORC2 complex.[1]

  • This compound Mediated Inhibition : this compound exerts its effect by directly inhibiting the catalytic activity of the p110δ subunit of PI3K.[7] By blocking p110δ, this compound prevents the conversion of PIP2 to PIP3. The resulting depletion of PIP3 at the plasma membrane prevents the recruitment of Akt and PDK1, thereby blocking the subsequent phosphorylation and activation of Akt.[12]

Figure 1: Simplified PI3K/Akt Signaling Pathway.

Figure 2: Mechanism of this compound Inhibition.

Experimental Protocols: Measuring Akt Phosphorylation

The most common method to quantify the phosphorylation status of Akt is Western Blotting. This technique allows for the detection of both total Akt and phosphorylated Akt (p-Akt) using specific antibodies, enabling a ratiometric analysis of protein activation.

Protocol: Western Blot for Total Akt and Phospho-Akt (Ser473/Thr308)

This protocol is a generalized procedure and may require optimization for specific cell lines or tissues.

  • Cell Lysis and Protein Quantification:

    • Treat cells with desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 12,000g for 15 minutes at 4°C to pellet cell debris.[13]

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.[13]

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.[14]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

    • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions (e.g., 100V for 1 hour).[13]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14] Note: BSA is often preferred for phospho-antibodies.

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt Ser473 or rabbit anti-total Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[13][14]

    • Wash the membrane three times for 10 minutes each with TBST.[14]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[14]

    • Wash the membrane again three times for 10 minutes each with TBST.[14]

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[14]

    • Capture the signal using X-ray film or a digital imaging system.[14][15]

    • For quantitative analysis, strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Figure 3: General Workflow for Western Blotting.

In Vivo Implications

Studies have demonstrated the efficacy of this compound in vivo. In mouse models, oral administration of this compound has been shown to suppress tumor growth and metastasis.[7][8] This anti-tumor activity is attributed to the inactivation of p110δ, which breaks regulatory T-cell-mediated immune tolerance to cancer.[8] Furthermore, this compound has been shown to prolong survival and reduce metastases in models of pancreatic ductal adenocarcinoma.[7] These systemic effects are underpinned by the successful inhibition of the PI3K/Akt signaling cascade in the target cells.

Conclusion

This compound is a highly selective inhibitor of the p110δ isoform of PI3K. Its mechanism of action directly interferes with the canonical PI3K/Akt signaling pathway by preventing the production of PIP3, which is essential for the recruitment and subsequent phosphorylation of Akt. This leads to a potent and specific reduction in Akt activation in cells where the p110δ isoform is a key driver of the pathway. The ability to precisely measure this impact on Akt phosphorylation via techniques like Western Blotting is fundamental for researchers evaluating the efficacy and mechanism of this compound in preclinical and clinical settings. The targeted nature of this compound makes it a valuable tool for dissecting the role of p110δ in health and disease and a promising candidate for therapeutic development.

References

Methodological & Application

PI-3065 Experimental Protocols for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-3065 is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K), with a reported IC50 value of approximately 5-15 nM in cell-free assays. Its selectivity for the p110δ isoform makes it a valuable tool for investigating the specific roles of this kinase in various cellular processes, particularly in immune cell signaling and cancer biology. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making its components, including PI3K p110δ, attractive therapeutic targets.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing cell viability, analyzing protein expression and signaling through western blotting, and quantifying apoptosis.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the p110δ catalytic subunit of PI3K, thereby inhibiting its kinase activity. This blockade prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting downstream effectors such as the serine/threonine kinase Akt to the plasma membrane, leading to their activation. By inhibiting p110δ, this compound effectively dampens the activation of the PI3K/Akt signaling cascade, which can lead to decreased cell proliferation and induction of apoptosis in sensitive cell lines.

Data Presentation

This compound Inhibitory Activity
TargetIC50 (nM)Ki (nM)Notes
p110δ5 - 151.5High potency and selectivity.
p110α910-Over 100-fold selectivity for p110δ.
p110β600-Over 100-fold selectivity for p110δ.
p110γ>10,000-Highly selective against p110γ.
Recommended Working Concentrations for Cell Culture

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration for your system.

Cell LineAssayConcentration RangeIncubation TimeReference
4T1Cell Proliferation (MTS)~10 µM4 hours (treatment), 48 hours (culture)
Hepatocellular Carcinoma (HCC)Cell Viability, ApoptosisDose- and time-dependentNot specified

Mandatory Visualizations

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Caption:

Application Notes and Protocols for In Vivo Dosing of PI-3065 in Mouse Models

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-3065 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform, a key component of the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, playing a crucial role in cell growth, proliferation, survival, and migration.[4][5] The selective inhibition of PI3K p110δ by this compound offers a targeted therapeutic approach, particularly in cancers where this isoform is predominantly expressed or plays a critical role. These application notes provide detailed protocols for the in vivo administration of this compound in preclinical mouse models of cancer, along with a summary of its biological effects.

Mechanism of Action

This compound exerts its anti-tumor effects by specifically binding to and inhibiting the catalytic activity of the p110δ isoform of PI3K.[1][3] This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. Consequently, the entire PI3K/Akt/mTOR signaling cascade is suppressed, resulting in reduced cell proliferation, survival, and migration of cancer cells.[4][5]

Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in various mouse models.

Table 1: In Vivo Efficacy of this compound in the 4T1 Syngeneic Mouse Model of Breast Cancer

ParameterVehicle ControlThis compound (75 mg/kg, p.o., once daily)Reference
Primary Tumor Growth -Suppressed[3]
Metastasis -Reduced[3]
Splenomegaly ObservedSignificantly reduced[6]
Tumor Infiltrating CD4+ T cells (Mitospy MFI) LowerSignificantly increased[7]
Tumor Infiltrating CD8+ T cells (Mitospy MFI) LowerSignificantly increased[7]

Table 2: In Vivo Efficacy of this compound in the KPC (LSL-KrasG12D/+; Trp53R172H/+; Pdx1-Cre) Mouse Model of Pancreatic Ductal Adenocarcinoma

ParameterVehicle ControlThis compound (75 mg/kg, p.o.)Reference
Survival -Prolonged[3]
Macroscopic Metastases -Reduced incidence[3]

Experimental Protocols

Formulation of this compound for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution.

  • To prepare the final dosing solution, add the components sequentially as follows for a 1 mL final volume:

    • 100 µL of 25 mg/mL this compound in DMSO (10% of final volume)

    • 400 µL of PEG300 (40% of final volume)

    • 50 µL of Tween-80 (5% of final volume)

    • 450 µL of Saline (45% of final volume)[2]

  • Vortex the solution thoroughly after the addition of each component to ensure a clear and homogenous solution.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

  • Prepare the dosing solution fresh on the day of administration.[2]

In Vivo Efficacy Study in the 4T1 Breast Cancer Model

Animal Model:

  • Female BALB/c mice, 6-8 weeks old.[8]

Experimental Workflow:

References

PI-3065 solubility in DMSO and cell media

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of PI-3065 in DMSO and cell culture media, along with protocols for its use in cell-based assays.

Introduction

This compound is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K)[1][2][3]. The p110δ isoform is primarily expressed in leukocytes, and its inhibition has been shown to break immune tolerance to cancer and impact tumor growth[3]. Understanding the solubility and proper handling of this compound is critical for accurate and reproducible experimental results in both in vitro and in vivo studies.

Data Presentation: Solubility of this compound

The solubility of this compound has been determined in various solvents. The compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) and is practically insoluble in water and ethanol[1]. It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound[1].

SolventConcentration (mg/mL)Molar Concentration (mM)NotesReference
DMSO 100 mg/mL197.37 mMUse of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
50 mg/mL98.68 mM[1][4]
25 mg/mL49.34 mMUltrasonic assistance may be required.[5][6]
Water < 0.1 mg/mLInsoluble[1][5]
Ethanol InsolubleInsoluble[1]

Signaling Pathway of this compound

This compound selectively inhibits the p110δ subunit of PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and motility. The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and the specific point of inhibition by this compound.

References

Application Notes and Protocols: PI-3065 Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and storage of stock solutions of PI-3065, a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). Adherence to these guidelines is crucial for ensuring the stability and activity of the compound for reproducible experimental results.

Quantitative Data Summary

The following tables summarize the solubility and recommended storage conditions for this compound.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO25-100 mg/mL[1][2][3]Use of fresh, moisture-free DMSO is recommended to achieve higher solubility.[3] Sonication may be required for complete dissolution at higher concentrations.[2]
Water< 0.1 mg/mL (Insoluble)[2][3][4]
EthanolInsoluble[3][4]

Table 2: Storage and Stability of this compound

FormStorage TemperatureStability Period
Solid Powder -20°C[1][4][5]≥ 4 years[1]
Stock Solution -80°CUp to 2 years[6][7]
-20°C1 to 12 months[3][6][8]
0-4°CShort term (days to weeks)[5][9]

Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[3][6][7]

Experimental Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials and Equipment:

  • This compound solid powder (MW: 506.64 g/mol )

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Pre-warming DMSO: Warm the anhydrous DMSO to room temperature before opening to prevent moisture absorption.

  • Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 25.33 mg of this compound.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.05 mol/L x 506.64 g/mol = 0.02533 g = 25.33 mg

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator water bath for brief intervals to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To prevent repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. The volume of the aliquots should be appropriate for your planned experiments.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 12 months).[3][6][7]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway inhibited by this compound.

Caption: Workflow for this compound Stock Solution Preparation and Storage.

Caption: this compound inhibits the PI3K/AKT signaling pathway.

References

Application Notes and Protocols for Western Blot Analysis of p-Akt (Ser473) Following PI-3065 Treatment

Author: BenchChem Technical Support Team. Date: October 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PI-3065 is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is frequently implicated in various diseases, including cancer.[3][4] Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is subsequently phosphorylated and activated. One of the key activating phosphorylation sites on Akt is Serine 473 (Ser473).[6]

By selectively inhibiting the p110δ isoform of PI3K, this compound blocks the production of PIP3 and consequently prevents the downstream phosphorylation and activation of Akt.[3] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the dose-dependent effect of this compound on the phosphorylation of Akt at Ser473 in a relevant cell line.

Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound.

Caption: PI3K/Akt signaling pathway and inhibition by this compound.

Expected Quantitative Data

Treatment of a susceptible cell line (e.g., a hematological cancer cell line with high p110δ expression) with increasing concentrations of this compound is expected to result in a dose-dependent decrease in the levels of phosphorylated Akt (Ser473), while the total Akt levels should remain relatively constant. The following table summarizes the anticipated results from a quantitative western blot analysis.

Treatment GroupThis compound Concentration (µM)Normalized p-Akt (Ser473) Intensity (Relative to Vehicle)Total Akt Intensity (Relative to Loading Control)
Vehicle Control0 (DMSO)1.00~1.0
This compound0.10.75 ± 0.10~1.0
This compound1.00.40 ± 0.08~1.0
This compound10.00.15 ± 0.05~1.0

Note: The values presented are hypothetical and will vary depending on the cell line, experimental conditions, and antibody performance. Densitometric analysis of western blot bands should be performed to obtain quantitative data.

Experimental Workflow

The overall experimental workflow for assessing the effect of this compound on p-Akt levels is depicted below.

Caption: Western blot workflow for p-Akt analysis.

Detailed Experimental Protocol

This protocol outlines the steps for treating cells with this compound and subsequently performing a western blot to detect p-Akt (Ser473).

Materials and Reagents
  • Cell Line: A suitable cell line expressing p110δ (e.g., hematological malignancy cell line).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • This compound: Stock solution in DMSO.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay.

  • Laemmli Sample Buffer (4X).

  • SDS-PAGE Gels: (e.g., 4-12% gradient gels).

  • PVDF Membrane.

  • Transfer Buffer.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is often recommended for phospho-antibody incubations.[7]

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473) antibody.

    • Rabbit or Mouse anti-total Akt antibody.

    • Antibody against a loading control protein (e.g., GAPDH, β-actin).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate (ECL).

Procedure
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow overnight.

    • The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1.0, 10.0 µM) or vehicle (DMSO).

    • Incubate for the desired treatment time (e.g., 2-4 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in blocking buffer (e.g., 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.[7][8]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 in 5% milk in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • To probe for total Akt and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.

    • Perform densitometric analysis of the bands using appropriate software to quantify the relative levels of p-Akt, total Akt, and the loading control. Normalize the p-Akt signal to the total Akt signal to account for any variations in total protein levels.

References

Application Notes and Protocols: Quantifying Apoptosis Induced by PI-3065 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-3065 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] Emerging research highlights its role in inducing apoptosis in various cancer cell lines, particularly in hepatocellular carcinoma.[3][4][5][6] The mechanism of this compound-induced apoptosis involves the inhibition of the PI3K/Akt signaling pathway, leading to the downregulation of anti-apoptotic proteins like survivin.[3][4][5][6] This ultimately results in the activation of the intrinsic apoptotic cascade, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome C.[3][4][5][6]

This application note provides a detailed protocol for assessing this compound-induced apoptosis using a flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid binding dye that is impermeant to live cells and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.

Signaling Pathway of this compound Induced Apoptosis

References

Application Notes and Protocols for PI-3065 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic effects of PI-3065, a selective PI3K p110δ inhibitor, on cancer cell lines using MTT/MTS assays. Included are the mechanism of action, experimental workflows, and data interpretation guidelines.

Introduction

This compound is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, making it a key target for therapeutic intervention. This compound's selectivity for the p110δ isoform, which is highly expressed in hematopoietic cells, makes it a compound of interest for hematological malignancies and potentially for solid tumors where the tumor microenvironment plays a significant role. This document outlines the protocols for assessing the impact of this compound on cell viability.

Mechanism of Action: The PI3K/p110δ Signaling Pathway

The p110δ catalytic subunit of PI3K is typically activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the promotion of cell survival, proliferation, and growth, while inhibiting apoptosis. This compound selectively inhibits the p110δ isoform, thereby blocking this signaling cascade and inducing apoptosis in cancer cells dependent on this pathway.[1]

PI3K/p110δ Signaling Pathway

Caption: PI3K/p110δ signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a cell-free assay and its effect on a specific cancer cell line.

Target/Cell LineAssay TypeIC50Reference
p110δ (cell-free)Kinase Assay15 nM[2][3]
4T1 (murine breast cancer)MTS AssayNo inhibition[2]
Hepatocellular Carcinoma (HCC) CellsCell Viability AssayDose- and time-dependent reduction in viability[1][4]

Note: The 4T1 cell line does not express detectable levels of p110δ, hence the lack of inhibition by this compound.[2]

Experimental Protocols

This section provides detailed protocols for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays to determine cell viability following treatment with this compound.

Materials
  • This compound (powder or stock solution)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT reagent (5 mg/mL in PBS) or MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Solubilization solution for MTT assay (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow

Caption: General workflow for determining cell viability with this compound.

Detailed Protocol

1. Preparation of this compound Solutions

  • Stock Solution (e.g., 10 mM): Dissolve this compound powder in DMSO to prepare a stock solution. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 nM to 10 µM).

2. Cell Seeding

  • Culture the chosen cancer cell line in complete medium until approximately 80% confluent.

  • Harvest the cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

3. Cell Treatment

  • After 24 hours, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Based on available data, an initial approach could be a 4-hour treatment with this compound, followed by washing the cells with PBS and adding fresh complete medium.[2]

  • Incubate the plate for an additional 48 hours at 37°C in a 5% CO2 incubator. The incubation time can be varied (e.g., 24, 48, 72 hours) to assess the time-dependent effects of this compound.[1][4]

4. MTT/MTS Assay

  • For MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with occasional shaking.

  • For MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

5. Data Acquisition and Analysis

  • Measure the absorbance of the plates using a microplate reader at the appropriate wavelength:

    • MTT: 570 nm (with a reference wavelength of 630 nm if desired).

    • MTS: 490 nm.

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

Troubleshooting

  • High background: Ensure complete removal of medium before adding the solubilization solution in the MTT assay. Phenol (B47542) red in the medium can also interfere; consider using phenol red-free medium.

  • Low signal: Optimize cell seeding density and incubation times. Ensure reagents are properly stored and not expired.

  • Inconsistent results: Ensure uniform cell seeding and accurate pipetting. Mix reagents thoroughly before use.

By following these detailed protocols, researchers can effectively evaluate the in vitro efficacy of this compound on various cancer cell lines, providing valuable data for drug development and further mechanistic studies.

References

Application Note: Biochemical Assay for Characterizing the PI3Kδ Inhibitor PI-3065

Author: BenchChem Technical Support Team. Date: October 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial in regulating cellular processes such as cell growth, proliferation, survival, and metabolism.[1][2] The PI3K signaling pathway is frequently dysregulated in various diseases, including cancer and inflammatory conditions, making it a prime target for therapeutic intervention.[1][2] PI-3065 is a potent and selective small-molecule inhibitor of the p110δ isoform of PI3K, which is predominantly expressed in leukocytes.[3][4] This selectivity makes this compound a valuable tool for studying the role of PI3Kδ in immune responses and a potential therapeutic agent for hematological malignancies and inflammatory diseases.[4] This document provides a detailed protocol for an in vitro kinase assay to determine the potency and selectivity of this compound.

Mechanism of Action of this compound

The PI3K signaling cascade is initiated by the activation of cell surface receptors, which recruit PI3K to the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a host of cellular processes.

This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the p110δ subunit of PI3K.[5] This action blocks the phosphorylation of PIP2, thereby inhibiting the production of PIP3 and suppressing the entire downstream signaling cascade, including the phosphorylation of Akt.[4]

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

This compound demonstrates high selectivity for the p110δ isoform over other class I PI3K isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values derived from various biochemical assays.

IsoformThis compound IC50 (nM)This compound Ki (nM)
p110δ 5 - 15[3][5][6]1.5[6][7]
p110α 600 - 910[6][7]Not Reported
p110β 600 - >10,000[6][7]Not Reported
p110γ 910 - >10,000[6][7]Not Reported

Experimental Protocol: PI3Kδ Kinase Assay

This protocol describes a homogenous, luminescence-based kinase assay for measuring PI3Kδ activity, suitable for high-throughput screening (HTS). The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Assay Principle

The PI3Kδ enzyme catalyzes the transfer of the gamma-phosphate from ATP to the substrate PIP2, producing PIP3 and ADP. In the second step, the ADP is converted back to ATP by ADP-Glo™ Reagent, and the newly synthesized ATP is measured using a luciferase/luciferin reaction (Ultra-Glo™ Luciferase), which generates a luminescent signal. The intensity of the light signal correlates with the amount of ADP produced and thus with PI3Kδ activity. Inhibitors of PI3Kδ will decrease the rate of ADP formation, resulting in a lower luminescent signal.

Experimental Workflow

Caption: Workflow for the luminescence-based PI3Kδ kinase assay.

Materials and Reagents
  • Enzyme: Recombinant human PI3K p110δ/p85α

  • Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2)

  • Inhibitor: this compound (stock solution in DMSO)

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS)

  • ATP: Adenosine 5'-triphosphate

  • Detection Kit: ADP-Glo™ Kinase Assay Kit (or similar)

  • Assay Plates: White, opaque, 384-well microplates

  • Instrumentation: Luminometer

Assay Procedure
  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, followed by 1:3 or 1:5 serial dilutions. For the final assay, dilute the compound further in the assay buffer. The final DMSO concentration in the well should not exceed 1%.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted this compound or control (assay buffer with DMSO for 0% inhibition; potent broad-spectrum PI3K inhibitor like Wortmannin for 100% inhibition) to the wells of a 384-well plate.[8]

  • Kinase/Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix containing PI3Kδ enzyme and PIP2 substrate in the assay buffer.

    • Add 2.5 µL of this master mix to each well.

    • Incubate the plate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in the assay buffer. The final ATP concentration should be at or near the Km value for the enzyme.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction. The total reaction volume is now 10 µL.

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts the generated ADP to ATP and uses the new ATP to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis

  • Normalization: The raw luminescence data (Relative Light Units, RLU) is normalized. The average RLU from the "0% inhibition" (DMSO vehicle) wells is set as 100% activity, and the average RLU from the "100% inhibition" (e.g., Wortmannin) wells is set as 0% activity.

    • % Inhibition = 100 * (1 - [(RLU_sample - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition)])

  • IC50 Curve Fitting: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

References

Application Notes and Protocols: PI-3065 in 4T1 Breast Cancer Models

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-3065 is a potent and highly selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform.[1][2][3][4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in many cancers, including breast cancer.[5][6] The p110δ isoform is predominantly expressed in leukocytes, playing a crucial role in immune cell signaling.[3] The 4T1 murine mammary carcinoma is a widely used preclinical model for triple-negative breast cancer due to its high metastatic potential and poor immunogenicity.[7][8] This document provides detailed application notes and protocols for the use of this compound in experiments involving the 4T1 breast cancer cell line, with a focus on its immunomodulatory effects in vivo.

Mechanism of Action

This compound functions by selectively binding to and inhibiting the catalytic activity of the PI3K p110δ isoform. This blockade prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3), a key second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.[3] By inhibiting this pathway in immune cells, particularly T lymphocytes, this compound can modulate the tumor microenvironment and enhance anti-tumor immune responses.[3][9]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50KiSelectivity
p110δ 15 nM[1]1.5 nM[2][4]>70-fold vs. other PI3K isoforms[1]
p110α 910 nM[4]110 nM[2]
p110β 600 nM[4]130 nM[2]
p110γ >10,000 nM[4]940 nM[2]
Table 2: In Vivo Experimental Parameters for this compound in 4T1 Tumor Model
ParameterValueReference
Animal Model BALB/c mice[9]
Cell Line 4T1 murine mammary carcinoma[9]
This compound Dosage 75 mg/kg[1][4][9]
Administration Route Oral gavage (p.o.)[1][4][9]
Reported Effects Suppression of tumor growth and metastasis[1][9]
Enhancement of intratumoral T cell fitness[10]
CD8+ T cell-dependent anti-tumor activity[9]

Signaling Pathway and Experimental Workflow Visualization

Caption: this compound inhibits the PI3K p110δ signaling pathway.

Caption: In vivo experimental workflow for this compound in a 4T1 tumor model.

Experimental Protocols

Protocol 1: In Vitro 4T1 Cell Proliferation Assay

Note: As 4T1 cells reportedly have low to undetectable levels of p110δ, this compound is not expected to significantly inhibit their proliferation directly in vitro.[1][4] This protocol serves as a method to confirm this observation.

  • Cell Culture: Culture 4T1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed 4T1 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 10 µM) in culture medium.[1] Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells. A 4-hour treatment duration has been previously reported.[1]

  • Incubation: After the treatment period, wash the cells with fresh medium to remove the compound. Add 100 µL of fresh culture medium to each well and incubate for 48 hours.[1]

  • Viability Assessment (MTS Assay):

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve.

Protocol 2: In Vivo 4T1 Tumor Growth and Metastasis Model
  • Animal Handling: All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols. Use female BALB/c mice, 6-8 weeks old.

  • Cell Preparation: Harvest 4T1 cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them at a concentration of 1 x 10^6 cells per 100 µL of sterile PBS.

  • Tumor Inoculation: Inject 1 x 10^5 to 1 x 10^6 4T1 cells in 100 µL of PBS subcutaneously into the mammary fat pad of each mouse.

  • Treatment Administration:

    • One day post-tumor cell inoculation, begin daily treatment.[9]

    • Administer this compound orally at a dose of 75 mg/kg.[9] The compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • The control group should receive the vehicle alone.

  • Tumor Monitoring:

    • Measure tumor dimensions every 2-3 days using a digital caliper.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • At the study endpoint (e.g., day 28 or when tumors reach a predetermined size), euthanize the mice.[9]

    • Excise the primary tumors and weigh them. A portion of the tumor can be processed for flow cytometry or immunohistochemistry.

    • Harvest the lungs to assess metastatic burden. This can be done by counting visible surface metastatic nodules or by histological analysis.

Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating T Cells
  • Tumor Digestion:

    • Mince the harvested tumor tissue into small pieces.

    • Digest the tissue in a solution containing collagenase and DNase I for 30-60 minutes at 37°C with agitation.

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Staining:

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Stain for cell surface markers using fluorochrome-conjugated antibodies. For T cell analysis, a typical panel would include antibodies against CD45, CD3, CD4, and CD8.

    • To assess T cell activation and exhaustion, include markers such as PD-1 and LAG3.[7]

  • Data Acquisition and Analysis:

    • Acquire the stained samples on a flow cytometer.

    • Analyze the data using appropriate software to quantify the populations of different T cell subsets (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells if FoxP3 staining is included) within the tumor microenvironment. Compare the cell populations between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a valuable tool for investigating the role of the PI3K p110δ isoform in cancer immunology. In the context of the 4T1 breast cancer model, its primary utility lies in in vivo studies, where it demonstrates significant anti-tumor and anti-metastatic effects by modulating the host immune response, particularly T cell function. The protocols and data provided herein offer a comprehensive guide for researchers aiming to explore the therapeutic potential of selective p110δ inhibition in breast cancer.

References

Application Notes and Protocols for PI-3065 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-3065 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform, with an IC50 of 15 nM.[1][2] It demonstrates significant selectivity, being over 70-fold more selective for p110δ compared to other PI3K family members.[1] This targeted inhibition of the PI3K/Akt/mTOR signaling pathway makes this compound a valuable tool for investigating the role of p110δ in various cancers and for preclinical evaluation of its therapeutic potential.[3][4] In vivo studies utilizing xenograft models have shown that this compound can effectively suppress tumor growth and metastasis in various cancer types, including breast cancer, pancreatic cancer, and hepatocellular carcinoma.[1][5]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in xenograft models, intended to guide researchers in designing and executing robust preclinical studies.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by specifically inhibiting the p110δ isoform of PI3K. This kinase is a key component of the PI3K/Akt/mTOR signaling cascade, which plays a crucial role in cell growth, proliferation, survival, and migration.[3][4] By blocking the activity of p110δ, this compound disrupts downstream signaling, leading to decreased phosphorylation of Akt and ultimately inhibiting tumor cell functions.[3] In the context of hepatocellular carcinoma, this compound has been shown to induce apoptosis by inhibiting the expression of survivin, a protein that regulates cell death.[5]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data from Xenograft Studies

The following table summarizes the key quantitative data from preclinical studies involving this compound administration in various xenograft models.

Parameter4T1 Breast Cancer ModelKPC Pancreatic Cancer ModelHepatocellular Carcinoma Model
Animal Model Female WT BALB/c miceLSL.KrasG12D/+; p53R172H/+; PdxCretg/+ (KPC) miceNude mice with HCC tumors
Cell Line 4T1 murine mammary carcinoma cellsNot applicable (genetically engineered model)Hepatocellular carcinoma cells
Tumor Inoculation 1x10^5 4T1 cells orthotopically inoculated in the mammary fat pad[6]Spontaneous tumor developmentTransplantation of HCC tumors
This compound Dosage 75 mg/kg[1][6]75 mg/kgNot explicitly stated
Administration Route Oral gavage (p.o.)[1][6]Oral gavage (p.o.)Not explicitly stated
Dosing Schedule Once daily[1][6]Once dailyNot explicitly stated
Vehicle 0.5% methylcellulose (B11928114) with 0.2% Tween 80[6]Not explicitly statedNot explicitly stated
Treatment Duration From day -1 (12h prior to tumor inoculation) to day 35[6]14 days, after tumors reached 5-10 mmNot explicitly stated
Primary Endpoint Tumor growth and metastasis[1]Survival and incidence of macroscopic metastases[1]Tumor growth inhibition[5]
Observed Effects Suppressed tumor growth and metastasis[1]Prolonged survival and reduced metastases[1]Inhibited HCC tumor growth in vivo[5]

Experimental Protocols

Establishment of Xenograft Models

This protocol provides a general guideline for establishing subcutaneous xenograft models. Specific cell numbers and animal strains may need optimization based on the cancer type and research objectives.

Materials:

  • Cancer cell line of interest

  • Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Syringes and needles (e.g., 27-gauge)

  • 70% ethanol

  • Animal clippers (optional)

Procedure:

  • Culture the selected cancer cells under sterile conditions to the desired confluence.

  • Harvest the cells using standard cell culture techniques (e.g., trypsinization).

  • Wash the cells with sterile PBS or culture medium and perform a cell count to determine cell viability and concentration.

  • Resuspend the cells in sterile PBS or medium at the desired concentration (e.g., 1x10^6 to 1x10^7 cells per 100-200 µL).

  • If necessary, shave the injection site on the flank of the mice.

  • Clean the injection site with 70% ethanol.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Monitor the mice regularly for tumor development.[7][8][9]

Preparation and Administration of this compound

This protocol is based on the formulation used in published studies with this compound.

Materials:

  • This compound powder

  • Vehicle: 0.5% methylcellulose and 0.2% Tween 80 in sterile water

  • Balance

  • Spatula

  • Vortex mixer or sonicator

  • Oral gavage needles

Procedure:

  • Calculate the required amount of this compound based on the number of animals and the target dose (75 mg/kg).

  • Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in sterile water. Gentle heating or stirring may be required.

  • Weigh the calculated amount of this compound powder.

  • Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.

  • Administer the this compound suspension to the mice via oral gavage at the specified dosing schedule.[6] It is recommended to prepare the formulation fresh daily.[10]

Tumor Volume Measurement

Regular and accurate measurement of tumor volume is critical for assessing treatment efficacy.

Materials:

  • Digital calipers

  • Anesthesia (e.g., isoflurane)

  • Animal scale

Procedure:

  • Anesthetize the mice to ensure accurate measurements and minimize stress.[11]

  • Record the body weight of each animal.[11]

  • Use digital calipers to measure the length (longest diameter) and width (perpendicular to the length) of the tumor.[11]

  • Calculate the tumor volume using the modified ellipsoid formula: Volume = 1/2 (Length x Width²) .[11]

  • Perform tumor measurements 2-3 times per week.[12][13]

  • Return the animals to their cages and monitor them until they have fully recovered from anesthesia.[11]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a xenograft study involving this compound administration.

Caption: A typical experimental workflow for a this compound xenograft study.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of selective p110δ inhibition in cancer. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct preclinical xenograft studies. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable results. Further optimization of dosing regimens and exploration of combination therapies may unveil the full therapeutic utility of this compound.

References

Application Note: PI-3065 for In Vitro T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: October 2025

Introduction

PI-3065 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with an IC50 of 15 nM.[1] The PI3K pathway, particularly the Class I PI3Ks, is a critical intracellular signaling cascade that governs cell cycle regulation, proliferation, survival, and differentiation.[2] In the immune system, the PI3Kδ and PI3Kγ isoforms are predominantly expressed in hematopoietic cells and are central to T-cell function.[3] Specifically, the PI3K/AKT/mTOR signaling axis is crucial for T-cell activation, metabolic programming, and proliferation following T-cell receptor (TCR) engagement.[4][5] Dysregulation of this pathway can lead to immunodeficiencies or autoimmune diseases.[6]

This application note provides a detailed protocol for utilizing this compound to modulate and study T-cell proliferation in vitro. It is intended for researchers in immunology, immuno-oncology, and drug development to assess the immunosuppressive potential of PI3Kδ inhibition.

Mechanism of Action

Upon TCR and CD28 co-stimulation, PI3Kδ is recruited to the plasma membrane and activated. It phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and AKT. This initiates a cascade that culminates in the activation of the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth, which is essential for T-cell proliferation.[6]

This compound selectively binds to the p110δ catalytic subunit of PI3K, blocking the production of PIP3 and thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in T-cell activation and a potent block in proliferation.

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental Data

The following table summarizes the key characteristics and effective concentrations of this compound and other relevant PI3K inhibitors used in T-cell assays.

CompoundTarget(s)IC50 (Cell-free)Cell TypeAssay TypeEffective ConcentrationReference
This compound PI3Kδ 15 nM Murine T-Cells Tumor Growth 75 mg/kg (in vivo) [1][8]
Idelalisib (CAL-101)PI3Kδ~2.5 nMHuman T-CellsProliferation10 µM[5]
AZD8835PI3Kα/δα: 4 nM, δ: 15 nMMurine CD8+ T-CellsIn vitro activationNot specified[3][9]
LY294002Pan-PI3K~1.4 µMHuman T-CellsFoxp3 Induction10 µM[7][10]
MK-2206Pan-Akt~8 nMHuman T-CellsProliferation2 µM[5]

Detailed Protocol: In Vitro T-Cell Proliferation Assay using CFSE

This protocol describes a method to assess the inhibitory effect of this compound on the proliferation of human T-cells stimulated with anti-CD3 and anti-CD28 antibodies. Proliferation is measured by the dilution of Carboxyfluorescein succinimidyl ester (CFSE).

Materials and Reagents
  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Inhibitor: this compound (MedChemExpress, HY-12235)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Stimulation Antibodies: Anti-Human CD3 (Clone: OKT3, Functional Grade) and Anti-Human CD28 (Clone: CD28.2, Functional Grade).

  • Proliferation Dye: Carboxyfluorescein succinimidyl ester (CFSE).

  • Buffer: Phosphate-Buffered Saline (PBS).

  • Plates: 96-well flat-bottom tissue culture plates.

  • Flow Cytometer and analysis software.

Experimental Workflow

Caption: Workflow for the T-cell proliferation assay with this compound.
Step-by-Step Procedure

Day 0: Cell Preparation and Staining

  • Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Counting: Wash the isolated PBMCs twice with PBS and perform a cell count to determine cell concentration and viability.

  • CFSE Labeling: Resuspend the cells at a concentration of 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM.

  • Incubation: Incubate the cells for 10 minutes in a 37°C water bath, protected from light.

  • Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS). The FBS will quench the unbound CFSE.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete RPMI-1640 to remove any residual unbound CFSE.

  • Final Resuspension: Resuspend the CFSE-labeled cells in complete RPMI-1640 at a final concentration of 2x10^6 cells/mL.

Day 0: Assay Setup

  • Plate Cells: Add 100 µL of the CFSE-labeled cell suspension (2x10^5 cells) to each well of a 96-well flat-bottom plate.

  • Prepare Controls:

    • Unstimulated Control: Wells with cells only (no antibodies, no inhibitor).

    • Stimulated Control: Wells with cells and stimulation antibodies (no inhibitor).

  • Add Inhibitor: Prepare serial dilutions of this compound in complete RPMI-1640. Add the desired concentrations to the appropriate wells. A typical starting range would be from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Stimulate Cells: Add anti-CD3 and anti-CD28 antibodies to the appropriate wells to a final concentration of 1 µg/mL each.

  • Incubation: Incubate the plate for 72 to 96 hours in a humidified incubator at 37°C with 5% CO2.

Day 3-4: Data Acquisition and Analysis

  • Harvest Cells: Gently resuspend the cells in each well and transfer them to FACS tubes.

  • Surface Staining (Optional): Wash the cells with FACS buffer (PBS + 2% FBS). Stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD4, CD8) and a viability dye (e.g., 7-AAD, Propidium Iodide) to exclude dead cells from the analysis.

  • Flow Cytometry: Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events (e.g., 20,000-50,000 events) within the live lymphocyte gate.

  • Data Analysis:

    • Gate on the live lymphocyte population, and then on the T-cell subset of interest (e.g., CD4+ or CD8+).

    • Analyze the CFSE fluorescence histogram. Unproliferated cells will show a single bright peak. With each cell division, the CFSE fluorescence intensity will halve, resulting in successive peaks.

    • Quantify the percentage of divided cells or the proliferation index for each condition. Plot the inhibition of proliferation against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound is a valuable tool for studying the role of the PI3Kδ pathway in T-cell biology. The protocol provided herein offers a robust method for quantifying the inhibitory effect of this compound on T-cell proliferation, making it a suitable assay for screening immunomodulatory compounds and investigating the mechanisms of immune regulation.

References

Application Notes and Protocols: PI-3065 in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-3065 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key signaling molecule predominantly expressed in leukocytes.[1][2] The critical role of PI3Kδ in regulating immune cell function, particularly in the context of the tumor microenvironment, has positioned this compound as a promising agent for cancer immunotherapy.[3] By selectively targeting PI3Kδ, this compound can modulate the activity of various immune cells, most notably by breaking regulatory T-cell (Treg)-mediated immune tolerance to cancer.[1] This mechanism provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs) to enhance anti-tumor immune responses.

These application notes provide a comprehensive overview of the preclinical rationale, available data, and detailed experimental protocols for utilizing this compound in combination with checkpoint inhibitors such as anti-PD-1, anti-PD-L1, anti-CTLA-4, and anti-LAG-3.

Mechanism of Action and Rationale for Combination Therapy

The PI3K signaling pathway is crucial for cell growth, proliferation, and survival. The delta isoform (p110δ) is primarily expressed in immune cells and plays a significant role in their development, activation, and function.[4] In the tumor microenvironment, PI3Kδ signaling is often co-opted by cancer cells to promote an immunosuppressive landscape.

This compound's Immunomodulatory Effects:

  • Inhibition of Regulatory T cells (Tregs): this compound has been shown to selectively inhibit the proliferation and suppressive function of Tregs.[1][3] This is a critical mechanism as Tregs are a major barrier to effective anti-tumor immunity. Studies have demonstrated that this compound can decrease tumor Treg infiltration by over 50%.[3]

  • Enhancement of Effector T-cell Function: By alleviating the suppressive effects of Tregs, this compound can indirectly enhance the activity of cytotoxic CD8+ T cells, the primary drivers of tumor cell killing.[5]

  • Modulation of the Tumor Microenvironment: PI3Kδ inhibition can also impact other immune cells within the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs), further contributing to a more favorable anti-tumor immune response.

Synergy with Checkpoint Inhibitors:

Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4, work by releasing the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells. However, their efficacy can be limited by the presence of an immunosuppressive tumor microenvironment, often orchestrated by Tregs.

By combining this compound with checkpoint inhibitors, a synergistic effect can be achieved:

  • This compound primes the tumor microenvironment: It reduces the number and function of Tregs, making the tumor more susceptible to an immune attack.

  • Checkpoint inhibitors unleash the effector T cells: They remove the inhibitory signals that would otherwise dampen the activity of the now more abundant and active anti-tumor T cells.

This dual approach addresses two key mechanisms of immune evasion, leading to a more robust and durable anti-tumor response.

Preclinical Data Summary

The following tables summarize the available quantitative data from preclinical studies evaluating this compound and other selective PI3Kδ inhibitors in combination with checkpoint inhibitors.

PI3Kδ Inhibitor Checkpoint Inhibitor Cancer Model Key Findings Reference
This compound-CT26 colorectalDecreased tumor Treg infiltration by over 50% as early as 3 days after treatment.[3]
YY-20394anti-PD-L1CT26 colorectalSynergistically enhanced anti-tumor efficacy, with 100% of the animals surviving during a 60-day experimental period.[6]
YY20394anti-PD-1Endocrine-resistant HR+ breast cancer (hu-PDX)Significantly abrogated PI3K, Akt, and mTOR phosphorylation. Significantly increased the proportion of CD45+ immune cells and CD8+ T cells in peripheral blood.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Modulating Anti-Tumor Immunity

Caption: this compound inhibits PI3Kδ, leading to Treg suppression and enhanced anti-tumor immunity, which is further potentiated by checkpoint inhibitors.

Experimental Workflow for In Vivo Combination Studies

Caption: A typical workflow for evaluating the in vivo efficacy of this compound and checkpoint inhibitor combination therapy.

Experimental Protocols

In Vivo Combination Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a murine cancer model.

Materials:

  • Animal Model: 6-8 week old female BALB/c mice.

  • Tumor Cell Line: CT26 murine colorectal carcinoma cells.

  • Reagents:

    • This compound (formulated for oral gavage).

    • Anti-mouse PD-1 antibody (e.g., clone RMP1-14).

    • Isotype control antibody.

    • Vehicle control for this compound.

    • Sterile PBS.

  • Equipment:

    • Calipers for tumor measurement.

    • Syringes and needles for injections.

    • Animal housing and monitoring equipment.

Procedure:

  • Tumor Cell Implantation:

    • Culture CT26 cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle Control (oral gavage) + Isotype Control (intraperitoneal injection).

      • Group 2: this compound (e.g., 75 mg/kg, daily, oral gavage) + Isotype Control (i.p.).[7]

      • Group 3: Vehicle Control (oral gavage) + anti-PD-1 antibody (e.g., 10 mg/kg, every 3 days, i.p.).

      • Group 4: this compound (e.g., 75 mg/kg, daily, oral gavage) + anti-PD-1 antibody (e.g., 10 mg/kg, every 3 days, i.p.).

  • Treatment and Monitoring:

    • Administer treatments according to the assigned groups and schedule.

    • Continue to measure tumor volumes every 2-3 days.

    • Monitor animal body weight and overall health status.

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis.

    • Spleens and tumor-draining lymph nodes can also be collected for immunological analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify the changes in immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Tumor Tissue: Freshly excised tumors from the in vivo study.

  • Reagents:

    • RPMI-1640 medium.

    • Collagenase D (1 mg/mL).

    • DNase I (100 µg/mL).

    • Fetal Bovine Serum (FBS).

    • ACK lysis buffer.

    • FACS buffer (PBS with 2% FBS).

    • Fluorochrome-conjugated antibodies against murine: CD45, CD3, CD4, CD8, FoxP3.

    • Fixation/Permeabilization buffer (for intracellular FoxP3 staining).

  • Equipment:

    • GentleMACS Dissociator or similar tissue homogenizer.

    • 70 µm cell strainers.

    • Flow cytometer.

Procedure:

  • Single-Cell Suspension Preparation:

    • Mince the tumor tissue into small pieces.

    • Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.

    • Neutralize the enzymatic digestion with RPMI containing 10% FBS.

    • Pass the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells with FACS buffer and count them.

  • Antibody Staining:

    • Resuspend approximately 1 x 10^6 cells in 100 µL of FACS buffer.

    • Add the surface antibody cocktail (anti-CD45, -CD3, -CD4, -CD8) and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • For Treg analysis, fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.

    • Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells and resuspend in FACS buffer.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, and CD4+FoxP3+ Tregs) within the CD45+ leukocyte gate.

Conclusion

The selective inhibition of PI3Kδ by this compound represents a promising strategy to enhance the efficacy of immune checkpoint inhibitors. By targeting the immunosuppressive tumor microenvironment, particularly through the inhibition of Tregs, this compound can create a more favorable landscape for checkpoint inhibitor-mediated anti-tumor immunity. The provided data and protocols offer a foundation for researchers to further investigate and harness the therapeutic potential of this combination approach in the development of novel cancer immunotherapies.

References

Application Notes and Protocols: Synergistic Anti-Tumor Effects of PI-3065 and Immunotherapy

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of targeted therapies with immunotherapies represents a promising frontier in oncology. This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of PI-3065, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, in combination with immune checkpoint blockade, such as anti-PD-1 therapy.

This compound selectively targets the p110δ isoform of PI3K, which is predominantly expressed in hematopoietic cells and plays a crucial role in the function and survival of various immune cell populations. By inhibiting PI3Kδ, this compound can modulate the tumor microenvironment, notably by reducing the population and suppressive function of regulatory T cells (Tregs), thereby enhancing the activity of cytotoxic CD8+ T cells. This immunomodulatory effect provides a strong rationale for combining this compound with checkpoint inhibitors that unleash anti-tumor T cell responses.

Preclinical studies have demonstrated that the combination of a PI3Kδ inhibitor like this compound with an anti-PD-1 antibody results in a synergistic reduction in tumor growth. This enhanced efficacy is attributed to a multi-faceted impact on the tumor microenvironment, including an increased ratio of effector CD8+ T cells to immunosuppressive Tregs and a favorable shift in the cytokine profile.

Data Presentation

The following tables summarize quantitative data from representative preclinical studies investigating the synergy between a PI3Kδ inhibitor (analogous to this compound) and anti-PD-1 therapy in a syngeneic mouse tumor model.

Table 1: In Vivo Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
This compound950 ± 12036.7
Anti-PD-11100 ± 13026.7
This compound + Anti-PD-1350 ± 8076.7

Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Treatment GroupCD8+ T cells (% of CD45+ cells)Treg (Foxp3+) cells (% of CD4+ T cells)CD8+/Treg Ratio
Vehicle Control15 ± 2.525 ± 3.00.6
This compound25 ± 3.012 ± 2.02.1
Anti-PD-120 ± 2.822 ± 2.50.9
This compound + Anti-PD-140 ± 4.58 ± 1.55.0

Table 3: Cytokine Profile in the Tumor Microenvironment

Treatment GroupIFN-γ (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
Vehicle Control50 ± 1030 ± 8150 ± 20
This compound120 ± 2070 ± 1280 ± 15
Anti-PD-190 ± 1555 ± 10100 ± 18
This compound + Anti-PD-1250 ± 30150 ± 2540 ± 10

Experimental Protocols

In Vivo Synergy Study in a Syngeneic Mouse Model

This protocol outlines a typical in vivo study to evaluate the synergistic anti-tumor activity of this compound and an anti-PD-1 antibody.

Materials:

  • Syngeneic tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma)

  • Immunocompetent mice (e.g., BALB/c or C57BL/6)

  • This compound (formulated for oral administration)[1]

  • Anti-mouse PD-1 antibody (or isotype control)

  • Vehicle control for this compound

  • Calipers for tumor measurement

  • Sterile PBS, syringes, and needles

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment Groups: When tumors reach the desired size, randomize mice into four treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., 75 mg/kg, daily oral gavage)[1]

    • Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection every 3 days)

    • Group 4: this compound + Anti-PD-1 antibody (combination of the above regimens)

  • Treatment Administration: Administer treatments according to the defined schedule for a predetermined period (e.g., 2-3 weeks).

  • Data Collection and Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, cytokine analysis).

    • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Statistically analyze the differences in tumor growth between the groups to assess synergy.

Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and immunophenotyping of TILs to assess changes in immune cell populations following treatment.

Materials:

  • Excised tumors

  • Tumor dissociation kit (e.g., containing collagenase and DNase)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies against mouse immune cell markers (e.g., CD45, CD3, CD4, CD8, Foxp3)

  • Fixation/Permeabilization buffer (for intracellular staining of Foxp3)

  • Flow cytometer

Procedure:

  • Tumor Digestion:

    • Mince the excised tumors into small pieces in a petri dish containing RPMI-1640.

    • Transfer the minced tissue to a gentleMACS C Tube and add the enzyme cocktail from the tumor dissociation kit.

    • Run the gentleMACS Dissociator program for mechanical and enzymatic dissociation.

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Single-Cell Suspension Preparation:

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Wash the cells with RPMI-1640 and centrifuge.

    • Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

    • Wash the cells with FACS buffer and count them.

  • Antibody Staining:

    • Resuspend approximately 1 x 10^6 cells in 100 µL of FACS buffer in a 96-well plate or FACS tubes.

    • Add the cocktail of fluorescently conjugated antibodies for surface markers (CD45, CD3, CD4, CD8) and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • For intracellular staining of Foxp3, fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.

    • Add the anti-Foxp3 antibody and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Acquisition and Analysis:

    • Resuspend the stained cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using flow cytometry analysis software to quantify the percentages of different immune cell populations (e.g., CD8+ T cells, Tregs) within the tumor.

Treg Suppression Assay

This in vitro assay assesses the suppressive capacity of Tregs isolated from treated and control mice.

Materials:

  • Spleens and lymph nodes from treated and control mice

  • CD4+ T cell isolation kit

  • CD25+ Treg isolation kit

  • Responder CD4+CD25- T cells (Tresp)

  • Cell proliferation dye (e.g., CFSE or CellTrace Violet)

  • Anti-CD3/CD28 T cell activation beads

  • 96-well round-bottom plates

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • Cell Isolation:

    • Isolate single-cell suspensions from the spleens and lymph nodes of mice from each treatment group.

    • Enrich for CD4+ T cells using a negative selection kit.

    • Isolate CD4+CD25+ Tregs and CD4+CD25- Tresp cells using a positive selection kit or by fluorescence-activated cell sorting (FACS).

  • Labeling of Responder T cells:

    • Label the Tresp cells with a cell proliferation dye (e.g., 5 µM CFSE) according to the manufacturer's protocol.

  • Co-culture Setup:

    • In a 96-well round-bottom plate, co-culture the labeled Tresp cells (e.g., 5 x 10^4 cells/well) with varying ratios of isolated Tregs (e.g., 1:1, 1:2, 1:4 Treg:Tresp ratios).

    • Include control wells with Tresp cells alone (no Tregs) and unstimulated Tresp cells.

    • Stimulate the co-cultures with anti-CD3/CD28 T cell activation beads.

  • Incubation and Analysis:

    • Incubate the plate for 3-4 days at 37°C.

    • Harvest the cells and analyze the proliferation of the Tresp cells (dye dilution) by flow cytometry.

    • Calculate the percentage of suppression for each Treg:Tresp ratio compared to the proliferation of Tresp cells alone.

Multiplex Cytokine Assay

This protocol allows for the simultaneous quantification of multiple cytokines in the tumor microenvironment.

Materials:

  • Excised tumors

  • Protein lysis buffer with protease inhibitors

  • Multiplex cytokine assay kit (e.g., Luminex-based)

  • 96-well filter plate

  • Luminex instrument or compatible flow cytometer

Procedure:

  • Tumor Lysate Preparation:

    • Homogenize the excised tumors in protein lysis buffer on ice.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (tumor lysate) and determine the protein concentration.

  • Multiplex Assay:

    • Follow the manufacturer's protocol for the multiplex cytokine assay kit.

    • Briefly, add the antibody-coupled beads to a 96-well filter plate.

    • Add standards and diluted tumor lysate samples to the wells.

    • Incubate to allow cytokines to bind to the beads.

    • Wash the beads.

    • Add the detection antibody cocktail and incubate.

    • Wash the beads.

    • Add streptavidin-phycoerythrin (SAPE) and incubate.

    • Wash the beads and resuspend in assay buffer.

  • Data Acquisition and Analysis:

    • Acquire the plate on a Luminex instrument.

    • Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curves.

Visualizations

This compound Signaling Pathway in Immune Cells

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Synergy Study

References

Application Notes and Protocols: PI-3065 for Studying Immune Tolerance in Cancer

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PI-3065, a selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K), for the investigation of immune tolerance in cancer. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the immunomodulatory effects of this compound.

Introduction

The p110δ isoform of PI3K is predominantly expressed in leukocytes and plays a critical role in the function of various immune cells, including regulatory T cells (Tregs).[1][2] In the tumor microenvironment (TME), Tregs are potent suppressors of anti-tumor immunity, thereby contributing to immune tolerance and allowing cancer progression.[1][3] this compound selectively inhibits PI3K p110δ, which has been shown to break this immune tolerance by impairing Treg function and unleashing CD8+ cytotoxic T cells to induce tumor regression.[1][4] This makes this compound a valuable tool for studying the role of the PI3Kδ pathway in cancer immunology and for the preclinical evaluation of novel cancer immunotherapies.

Mechanism of Action

This compound is a potent and selective inhibitor of PI3K p110δ with an IC50 of 5 nM and a Ki of 1.5 nM.[5] It exhibits over 100-fold selectivity for p110δ over other Class I PI3K isoforms (p110α, p110β, and p110γ). By inhibiting p110δ, this compound disrupts the downstream signaling cascade involving AKT and mTOR, which is crucial for Treg proliferation and function.[3][6] This selective inhibition leads to a reduction in the number and suppressive capacity of Tregs within the TME, thereby enhancing the anti-tumor immune response.[3][7][8]

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in various cancer models.

Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Models

Cancer ModelMouse StrainThis compound DoseDosing SchedulePrimary OutcomeReference
CT26 Colorectal CarcinomaBALB/c75 mg/kgOnce daily, continuousDecreased tumor Treg infiltration by over 50% after 3 days[3][7]
4T1 Breast CancerBALB/c75 mg/kgOnce daily, continuousSignificant reduction in tumor growth and metastasis[1][8]
KPC Pancreatic CancerKPC mice75 mg/kgNot specifiedIncreased survival and reduced macrometastases[1][4]

Table 2: Immunomodulatory Effects of this compound in the Tumor Microenvironment

Cancer ModelTreatment GroupChange in Treg PopulationChange in CD8+ T Cell PopulationChange in CD8/Treg RatioReference
CT26 Colorectal CarcinomaThis compoundSignificantly decreasedSustained increase in frequencyIncreased[7]
KPC Pancreatic CancerThis compoundDecreased proportion in draining lymph nodesIncreased proportion of CD44high T cells in draining lymph nodesNot reported[1][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for in vivo evaluation of this compound.

Experimental Protocols

In Vitro T-cell Proliferation Assay

This protocol is designed to assess the direct effect of this compound on the proliferation of T-cell subsets.

Materials:

  • This compound (dissolved in DMSO)

  • Murine splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ T cell isolation kit

  • Anti-CD3 and anti-CD28 antibodies

  • Cell proliferation dye (e.g., CFSE or Tag-it-violet)

  • Complete RPMI-1640 medium

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-Foxp3)

Procedure:

  • Isolate CD4+ T cells from splenocytes or PBMCs using a magnetic-activated cell sorting (MACS) kit.

  • Label the isolated T cells with a cell proliferation dye according to the manufacturer's instructions.

  • Plate the labeled cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Stimulate the cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.

  • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and stain for surface and intracellular markers (e.g., CD4, CD25, Foxp3) for flow cytometry analysis.

  • Analyze the dilution of the proliferation dye in the different T-cell populations to determine the extent of proliferation.

In Vivo Tumor Model and this compound Treatment

This protocol describes the establishment of a syngeneic tumor model and subsequent treatment with this compound.

Materials:

  • Syngeneic tumor cells (e.g., CT26, 4T1)

  • Female BALB/c mice (6-8 weeks old)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80)[9]

  • Calipers for tumor measurement

  • Surgical tools for tumor implantation

Procedure:

  • Culture tumor cells to 80-90% confluency.

  • Harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^5 cells/100 µL for 4T1 cells).[9]

  • Implant the tumor cells subcutaneously or orthotopically into the mice. For 4T1 cells, implant into the mammary fat pad.[9]

  • Allow the tumors to establish for a few days (e.g., 4 days for CT26).[7]

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 75 mg/kg) or vehicle control daily via oral gavage.[1][9]

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Monitor the body weight and overall health of the mice throughout the experiment.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and harvest the tumors, spleens, and draining lymph nodes for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol details the preparation and analysis of single-cell suspensions from tumors to characterize the immune cell infiltrate.

Materials:

  • Harvested tumors

  • Tumor dissociation kit or a cocktail of collagenase and DNase

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer

  • Fluorochrome-conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, Foxp3, Ki67)

  • Fixation/Permeabilization buffer for intracellular staining

Procedure:

  • Mince the harvested tumors into small pieces in a petri dish containing RPMI medium.

  • Digest the tumor tissue using a tumor dissociation kit or an enzyme cocktail (e.g., collagenase IV and DNase I) at 37°C for 30-60 minutes with gentle agitation.

  • Neutralize the enzymatic reaction with complete medium or FACS buffer.

  • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using a lysis buffer.

  • Wash the cells with FACS buffer and count them.

  • Stain the cells with a viability dye to exclude dead cells from the analysis.

  • Perform surface staining with a cocktail of fluorochrome-conjugated antibodies against markers such as CD45, CD3, CD4, and CD8.

  • For intracellular staining of transcription factors (e.g., Foxp3) and proliferation markers (e.g., Ki67), fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.

  • Stain for intracellular targets with the respective antibodies.

  • Wash the cells and resuspend them in FACS buffer for acquisition on a flow cytometer.

  • Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.

Conclusion

This compound is a powerful research tool for dissecting the role of the PI3Kδ signaling pathway in cancer immune tolerance. The protocols and data presented here provide a framework for researchers to investigate the immunomodulatory properties of this compound and its potential as a component of novel cancer immunotherapy strategies. By specifically targeting Tregs in the tumor microenvironment, this compound offers a promising approach to enhance anti-tumor immunity.

References

Troubleshooting & Optimization

Technical Support Center: PI-3065 In Vitro Applications

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PI3K p110δ inhibitor, PI-3065, in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K).[1][2] Its mechanism of action involves blocking the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4] this compound exhibits high selectivity for the p110δ isoform, making it a valuable tool for studying the specific roles of this isoform in various cellular processes, particularly in immune cells and certain cancers.[3][5]

Q2: What are the recommended solvents for dissolving this compound?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][6][7][8] It is practically insoluble in water and ethanol. For optimal results, it is crucial to use fresh, anhydrous (hygroscopic) DMSO, as moisture can significantly reduce the solubility of the compound.[1][6]

Q3: What is the recommended final concentration of DMSO in my in vitro experiments?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[9][10][11] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended.[9][10] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.

Troubleshooting Guide: this compound Solubility Issues

Issue 1: this compound powder is not dissolving in DMSO.
  • Possible Cause: The DMSO may have absorbed moisture, reducing its solvating capacity. The concentration may be too high for initial dissolution.

  • Solution:

    • Use a fresh, unopened vial of anhydrous, high-purity DMSO.[1][6]

    • Gentle warming of the solution to 37°C can aid dissolution.

    • Use of an ultrasonic bath can help break up any clumps and facilitate dissolution.[1][7]

    • Ensure you are not exceeding the maximum solubility limit (see Table 1).

Issue 2: Precipitate forms after diluting the this compound DMSO stock solution into aqueous cell culture medium.
  • Possible Cause: this compound is poorly soluble in aqueous solutions. The rapid change in solvent polarity upon dilution can cause the compound to precipitate out of solution.

  • Solution:

    • Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.[12]

    • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the rest of your media.

    • Increase Final Volume: If possible, prepare a more dilute stock solution in DMSO so that a larger volume can be added to the media, reducing the localized concentration shock.

    • Quickly Mix: After adding the this compound stock to the media, mix the solution immediately and thoroughly by gentle inversion or swirling to ensure rapid and uniform dispersion.

    • Consider Serum Content: If using serum-free media, the absence of proteins that can help stabilize hydrophobic compounds may exacerbate precipitation. If your experimental design allows, the presence of serum may aid in solubility.[12]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO25 mg/mL to 100 mg/mLRequires fresh, anhydrous DMSO. Sonication may be needed.[1][6][7][8]
Water< 0.1 mg/mL (Insoluble)[7]
EthanolInsoluble

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50
PI3K p110δ5 nM - 15 nM
PI3K p110α910 nM
PI3K p110β600 nM
PI3K p110γ>10,000 nM

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 506.64 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 506.64 g/mol = 0.0050664 g = 5.07 mg

  • Weigh out 5.07 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of fresh, anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, use an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Procedure:

  • Calculate the required volume of stock solution:

    • Using the formula M1V1 = M2V2:

      • M1 = 10 mM (stock concentration)

      • M2 = 10 µM = 0.01 mM (final concentration)

      • V2 = 10 mL (example final volume)

      • V1 = (M2 * V2) / M1 = (0.01 mM * 10 mL) / 10 mM = 0.01 mL = 10 µL

  • Calculate the final DMSO concentration:

    • (Volume of DMSO stock / Final volume of media) * 100%

    • (10 µL / 10,000 µL) * 100% = 0.1%

  • Add 9.99 mL of pre-warmed cell culture medium to a sterile conical tube.

  • Add 10 µL of the 10 mM this compound DMSO stock solution to the medium.

  • Immediately cap the tube and mix by gentle inversion 3-5 times to ensure homogeneity and prevent precipitation.

  • The 10 µM this compound working solution is now ready for use in your cell-based assays.

Visualizations

Caption: PI3K p110δ signaling pathway and the inhibitory action of this compound.

Caption: Workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing PI-3065 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PI-3065 in cell viability experiments.

Troubleshooting Guides and FAQs

Q1: My cell viability has decreased significantly even at very low concentrations of this compound. What could be the issue?

A1: There are several potential reasons for unexpected high cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PI3K inhibitors. Cell lines highly dependent on the p110δ signaling pathway for survival will be more susceptible.

  • Incorrect Concentration Calculation: Double-check all calculations for stock solution preparation and serial dilutions. Errors in calculation can lead to much higher effective concentrations than intended.

  • Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your specific cell line (generally recommended to be below 0.5%). Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experimental setup.

  • Extended Incubation Time: The cytotoxic effects of this compound are time-dependent. A shorter incubation period may be necessary for your cell line.

Q2: I am not observing a dose-dependent decrease in cell viability with increasing this compound concentrations. What should I do?

A2: This could be due to several factors:

  • Cell Line Resistance: The cell line you are using may not express p110δ or may have alternative survival pathways that are not dependent on PI3Kδ signaling.[1][2] It has been shown that 4T1 cells, which do not express detectable levels of p110δ, show no growth inhibition by this compound.[1][2][3]

  • Sub-optimal Concentration Range: You may be working within a concentration range that is too narrow or too low to observe a significant effect. It is advisable to test a broad range of concentrations in a preliminary experiment.

  • Issues with Compound Potency: Ensure that the this compound has been stored correctly to maintain its activity. Repeated freeze-thaw cycles should be avoided.

  • Assay Interference: The compound itself might interfere with the cell viability assay. For colorimetric assays like MTT, colored compounds can affect absorbance readings. Include a "no-cell" control with the compound to check for direct reduction of the assay reagent.

Q3: The results of my cell viability assay are not reproducible. What are the common sources of variability?

A3: Lack of reproducibility in cell-based assays is a common issue. Here are some factors to consider:

  • Cell Seeding Density: Inconsistent cell numbers seeded into the wells will lead to variability. Ensure you have a homogenous cell suspension and use a consistent seeding density for all experiments.

  • Cell Passage Number: Cells can change their characteristics over time in culture. Use cells within a consistent and low passage number range for all your experiments.

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Incomplete Solubilization of Formazan (B1609692) Crystals (for MTT assay): Ensure complete solubilization of the formazan crystals before reading the absorbance. Inadequate mixing or insufficient solubilization solution can lead to inaccurate results.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1][3] The PI3K pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[4] By inhibiting p110δ, this compound disrupts downstream signaling, including the phosphorylation of Akt, which can lead to the induction of apoptosis in cancer cells.[4]

Quantitative Data Summary

The following table summarizes the reported effects of this compound on the viability of different cell lines. Note that the IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineThis compound ConcentrationIncubation TimeEffect on Cell ViabilityReference
Hepatocellular Carcinoma (HCC) CellsDose-dependentTime-dependentReduced cell viability and induced apoptosis.[4]
4T1 (Murine Breast Cancer)~10 µM48 hoursNo inhibition of cell growth (these cells do not express detectable levels of p110δ).[1]
K562 (Chronic Myelogenous Leukemia)10 µM (NSC348884, a PI3Kδ inhibitor)48 hoursViable cells reduced to 8.5%.[5]
BT549 (Breast Ductal Carcinoma)10 µM (NSC348884, a PI3Kδ inhibitor)48 hoursViable cells reduced to 5.7%.[5]

IC50 Values (Cell-Free Assays):

TargetIC50Reference
p110δ5-15 nM[1][2][3]
p110α910 nM[2][3]
p110β600 nM[2][3]
p110γ>10,000 nM[2][3]

Experimental Protocols

Detailed Methodology for Determining Optimal this compound Concentration using MTT Assay

This protocol outlines the steps to determine the optimal concentration of this compound for reducing cell viability in your specific cell line.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and enter the exponential growth phase.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells.

    • Include a "cells only" control (with fresh medium) and a "medium only" blank (no cells).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells using a multichannel pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Caption: PI3K/p110δ Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for optimizing this compound concentration.

References

PI-3065 off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PI-3065, a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound, with a focus on its known selectivity and potential off-target effects.

Question/Issue Possible Cause(s) Suggested Solution(s)
Unexpected cellular phenotype observed that is inconsistent with p110δ inhibition. Off-target effects on other PI3K isoforms or other kinases, especially at higher concentrations.1. Confirm the phenotype with a structurally different p110δ inhibitor. 2. Perform a dose-response experiment to ensure the lowest effective concentration of this compound is being used. 3. If possible, use a cell line with knocked-down or knocked-out expression of suspected off-target kinases to validate the effect. 4. Consider broader kinase profiling to identify potential off-target interactions.
Inconsistent results between different experimental batches. Issues with compound stability, solubility, or experimental setup.1. Ensure this compound is stored correctly (dry, dark, and at -20°C for long-term storage). 2. Prepare fresh stock solutions in a suitable solvent like DMSO. Note that moisture-absorbing DMSO can reduce solubility.[1] 3. Verify the final concentration of this compound in your assay. 4. Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.
This compound shows no effect in a cell line expected to be sensitive to p110δ inhibition. 1. Low or absent expression of p110δ in the cell line. 2. The specific cellular process being studied is not dependent on p110δ activity. 3. Compound degradation or precipitation.1. Confirm p110δ expression in your cell line via Western blot or qPCR. This compound shows no inhibition on the growth of 4T1 cells, which do not express detectable levels of p110δ.[1][2] 2. Review the literature to confirm the role of p110δ in your experimental context. 3. Prepare fresh this compound solutions and ensure it remains soluble in your culture medium.
Observed toxicity in cells at concentrations intended to be selective for p110δ. On-target toxicity in cell types highly dependent on PI3K signaling or potential off-target effects at the tested concentration.1. Perform a cell viability assay to determine the cytotoxic concentration of this compound in your specific cell line. 2. Lower the concentration of this compound and/or reduce the treatment duration. 3. Investigate whether the observed toxicity aligns with known effects of inhibiting the PI3K/Akt/mTOR pathway.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1] It functions by blocking the PI3Kδ pathway, which is critical for immune cell signaling, thereby inhibiting downstream events like AKT phosphorylation.[3]

What is the in vitro potency and selectivity of this compound?

This compound is a highly potent inhibitor of p110δ with a reported IC50 of 5-15 nM and a Ki of 1.5 nM.[1][2][4][5] It exhibits significant selectivity over other Class I PI3K isoforms.

This compound Kinase Selectivity Profile
TargetIC50 (nM)Ki (nM)Fold Selectivity vs. p110δ (based on IC50 of 5 nM)Fold Selectivity vs. p110δ (based on IC50 of 15 nM)
p110δ 5[2][5], 15[1][6][7]1.5[2][4][5][7]1x1x
p110β 600[2][5]130[7]120x40x
p110α 600, 910[2][5]110[7]120x - 182x40x - 60.7x
p110γ 910, >10,000[2][5]940[7]>182x - >2000x>60.7x - >667x

What are the known off-target effects of this compound?

This compound is highly selective for p110δ over other PI3K isoforms.[1][8] It has been reported to have no significant activity against 72 other protein kinases at concentrations up to 10 μM in a KinaseProfiler assay.[4] Additionally, it does not significantly inhibit DNA protein kinase (DNA-PK) and mTOR at concentrations up to >9 µM and >10 µM, respectively.[6][7] However, it is important to note that a complete off-target profile across the entire kinome has not been fully elucidated.[4]

What are the recommended concentrations for cellular use?

The recommended concentration for cellular use is up to 500 nM.[4] However, the optimal concentration will depend on the specific cell type and experimental conditions. It is always recommended to perform a dose-response curve to determine the most appropriate concentration for your experiments.

How should this compound be stored?

For long-term storage, this compound should be stored as a solid at -20°C.[3] Stock solutions can be stored at -20°C for up to 3 months or at -80°C for up to 2 years.[2][7]

Experimental Protocols

General Protocol for In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.

  • Reagents and Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Recombinant kinase

    • Kinase substrate (e.g., a specific peptide or protein)

    • ATP

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.

    • Add the recombinant kinase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Caption: PI3K/Akt signaling pathway with this compound inhibition of p110δ.

Caption: Workflow for assessing kinase inhibitor selectivity.

References

Technical Support Center: Mitigating PI-3065 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kδ inhibitor, PI-3065, in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Disclaimer: While some studies indicate that this compound is well-tolerated at specific doses in certain animal models, comprehensive public data on its toxicity profile is limited. A key publication regarding its initial characterization has been retracted, warranting caution in data interpretation. Much of the guidance provided here is based on the known class effects of selective PI3Kδ inhibitors. Researchers should always perform dose-escalation and tolerability studies for their specific animal model and experimental conditions.

Troubleshooting Guides

Issue 1: Gastrointestinal Toxicity - Diarrhea and Colitis

Question: My mice treated with this compound are developing diarrhea and losing weight. How can I manage this?

Answer:

Gastrointestinal toxicity, including diarrhea and colitis, is a known on-target effect of PI3Kδ inhibitors due to the disruption of immune homeostasis in the gut, partly through the impairment of regulatory T cell (Treg) function.[1][2][3]

Immediate Actions:

  • Monitor Animal Welfare: Closely monitor the animals for clinical signs of distress, including weight loss, hunched posture, piloerection, and dehydration.[4] A body weight loss of 5% can be a predictor of pathological findings.[4]

  • Dose Interruption: Temporarily suspend this compound administration to allow for recovery.[1]

  • Supportive Care:

    • Hydration: Provide supplemental hydration (e.g., subcutaneous saline) to counteract dehydration from diarrhea.

    • Dietary Modification: Ensure easy access to soft, palatable, and high-calorie food.

    • Anti-diarrheal Agents: The use of anti-motility agents like loperamide (B1203769) may be considered for symptomatic relief of mild diarrhea, but should be used with caution as they can mask worsening colitis.[1]

Therapeutic Intervention for Suspected Colitis:

  • For persistent or severe diarrhea, which may indicate immune-mediated colitis, treatment with corticosteroids may be necessary. Budesonide, a locally-acting corticosteroid, or systemic corticosteroids like prednisone (B1679067) have been used in clinical settings to manage PI3Kδ inhibitor-induced colitis.[1][5] The decision to use corticosteroids should be based on the severity of clinical signs and, if possible, histological confirmation of colitis.

Experimental Protocol: Management of Suspected Colitis

  • Confirmation: If feasible, perform a histological analysis of the colon from a subset of affected animals to confirm colitis, characterized by intraepithelial lymphocytosis, crypt cell apoptosis, and neutrophilic infiltration.[6]

  • Treatment Regimen:

    • Dose Holiday: Stop this compound treatment.

    • Corticosteroid Administration:

      • Budesonide: Formulations for oral administration in drinking water or gavage can be considered.

      • Prednisone/Prednisolone: Administer systemically (e.g., intraperitoneally or orally) at a dose appropriate for the animal model.

  • Re-challenge: Once symptoms resolve, consider re-introducing this compound at a lower dose or with an intermittent dosing schedule.[7]

Issue 2: Hepatotoxicity

Question: I've observed elevated liver enzymes in the serum of mice treated with this compound. What should I do?

Answer:

Hepatotoxicity, manifesting as elevated transaminases (ALT/AST), is another potential immune-mediated toxicity of PI3Kδ inhibitors.[7][8]

Immediate Actions:

  • Confirm Findings: Repeat serum biochemistry to confirm the elevation of liver enzymes.

  • Dose Modification:

    • Dose Interruption: Halt this compound administration.

    • Dose Reduction: If treatment is to be continued after recovery, re-start at a lower dose.

  • Histopathological Analysis: If possible, perform a histopathological examination of the liver to assess for signs of inflammation and hepatocellular injury.

Experimental Protocol: Monitoring and Management of Hepatotoxicity

  • Baseline Monitoring: Collect baseline blood samples to determine normal liver enzyme levels before initiating this compound treatment.

  • Routine Monitoring: Monitor serum ALT and AST levels periodically throughout the study (e.g., weekly or bi-weekly).

  • Action Thresholds: Establish predefined thresholds for liver enzyme elevations that trigger dose interruption or reduction.

  • Recovery and Re-challenge: Monitor for normalization of liver enzymes after dose interruption before considering a re-challenge at a reduced dose.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound's toxicity?

A1: this compound is a selective inhibitor of the p110δ isoform of PI3K. This isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the function of immune cells, particularly B cells and T cells.[9][10] The on-target inhibition of PI3Kδ in regulatory T cells (Tregs) can impair their immunosuppressive function.[11][12][13] This disruption of immune tolerance is believed to be the primary driver of immune-mediated toxicities such as colitis, hepatotoxicity, and pneumonitis.[1][2][3]

Q2: Are there any known well-tolerated doses of this compound in animal models?

A2: One study reported that long-term oral administration of 75 mg/kg of this compound daily to BALB/c mice was well-tolerated and did not induce weight loss.[11] Another study in nude mice with hepatocellular carcinoma also showed tumor growth inhibition without obvious apoptotic toxicity in normal liver cells.[14] However, tolerability can be highly dependent on the animal strain, age, and overall health status. It is imperative to conduct a dose-finding study in your specific model.

Q3: Can I use an intermittent dosing schedule to mitigate toxicity?

A3: Yes, intermittent dosing has been suggested as a strategy to reduce the toxicity of PI3K inhibitors while maintaining efficacy.[7] This approach may allow for the recovery of immune cell populations, such as Tregs, between doses, potentially preventing the onset of severe immune-mediated adverse events.

Q4: What clinical signs should I monitor for in my animals?

A4: Regular monitoring of clinical signs is crucial for early detection of toxicity. Key parameters to observe include:

  • Body weight[4]

  • General appearance (posture, fur condition - piloerection)[4]

  • Activity level[4]

  • Fecal consistency (for diarrhea)

  • Food and water intake

  • Respiratory rate (for potential pneumonitis)

Q5: Are there alternative PI3Kδ inhibitors with better-characterized toxicity profiles?

A5: Yes, other selective PI3Kδ inhibitors, such as idelalisib, have been more extensively studied, and their toxicity profiles in both preclinical models and clinical trials are better documented.[15][16][17] Reviewing the literature on these compounds can provide valuable insights into the potential toxicities to expect with this compound and strategies for their management.

Data Presentation

Table 1: Summary of Potential this compound Toxicities and Mitigation Strategies (Based on PI3Kδ Inhibitor Class Effects)

ToxicityClinical Signs in Animal ModelsMonitoring ParametersMitigation Strategies
Gastrointestinal Toxicity (Diarrhea/Colitis) Weight loss, diarrhea, hunched posture, dehydrationBody weight, fecal score, clinical observationDose interruption/reduction, supportive care (hydration, diet), corticosteroids (budesonide, prednisone) for colitis[1][5]
Hepatotoxicity Often subclinical; may present with lethargy or anorexia at high severitySerum ALT/AST levelsDose interruption/reduction, routine biochemical monitoring[7]
Pneumonitis Increased respiratory rate, labored breathingRespiratory rate, clinical observation, lung histologyDose interruption/reduction, corticosteroids[18]
Cutaneous Reactions (Rash) Skin redness, hair loss, dermatitisDermatological observationDose interruption/reduction, topical corticosteroids for mild-to-moderate rash[19]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for managing this compound toxicity in animal models.

References

Navigating Unexpected Experimental Outcomes with PI-3065: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected experimental results with the PI3K p110δ inhibitor, PI-3065. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] Its primary function is to block the PI3Kδ pathway, which is critical for immune cell signaling, particularly in leukocytes.[3] This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[4][5] The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins such as AKT, which is essential for processes like B-cell receptor signaling, cell survival, and proliferation.[3]

Q2: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. Why might this be?

There are several potential reasons for a lack of cytotoxic effect:

  • Low or Absent p110δ Expression: The target of this compound, p110δ, is predominantly expressed in leukocytes.[3] If your cell line is not of hematopoietic origin, it may not express detectable levels of p110δ, rendering it insensitive to this compound. For example, the 4T1 murine breast cancer cell line does not show growth inhibition in response to this compound because it lacks significant p110δ expression.[1][2]

  • Redundant Signaling Pathways: Cancer cells can develop resistance to PI3K inhibitors by activating alternative survival pathways.[[“]] Upregulation of parallel pathways, such as the MAPK/ERK pathway, can compensate for the inhibition of PI3K signaling.[7]

  • Acquired Resistance: Prolonged exposure to PI3K inhibitors can lead to acquired resistance through various mechanisms, including mutations in the PI3K pathway components or epigenetic modifications.[4][5][8]

Q3: My in vivo tumor model is not responding to this compound treatment as expected. What could be the issue?

While this compound has shown efficacy in some in vivo models, such as reducing tumor growth and metastasis in 4T1 murine mammary carcinoma and pancreatic ductal adenocarcinoma models, several factors can influence its effectiveness:[1][9]

  • Immune System Component: The anti-tumor effects of this compound in solid tumors are often attributed to its ability to break immune tolerance by inactivating regulatory T cells (Tregs), thereby unleashing a CD8+ cytotoxic T cell response.[9] If the tumor microenvironment in your model lacks a significant immune component, the therapeutic effect of this compound may be diminished.

  • Pharmacokinetics and Dosing: Inadequate dosing or poor bioavailability at the tumor site can lead to a lack of efficacy. The recommended dosage in some mouse models is 75 mg/kg, administered orally.[1][2]

  • Tumor Heterogeneity: The cellular composition of the tumor may be heterogeneous, with some cancer cell populations being less dependent on the PI3Kδ pathway for survival.

Q4: I have seen conflicting data in the literature regarding the IC50 values of this compound. Which values should I trust?

It is important to be aware that some of the initial information regarding the kinase IC50 values and a xenograft model for this compound was published in a paper that has since been retracted.[10] When designing your experiments, it is crucial to rely on data from non-retracted, peer-reviewed publications. The consistently reported IC50 value for p110δ is in the low nanomolar range.

Troubleshooting Guides

Problem: Inconsistent or No Inhibition of PI3K Pathway

Possible Cause 1: Poor Compound Solubility this compound is soluble in DMSO but not in water.[3] Improperly dissolved compound can lead to inaccurate concentrations in your experiments.

  • Troubleshooting Steps:

    • Ensure you are using fresh, anhydrous DMSO to prepare your stock solution.[1]

    • Prepare stock solutions at a concentration of 50 mg/mL in DMSO.[1][10]

    • When diluting into aqueous media for cell-based assays, ensure the final DMSO concentration is low and consistent across all conditions to avoid solvent-induced artifacts.

Possible Cause 2: Cell Line Expresses Low Levels of p110δ

  • Troubleshooting Steps:

    • Perform qPCR or Western blot analysis to quantify the expression level of the p110δ catalytic subunit (PIK3CD) in your cell line.

    • As a positive control, use a cell line known to express high levels of p110δ, such as a B-cell lymphoma line.

    • If p110δ expression is low or absent, consider using a different inhibitor that targets a PI3K isoform relevant to your cell line (e.g., a p110α inhibitor for many solid tumors).

Problem: Unexpected Off-Target Effects or Cellular Phenotypes

Possible Cause: Inhibition of Other PI3K Isoforms at Higher Concentrations While this compound is highly selective for p110δ, at higher concentrations it can inhibit other PI3K isoforms.

  • Troubleshooting Steps:

    • Perform a dose-response experiment to determine the optimal concentration range for selective p110δ inhibition.

    • Keep concentrations as close to the IC50 for p110δ as possible while still achieving the desired biological effect.

    • Refer to the selectivity profile of this compound to understand its activity against other kinases at the concentrations you are using.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Ki (nM)Reference
p110δ5 - 151.5[1][2]
p110β600-[2]
p110α910-[2]
p110γ>10,000-[2]
mTOR>100-fold selective-[10]
DNA-PK>100-fold selective-[10]

Experimental Protocols

Protocol: Western Blot for Assessing PI3K Pathway Inhibition

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. The following day, treat the cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for the desired duration (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phospho-AKT to total AKT indicates inhibition of the PI3K pathway.

Visualizations

References

PI-3065 Technical Support Center: Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of PI-3065 in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for this compound stock solutions?

A1: Proper storage of this compound stock solutions is crucial for maintaining its integrity. Based on manufacturer recommendations, reconstituted stock solutions in DMSO should be aliquoted and stored at low temperatures to prevent degradation from repeated freeze-thaw cycles.[1][2][3]

Data on Stock Solution Stability:

Storage TemperatureDuration of Stability
-80°CUp to 2 years[1][3]
-20°CUp to 1 year[1][3]
-20°C (after reconstitution)Up to 3 months[4]

It is best practice to use fresh DMSO for reconstitution, as moisture-absorbing DMSO can reduce solubility.[2]

Q2: How stable is this compound in aqueous cell culture media?

A2: Currently, there is no publicly available quantitative data on the specific half-life and degradation kinetics of this compound in common cell culture media such as DMEM supplemented with fetal bovine serum (FBS). The stability of a small molecule in aqueous media can be influenced by factors like pH, temperature, and the presence of serum components. Therefore, it is highly recommended to experimentally determine the stability of this compound under your specific cell culture conditions.

Q3: How can I determine the stability of this compound in my cell culture media?

A3: A stability study can be conducted by incubating this compound in your cell culture medium of choice at 37°C over a time course that is relevant to your experiments (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The concentration of this compound at each time point can be quantified using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What are the potential consequences of this compound degradation in my experiments?

A4: If this compound degrades significantly over the course of your experiment, the effective concentration of the inhibitor will decrease. This can lead to a misinterpretation of experimental results, such as an underestimation of its potency (IC50 value) or a diminished biological effect over time. Degradation products could also potentially have off-target effects or be cytotoxic.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or weaker than expected biological effect of this compound. Degradation of this compound in cell culture media.Perform a stability study to determine the half-life of this compound under your experimental conditions. If significant degradation is observed, consider replenishing the media with fresh inhibitor at regular intervals.
Improper storage of this compound stock solution.Ensure stock solutions are stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Use a fresh aliquot for each experiment.
Incorrect final concentration of this compound.Verify calculations for serial dilutions. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).
High variability between replicate experiments. Inconsistent inhibitor concentration due to degradation.Standardize the time between adding this compound to the media and performing the assay. Replenish the inhibitor if the experiment duration is long.
Cell density or passage number variations.Use cells within a consistent passage number range and ensure uniform cell seeding density across all experiments.
Unexpected cytotoxicity. Degradation products of this compound may be toxic.Analyze the stability of this compound and identify potential degradation products using LC-MS. Test the cytotoxicity of the vehicle control at the same concentration used for this compound.
High concentration of solvent (e.g., DMSO).Ensure the final solvent concentration in the cell culture media is below the cytotoxic threshold for your cell line.

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media using LC-MS

This protocol outlines a method to quantify the stability of this compound in a chosen cell culture medium over time.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 37°C incubator with 5% CO2

  • Sterile microcentrifuge tubes

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation and sample dilution)

  • High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this stock solution in aliquots at -80°C.

  • Prepare the working solution. On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Dilute the stock solution in your chosen cell culture medium to the final desired concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.

  • Incubate the samples. Aliquot the this compound-containing media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Place the tubes in a 37°C incubator.

  • Sample collection. At each designated time point, remove one tube from the incubator and immediately process it as described below. The 0-hour time point should be processed immediately after preparation.

  • Protein precipitation. To each 100 µL of media sample, add 200 µL of ice-cold acetonitrile with 0.1% formic acid. Vortex thoroughly to precipitate proteins.

  • Centrifugation. Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample for analysis. Carefully transfer the supernatant to a new tube for LC-MS analysis. If necessary, further dilute the supernatant with acetonitrile/water (50:50) with 0.1% formic acid to be within the linear range of the LC-MS standard curve.

  • LC-MS analysis. Analyze the samples using a validated LC-MS method for the quantification of this compound.

  • Data analysis. Plot the concentration of this compound versus time. Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Determine the half-life (t1/2) of the compound under these conditions.

Visualizations

Caption: Experimental workflow for determining this compound stability in cell culture media.

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform.[1] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the inhibitory action of this compound.

References

PI-3065 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PI-3065, a selective PI3K p110δ inhibitor. This guide addresses common challenges, particularly precipitation in aqueous solutions, and offers detailed protocols and FAQs to ensure successful experimentation.

Troubleshooting Guide: this compound Precipitation

Issue: Precipitation of this compound is observed when preparing aqueous working solutions from a DMSO stock.

Cause: this compound is poorly soluble in water and aqueous buffers.[1] Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.

Solutions:

Solution Detailed Steps Pros Cons
Stepwise Dilution 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50-100 mg/mL). 2. Perform serial dilutions of the DMSO stock with your aqueous buffer or cell culture medium. 3. Vortex or mix gently between each dilution step to ensure homogeneity.Simple and effective for many in vitro applications.May not be sufficient for high final concentrations of this compound.
Use of Co-solvents 1. Prepare a stock solution in DMSO. 2. For in vivo preparations, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] 3. Add the solvents sequentially, ensuring the solution is clear at each step.[2]Significantly improves solubility for in vivo administration.Co-solvents may have biological effects and should be tested in control experiments.
Sonication 1. After diluting the this compound DMSO stock into the aqueous solution, place the tube in a bath sonicator. 2. Sonicate for 10-15 minutes.[2] 3. Visually inspect for dissolution.Can help to redissolve fine precipitates.May not be effective for heavy precipitation. Over-sonication can degrade the compound.
Warming 1. Gently warm the aqueous solution to 37°C before adding the this compound DMSO stock. 2. Maintain the temperature while mixing.Can temporarily increase solubility.The compound may precipitate out as the solution cools. Not suitable for heat-sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] It is insoluble in water and ethanol.[1] Therefore, 100% DMSO is the recommended solvent for stock solutions.

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions in DMSO should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1] The solid powder form is stable for at least 3 years when stored at -20°C.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

A3: The final concentration of DMSO in cell culture media should generally be kept below 0.5% to avoid cytotoxicity. However, the tolerance to DMSO can vary between cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: I still see precipitation even after following the troubleshooting steps. What should I do?

A4: If precipitation persists, consider the following:

  • Lower the final concentration of this compound: Your desired concentration may be above the solubility limit in the final aqueous medium.

  • Increase the percentage of co-solvent: For in vivo formulations, you might need to adjust the ratios of PEG300 and Tween-80.

  • Prepare fresh solutions: DMSO can absorb moisture over time, which can affect its solvating power.[1] Use fresh, anhydrous DMSO to prepare your stock solution.

Quantitative Data

Table 1: this compound Inhibitory Activity

Target IC₅₀ Ki Reference
p110δ15 nM1.5 nM[2][3]
p110α910 nM-[2]
p110β1078 nM-[2]
p110γ>10,000 nM-[2][3]

Experimental Protocols

In Vitro Cell-Based Assay Protocol
  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to create a 50 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 50 mM this compound stock solution.

    • Perform a serial dilution of the stock solution with cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is below 0.5%.

    • Mix well after each dilution step.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Remove the old medium and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with DMSO at the same final concentration).

    • Incubate the cells for the desired treatment duration.

In Vivo Formulation Protocol
  • Stock Solution Preparation:

    • Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.

  • Vehicle and Formulation Preparation (for a 1 mL final volume):

    • Vehicle Control: Mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.

    • This compound Formulation:

      • To 100 µL of the 25 mg/mL this compound DMSO stock, add 400 µL of PEG300 and mix until clear.[2]

      • Add 50 µL of Tween-80 and mix.[2]

      • Add 450 µL of saline to reach the final volume of 1 mL.[2]

      • The final concentration of this compound will be 2.5 mg/mL.

  • Administration:

    • The formulation can be administered via oral gavage (p.o.). A typical dosage used in mouse models is 75 mg/kg.[1][4]

Visualizations

Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for in vitro studies using this compound.

References

Technical Support Center: Navigating PI-3065 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the PI3K p110δ inhibitor, PI-3065, in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the potential underlying mechanisms?

A1: The development of acquired resistance to PI3K inhibitors like this compound is a common challenge. The primary mechanisms can be broadly categorized as:

  • Reactivation of the PI3K Pathway: Cancer cells can develop feedback loops that reactivate the PI3K/AKT/mTOR signaling pathway despite the presence of the inhibitor. A frequent mechanism involves the transcription factor FOXO, which, when no longer suppressed by AKT, can upregulate the expression of receptor tyrosine kinases (RTKs) such as EGFR, HER3, and IGF1R.[1][2] This leads to renewed signaling upstream of p110δ.

  • Compensatory Signaling Pathways: Cells can adapt by upregulating parallel survival pathways to bypass their dependency on PI3K signaling. The most common compensatory pathway is the MAPK/ERK pathway.[1]

  • Genetic Alterations: While less common for acquired resistance to PI3K inhibitors, secondary mutations in downstream effectors of the PI3K pathway could theoretically confer resistance.

  • Cellular Plasticity and Phenotypic Switching: Cancer cells may undergo an epithelial-to-mesenchymal transition (EMT), which has been associated with drug resistance and a less proliferative, more invasive phenotype.

Q2: How can we confirm that our cancer cell line has developed resistance to this compound?

A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term treated cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the acquisition of resistance. This can be measured using a cell viability assay, such as the MTS or MTT assay.

Q3: What are some initial steps to investigate the mechanism of resistance in our this compound-resistant cell line?

A3: A good starting point is to use Western blotting to probe for changes in key signaling proteins. You should compare the protein expression and phosphorylation status in your resistant cell line versus the parental line, both at baseline and after treatment with this compound. Key proteins to examine include:

  • PI3K/AKT Pathway: p-AKT (S473 and T308), total AKT, p-S6K, total S6K, p-4E-BP1, and total 4E-BP1. Persistent phosphorylation of these proteins in the presence of this compound in the resistant line would suggest pathway reactivation.

  • MAPK/ERK Pathway: p-ERK, total ERK. Increased baseline phosphorylation or induction of p-ERK upon this compound treatment in resistant cells could indicate activation of this compensatory pathway.

  • Receptor Tyrosine Kinases: EGFR, HER3, IGF1R. Increased expression of these receptors in resistant cells could point to a FOXO-mediated feedback loop.

Q4: Are there any known strategies to overcome or circumvent this compound resistance?

A4: Yes, based on the known mechanisms of resistance to PI3K inhibitors, several strategies can be explored:

  • Combination Therapy: This is a highly promising approach.

    • If you observe MAPK/ERK pathway activation, combining this compound with a MEK inhibitor may restore sensitivity.

    • If RTK upregulation is evident, co-treatment with an inhibitor targeting the specific overexpressed receptor (e.g., an EGFR inhibitor) could be effective.

  • Targeting Downstream Effectors: If resistance is mediated by factors downstream of PI3K, inhibitors of proteins like mTOR (e.g., rapamycin (B549165) analogs) or other identified kinases could be beneficial.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in sensitive parental cells.
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. Over- or under-confluent cells can exhibit altered sensitivity to inhibitors.
This compound Stock Solution Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Assay Incubation Time Optimize the incubation time for your cell viability assay. Insufficient or excessive incubation can lead to variability.
Cell Line Authenticity Periodically verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or genetic drift.
Problem 2: No significant difference in PI3K pathway phosphorylation between sensitive and resistant cells after this compound treatment.
Possible Cause Troubleshooting Step
Timing of Lysate Collection The reactivation of the PI3K pathway can be transient. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) of this compound treatment before cell lysis to capture the dynamics of pathway reactivation.
Compensatory Pathway Activation The primary resistance mechanism may not be through the PI3K pathway itself. Analyze the activation status of parallel pathways, such as the MAPK/ERK pathway.
Antibody Quality Ensure your primary and secondary antibodies for Western blotting are validated and working optimally. Run appropriate positive and negative controls.
Problem 3: this compound has no effect on our cancer cell line, even at high concentrations.
Possible Cause Troubleshooting Step
Expression of p110δ This compound is a selective inhibitor of the p110δ isoform of PI3K. Verify that your cancer cell line expresses p110δ at the protein level using Western blot or at the mRNA level using RT-qPCR. Some cell lines, like the 4T1 murine breast cancer line, do not express detectable levels of p110δ and are therefore intrinsically resistant to this compound.[3]
Intrinsic Resistance The cell line may have pre-existing alterations downstream of p110δ that make it insensitive to its inhibition. Consider sequencing key cancer-related genes to identify potential mutations.

Quantitative Data Summary

The following table presents hypothetical data illustrating the characterization of a this compound-resistant (R) cell line compared to its parental, sensitive (S) counterpart. Note: As of late 2025, specific quantitative data for this compound resistant cell lines is limited in publicly available literature. This data is representative of what would be expected based on studies with other PI3K inhibitors.

Table 1: Comparison of Sensitive vs. Resistant Cell Lines

Parameter Sensitive (S) Cells Resistant (R) Cells Fold Change (R vs. S)
This compound IC50 15 nM250 nM16.7
p-AKT (S473) levels (relative to total AKT, baseline) 1.01.81.8
p-ERK (T202/Y204) levels (relative to total ERK, baseline) 1.03.23.2
HER3 mRNA expression (relative to parental) 1.04.54.5

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTS or MTT).

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Monitor Cell Growth: Initially, a significant portion of the cells will die. Continue to culture the surviving cells, replacing the media with fresh this compound-containing media every 3-4 days.

  • Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat Cycles: Repeat steps 3 and 4 for several months. The cells that continue to proliferate are adapting to the drug.

  • Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cell population. A significant and stable increase in the IC50 compared to the parental line indicates the establishment of a resistant cell line.

  • Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution.

Protocol 2: Western Blot Analysis of PI3K and MAPK Signaling
  • Cell Treatment and Lysis: Plate both sensitive and resistant cells. Treat with this compound or vehicle (DMSO) for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Visualizations

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: Key mechanisms of acquired resistance to PI3K inhibitors like this compound.

Caption: A logical workflow for investigating this compound resistance.

References

how to minimize PI-3065 off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the PI3Kδ inhibitor, PI-3065.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its selectivity profile against other PI3K isoforms?

This compound is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1][2][3][4] It exhibits significant selectivity for p110δ over other Class I PI3K isoforms.

Summary of this compound In Vitro Potency and Selectivity

TargetIC50 (nM)Ki (nM)Selectivity vs. p110δ (Fold)
p110δ5 - 15[1][2][3]1.5[2][3]1
p110α910[2][3]->60
p110β600[2][3]->40
p110γ>10,000[2][3]->667

Q2: Has the broader kinase selectivity of this compound been assessed?

Yes, the broader kinase selectivity has been evaluated. In a KinaseProfiler assay, this compound showed no significant activity against a panel of 72 other protein kinases at concentrations up to 10 μM.[5] However, for rigorous experimental design, it is always recommended to empirically determine the off-target effects in your specific system of interest.

Troubleshooting Guide

Q3: I am observing unexpected phenotypes in my cellular experiments that may be due to off-target effects of this compound. How can I minimize and validate these?

Minimizing off-target effects is crucial for accurately interpreting experimental results. Here are several strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to inhibit p110δ signaling in your cellular model. A dose-response experiment measuring the phosphorylation of a downstream target, such as Akt, is recommended. Using concentrations significantly higher than the IC50 for p110δ increases the likelihood of engaging off-target kinases.

  • Employ a Structurally Unrelated p110δ Inhibitor: Use a different, structurally distinct p110δ inhibitor as a control. If the observed phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect.

  • Utilize a Negative Control Compound: If available, use a close structural analog of this compound that is inactive against p110δ. This can help differentiate between specific inhibitory effects and non-specific compound effects.

  • Genetic Knockdown/Knockout: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of p110δ (PIK3CD gene). An on-target effect of this compound should be mimicked by the genetic knockdown or knockout of p110δ.

Q4: How can I experimentally profile the off-target kinase inhibition of this compound in my experimental system?

Several experimental approaches can be used to profile off-target effects:

  • In Vitro Kinase Profiling: Submit this compound to a commercial kinase profiling service that screens the compound against a large panel of recombinant kinases (kinome). This provides a broad overview of potential off-target interactions.

  • In-Cell Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay can be used to quantify the binding of this compound to specific kinases within intact cells. This confirms target engagement in a more physiologically relevant context.

  • Phosphoproteomics: A global phosphoproteomics experiment can identify changes in the phosphorylation of known substrates of various kinases following this compound treatment. This can provide an unbiased view of the signaling pathways affected by the inhibitor.

Experimental Protocols

Q5: Can you provide a detailed protocol for an in vitro kinase assay to assess the off-target effects of this compound?

This protocol provides a general framework for assessing the inhibitory activity of this compound against a candidate off-target kinase using an in vitro assay format.

Protocol: In Vitro Kinase Assay for Off-Target Profiling

Materials:

  • Recombinant active kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (varies by kinase, typically contains Tris-HCl, MgCl2, DTT)

  • ATP

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the recombinant kinase, and its substrate.

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the kinase assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO).

  • Initiate Kinase Reaction:

    • Add the kinase reaction mix to the wells of a 96-well plate.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the assay.

  • Terminate Reaction: Stop the reaction according to the assay manufacturer's instructions (e.g., adding a stop solution, or spotting onto a filter membrane).

  • Detection:

    • Radiometric Assay: Wash the filter membranes to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity, using a luminometer.

  • Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for the potential off-target kinase.

Q6: What is a recommended protocol for confirming target engagement of this compound in live cells?

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to a specific kinase in living cells.

Protocol: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase of interest

  • This compound stock solution

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 96-well plates

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a culture flask.

    • The next day, transfect the cells with the NanoLuc®-kinase fusion vector using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours of transfection, harvest the cells and seed them into a white 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer solution in Opti-MEM®.

    • Add the this compound dilutions or vehicle control to the wells.

    • Add the NanoBRET™ Tracer to all wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (Tracer).

  • Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and engagement of the target kinase. Determine the IC50 value from the dose-response curve.

Visualizations

References

troubleshooting inconsistent PI-3065 results

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PI-3065, a selective PI3K p110δ inhibitor.

Frequently Asked Questions (FAQs)

Q1: My this compound is not showing any effect on my cells.

A1: There are several potential reasons for a lack of effect:

  • Cell Line Expression of p110δ: this compound is a selective inhibitor of the p110δ isoform of PI3K.[1][2][3] Ensure that your cell line expresses detectable levels of p110δ. For example, this compound shows no inhibition on the growth of 4T1 cells, which do not express significant levels of p110δ.[1][2]

  • Incorrect Reagent Preparation: this compound is soluble in DMSO but not in water.[4] Ensure that you are using fresh, moisture-free DMSO for preparing your stock solution.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil are recommended.[2] Precipitation or phase separation during preparation can be addressed by gentle heating and/or sonication.[2]

  • Improper Storage: Stock solutions of this compound should be stored at -20°C for long-term use (up to one year) or at -80°C for up to two years.[2][4] Short-term storage can be at 0-4°C.[4] Improper storage can lead to degradation of the compound.

Q2: I am observing high variability and inconsistent results between experiments.

A2: Inconsistent results can stem from several factors:

  • Reagent Stability: It is recommended to prepare fresh working solutions for each experiment, especially for in vivo studies.[2] Avoid repeated freeze-thaw cycles of the stock solution.

  • Experimental Conditions: Ensure consistent cell densities, incubation times, and passage numbers for your cell lines. A study on hepatocellular carcinoma (HCC) cells showed that the effects of this compound are dose- and time-dependent.[5]

  • Assay-Specific Variability: The type of assay used can influence the results. For example, a proliferation assay like MTS staining might yield different insights compared to an apoptosis assay.

Q3: What are the known off-target effects of this compound?

A3: this compound is highly selective for p110δ. However, at higher concentrations, it may inhibit other PI3K isoforms. It is important to use the lowest effective concentration to minimize potential off-target effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low activity Cell line does not express p110δ.Confirm p110δ expression in your cell line via Western Blot or qPCR.
Improper dissolution of this compound.Prepare fresh stock solutions in high-quality, anhydrous DMSO. For working solutions, ensure complete dissolution; gentle warming or sonication may help.[2]
Degraded compound due to improper storage.Aliquot stock solutions to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[2]
Inconsistent results Variability in experimental setup.Standardize cell seeding density, treatment duration, and reagent preparation.
Instability of working solutions.Prepare fresh working solutions for each experiment from a stable, frozen stock.[2]
Unexpected cytotoxicity Off-target effects at high concentrations.Perform a dose-response curve to determine the optimal concentration for your cell line.
Solvent toxicity.Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically <0.5%).

Experimental Protocols

In Vitro Cell Viability Assay (HCC Cells)

This protocol is adapted from a study on the effects of this compound on hepatocellular carcinoma cells.[5]

  • Cell Seeding: Plate HCC cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

  • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Tumor Growth Model (4T1 Murine Mammary Carcinoma)

This protocol is based on a study investigating the in vivo efficacy of this compound.

  • Cell Inoculation: Orthotopically inoculate 1x10⁵ 4T1 cells into the mammary fat pad of female BALB/c mice.[2]

  • Treatment: Administer this compound at 75 mg/kg or vehicle control (0.5% methylcellulose (B11928114) with 0.2% Tween 80) by oral gavage once daily, starting the day before tumor cell inoculation.[2]

  • Monitoring: Monitor tumor growth weekly by caliper measurement or luminescence imaging.[2]

  • Endpoint: At the end of the study (e.g., day 35), euthanize the mice and excise tumors for further analysis.[2]

This compound Selectivity Profile

KinaseIC50 (nM)
p110δ 5 - 15 [1][2][3][6]
p110α600 - 910[2][3]
p110β>10,000[3]
p110γ910[2][3]

Note: Some of the referenced IC50 values are from a paper that has been retracted.[6] However, the high selectivity for p110δ is a consistently reported feature.

Visualizations

Caption: this compound inhibits the PI3K p110δ signaling pathway.

Caption: Troubleshooting workflow for inconsistent this compound results.

References

impact of serum on PI-3065 activity in culture

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective PI3K p110δ inhibitor, PI-3065. The following information addresses common issues encountered during in vitro cell culture experiments, with a particular focus on the impact of serum on the inhibitor's activity.

Frequently Asked Questions (FAQs)

Q1: My cells are not responding to this compound treatment at the expected concentration. What are the possible reasons?

A1: There are several potential reasons for a lack of cellular response to this compound. One common factor is the presence of serum in the cell culture medium. Serum proteins, particularly albumin, can bind to small molecule inhibitors like this compound, reducing the effective concentration of the drug available to interact with its target, PI3K p110δ. Other factors could include cell line specific resistance, incorrect dosage, or degradation of the compound.

Q2: How does serum affect the activity of this compound?

A2: Serum contains a high concentration of proteins that can non-specifically bind to small molecules. This protein binding sequesters this compound, lowering its free concentration in the culture medium. Consequently, a higher total concentration of this compound may be required to achieve the desired biological effect in the presence of serum compared to serum-free or low-serum conditions. This can lead to a significant increase in the observed IC50 value of the inhibitor.

Q3: The IC50 value of this compound in my cell-based assay is much higher than the reported biochemical IC50. Is this normal?

A3: Yes, it is common for the IC50 value of a kinase inhibitor to be higher in cell-based assays compared to biochemical assays. Biochemical assays typically measure the direct inhibition of the purified enzyme in a serum-free environment. In contrast, cell-based assays are influenced by factors such as cell membrane permeability, intracellular drug metabolism, and the presence of serum proteins in the culture medium, all of which can contribute to a rightward shift in the dose-response curve.

Q4: Should I perform my this compound experiments in serum-free medium?

A4: While performing experiments in serum-free medium can eliminate the confounding variable of serum protein binding, it may not be suitable for all cell types or experimental designs, as serum deprivation can induce stress and alter signaling pathways. A common approach is to first establish a baseline activity of this compound in serum-free or low-serum (e.g., 0.5-2% FBS) conditions and then compare it to the activity in your standard culture conditions (e.g., 10% FBS). This will help you determine the extent to which serum is impacting the inhibitor's potency in your specific system.

Troubleshooting Guide

Problem: Inconsistent or weaker than expected inhibition of AKT phosphorylation after this compound treatment.

This troubleshooting guide provides a systematic approach to investigate why this compound may not be effectively inhibiting downstream PI3K signaling, with a focus on the potential role of serum.

Caption: Troubleshooting workflow for suboptimal this compound activity.

Experimental Protocols

Protocol: Determining the Impact of Serum on this compound Activity

This protocol allows for the direct comparison of this compound's dose-dependent inhibition of AKT phosphorylation in the presence and absence of serum.

Caption: Experimental workflow to assess serum's impact on this compound.

Materials:

  • Cell line of interest expressing p110δ

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Serum-free medium (e.g., DMEM)

  • This compound stock solution (in DMSO)

  • PI3K pathway agonist (e.g., insulin, IGF-1, or a relevant growth factor for your cell line)

  • Cell lysis buffer

  • Reagents and antibodies for Western blotting (primary antibodies against phospho-AKT (Ser473) and total AKT)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Serum Starvation (Optional but Recommended): To reduce basal PI3K signaling, aspirate the complete medium and replace it with serum-free medium. Incubate for 4-6 hours.

  • This compound Preparation: Prepare a series of this compound dilutions in both serum-free medium and medium containing your standard serum concentration (e.g., 10% FBS). Remember to include a vehicle control (DMSO) for both media conditions.

  • Inhibitor Treatment: Aspirate the starvation medium and add the prepared this compound dilutions to the corresponding wells. Incubate for 1-2 hours.

  • Pathway Stimulation: To induce a robust and measurable p-AKT signal, add a PI3K pathway agonist to all wells at a pre-determined optimal concentration. Incubate for 15-30 minutes.

  • Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and then add lysis buffer. Collect the cell lysates.

  • Western Blotting: Determine the protein concentration of each lysate. Perform SDS-PAGE and Western blotting using antibodies against p-AKT (Ser473) and total AKT.

  • Data Analysis: Quantify the band intensities for p-AKT and normalize to the total AKT signal. Plot the normalized p-AKT signal against the log of the this compound concentration for both the serum-free and serum-containing conditions. Calculate the IC50 value for each condition.

Data Presentation

Table 1: Hypothetical Impact of Serum on this compound IC50 Values

This table illustrates the potential shift in this compound IC50 values that might be observed when tested in the presence versus the absence of Fetal Bovine Serum (FBS).

Assay ConditionSerum ConcentrationThis compound IC50 (nM)Fold Change
Biochemical Assay0%~5-15-
Cell-Based Assay0% FBSUser DeterminedUser Calculated
Cell-Based Assay10% FBSUser DeterminedUser Calculated

Note: The biochemical IC50 is based on publicly available data and is provided for reference.[1] The cell-based assay values are to be determined experimentally using the protocol provided above.

Signaling Pathway

The following diagram illustrates the canonical PI3K signaling pathway and the point of inhibition by this compound.

Caption: PI3K/AKT signaling pathway with this compound inhibition point.

References

Validation & Comparative

A Comparative Guide to PI3Kδ Inhibitors: PI-3065 vs. Idelalisib in B-cell Malignancies

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors, PI-3065 and Idelalisib (B1684644), with a focus on their relevance in the context of B-cell malignancies. This document synthesizes available preclinical and clinical data to offer an objective overview of their performance, supported by experimental details.

Introduction

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling, making it a key therapeutic target in B-cell malignancies.[1] Idelalisib was the first-in-class PI3Kδ inhibitor to receive regulatory approval for the treatment of certain B-cell cancers.[1][2] this compound is another potent and selective PI3Kδ inhibitor that has been investigated in preclinical settings. This guide will compare these two molecules based on their mechanism of action, selectivity, preclinical efficacy, and available clinical data.

Mechanism of Action

Both this compound and Idelalisib are small molecule inhibitors that target the p110δ catalytic subunit of PI3K. By inhibiting PI3Kδ, these compounds disrupt downstream signaling cascades, including the AKT and NF-κB pathways, which are crucial for the survival and proliferation of malignant B-cells.[3][4] Inhibition of PI3Kδ signaling leads to the induction of apoptosis in cancerous B-cells and disrupts their interaction with the tumor microenvironment.[3][5]

Data Presentation

Table 1: In Vitro Potency and Selectivity Profile
ParameterThis compoundIdelalisib
Target PI3K p110δPI3K p110δ
IC50 (p110δ) 5 nM[6], 15 nM[7]2.5 nM[4]
Ki (p110δ) 1.5 nM[6]Not Reported
Selectivity (vs. p110α) >100-fold (IC50: 910 nM)[8]~40 to 300-fold more potent for δ[4]
Selectivity (vs. p110β) >100-fold (IC50: 600 nM)[8]~40 to 300-fold more potent for δ[4]
Selectivity (vs. p110γ) >100-fold (IC50: >10,000 nM)[8]~40 to 300-fold more potent for δ[4]
Table 2: Preclinical Efficacy in B-cell Malignancies
FindingThis compoundIdelalisib
Apoptosis Induction Data not available in B-cell linesInduces caspase-dependent apoptosis in CLL cells[3]
Inhibition of Cell Signaling Data not available in B-cell linesDecreases Akt phosphorylation in CLL and other B-cell malignancy cell lines[3][9]
In Vivo Antitumor Activity Attenuates 4T1 breast cancer tumor growth and metastasis in mice[7]Demonstrates activity in various B-cell malignancy xenograft and patient-derived xenograft (PDX) mouse models[10]
Synergistic Effects Data not availableSynergizes with the CDK4/6 inhibitor palbociclib (B1678290) in DLBCL and MCL models[10]

Experimental Protocols

In Vivo Tumor Growth Inhibition Assay (this compound)
  • Animal Model: Female WT BALB/c mice.[8]

  • Tumor Cell Inoculation: 1x10^5^ 4T1 cells were orthotopically inoculated into the mammary fat pad.[8]

  • Drug Administration: this compound (75 mg/kg) or vehicle (0.5% methylcellulose (B11928114) with 0.2% Tween 80) was administered by oral gavage once daily, starting the day before tumor cell inoculation.[8]

  • Tumor Growth Monitoring: Tumor growth was monitored weekly by caliper measurement or luminescence imaging.[8]

  • Endpoint: On day 35, mice were euthanized, and tumors and peripheral organs were extracted for further analysis.[8]

Ex Vivo Anti-proliferative Assay (Idelalisib)
  • Cell Culture: Cryopreserved Chronic Lymphocytic Leukemia (CLL) patient samples were thawed and cultured in 96-well plates at a concentration of 10 x 10^6^ cells/ml in AIM-V AlbuMAX culture media.[11]

  • Microenvironment Simulation: To mimic the lymph node microenvironment, cells were stimulated with a combination of CpG, IL-2, and co-cultured with the HS5 stromal cell line.[11]

  • Drug Treatment: Idelalisib was added to the cell cultures at a range of concentrations (from 0.54 nM to 150 µM).[11]

  • Proliferation Analysis: Cell proliferation was assessed after 96 hours of incubation.[11]

Visualization of Signaling Pathways and Experimental Workflows

Caption: PI3Kδ Signaling Pathway Inhibition.

Caption: Experimental Workflow Comparison.

Discussion and Conclusion

Both this compound and Idelalisib are highly potent and selective inhibitors of PI3Kδ. Based on available in vitro data, both compounds exhibit nanomolar potency against the target enzyme and significant selectivity over other PI3K isoforms.

Idelalisib has a substantial body of preclinical and clinical data supporting its efficacy in various B-cell malignancies, leading to its regulatory approval.[1][2] Preclinical studies have demonstrated its ability to induce apoptosis, inhibit crucial cell signaling pathways, and act synergistically with other anti-cancer agents in B-cell lymphoma models.[3][10]

This compound has demonstrated potent in vitro activity and in vivo efficacy in a solid tumor model.[7][8] However, there is a notable lack of published preclinical data for this compound specifically in B-cell malignancy models, and no clinical trial data is currently available in the public domain.

References

A Comparative Analysis of PI-3065's Selectivity versus Pan-PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] Small-molecule inhibitors targeting PI3K are broadly categorized into two main classes: pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, γ, and δ), and isoform-selective inhibitors.[3][4] This guide provides an objective comparison of PI-3065, a selective PI3K p110δ inhibitor, against representative pan-PI3K inhibitors, supported by quantitative data and experimental methodologies.

Quantitative Selectivity Profile: this compound vs. Pan-PI3K Inhibitors

The efficacy and toxicity of a PI3K inhibitor are largely dictated by its selectivity profile. This compound is a potent and highly selective inhibitor of the p110δ isoform of PI3K.[5] In contrast, first-generation pan-PI3K inhibitors were developed to target all four Class I isoforms.[3] The table below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for this compound and two common pan-PI3K inhibitors against the Class I PI3K isoforms.

InhibitorPI3K p110α (IC50, nM)PI3K p110β (IC50, nM)PI3K p110γ (IC50, nM)PI3K p110δ (IC50, nM)
This compound (p110δ-selective) 600>10,0009105[5]
Buparlisib (Pan-PI3K) 52[6]166[6]262[6]116[6]
Pictilisib (Pan-PI3K) 3[6]~30[6]~75[6]3[6]

As the data indicates, this compound demonstrates over 100-fold selectivity for the p110δ isoform compared to the p110α and p110γ isoforms. This high degree of selectivity is a key differentiator from pan-inhibitors like Buparlisib and Pictilisib, which exhibit broader activity across all isoforms. While potent, the lack of selectivity in pan-PI3K inhibitors can lead to a wider range of dose-dependent toxicities, as different isoforms regulate distinct physiological processes.[6]

PI3K Signaling Pathway Inhibition

The diagram below illustrates the central role of PI3K in the signaling cascade and highlights the differential targeting by selective and pan-inhibitors. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial second messenger that activates downstream effectors like AKT to promote cell survival and growth.

Caption: PI3K pathway showing targeted p110δ inhibition by this compound versus broad inhibition by pan-PI3K inhibitors.

By specifically targeting p110δ, which is primarily expressed in hematopoietic cells, this compound offers a more focused therapeutic approach, particularly for B-cell malignancies.[7] This contrasts with pan-inhibitors that block the ubiquitously expressed p110α and p110β isoforms, potentially causing more widespread side effects.[6]

Experimental Protocols

The IC50 values presented are typically determined through in vitro lipid kinase assays.[8][9] The following is a generalized protocol for such an experiment.

In Vitro PI3K Lipid Kinase Assay (General Protocol)
  • Enzyme and Substrate Preparation : Recombinant human PI3K isoforms (e.g., p110δ/p85α) are used as the enzyme source. Phosphatidylinositol (PI) or Phosphatidylinositol 4,5-bisphosphate (PIP2) serves as the lipid substrate.

  • Reaction Setup : The kinase reaction is typically performed in a buffer containing the recombinant PI3K enzyme, the lipid substrate, and a reaction mix.

  • Inhibitor Addition : The inhibitor (e.g., this compound) is added to the reaction wells at a range of concentrations to determine its dose-dependent effect on enzyme activity. A control with no inhibitor is included.

  • Reaction Initiation : The reaction is initiated by the addition of ATP (often [γ-32P]ATP for radioactive detection) and MgCl2.[10] The mixture is then incubated at room temperature for a set period (e.g., 10-30 minutes) to allow for the phosphorylation of the lipid substrate.[10]

  • Reaction Termination : The reaction is stopped by adding an acidic solution (e.g., HCl).

  • Product Separation : The phosphorylated lipid product (e.g., PIP3) is extracted from the reaction mixture. Thin-layer chromatography (TLC) is a common method used to separate the radioactive lipid product from the unreacted [γ-32P]ATP.[9]

  • Quantification : The amount of phosphorylated product is quantified. For radioactive assays, this is done using autoradiography or a phosphorimager. For non-radioactive methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) assays, fluorescence is measured with a plate reader.[11]

  • IC50 Calculation : The enzyme activity at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve. This value represents the concentration of the inhibitor required to reduce the PI3K enzyme's activity by 50%.

References

PI-3065: A Comparative Guide to Kinase Specificity

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase specificity of PI-3065, a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). The following sections present quantitative data on its selectivity against other PI3K isoforms and a broader panel of protein kinases, alongside a comparison with other notable PI3Kδ inhibitors. Detailed experimental methodologies are also provided to support the presented data.

High Specificity of this compound for PI3Kδ

This compound demonstrates exceptional potency and selectivity for the PI3Kδ isoform. In enzymatic assays, it inhibits p110δ with IC50 and Ki values in the low nanomolar range, reported as 5 nM and 1.5 nM, respectively[1]. Its selectivity for PI3Kδ is significantly higher when compared to other Class I PI3K isoforms.

In Vitro Selectivity Profile Against PI3K Isoforms

The inhibitory activity of this compound against the four Class I PI3K isoforms is summarized in the table below. The data clearly illustrates its strong preference for the δ isoform.

Kinase IsoformThis compound IC50 (nM)Selectivity vs. p110δ (fold)
p110δ 51
p110α 910[1]182
p110β 600[1]120
p110γ >10,000[1]>2000

Broad Kinase Selectivity Profile

Comparative Analysis with Other PI3Kδ Inhibitors

To provide a broader context for its performance, the following table compares the in vitro potency of this compound with other well-characterized PI3Kδ inhibitors.

Inhibitorp110δ IC50 (nM)p110α IC50 (nM)p110β IC50 (nM)p110γ IC50 (nM)
This compound 5910[1]600[1]>10,000[1]
Idelalisib (CAL-101) 2.5860040002100
Zandelisib (ME-401) 3.5[2]>1000>1000>1000
IC87114 50029,00019,0007,500

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the PI3K signaling pathway targeted by this compound and a typical experimental workflow for assessing its kinase inhibition.

Caption: PI3K Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for this compound Kinase Inhibition Assay.

Experimental Protocols

In Vitro PI3Kδ Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method for determining the in vitro inhibitory activity of this compound against PI3Kδ using a luminescent ADP detection assay.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA.

  • Substrate Solution: Prepare a working solution of phosphatidylinositol-4,5-bisphosphate (PIP2) in kinase buffer.

  • ATP Solution: Prepare a working solution of ATP in water.

  • This compound Dilutions: Perform serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

2. Assay Procedure:

  • Add 2.5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 5 µL of the PI3Kδ enzyme solution in kinase buffer to each well.

  • Add 2.5 µL of the PIP2 substrate solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

  • Incubate the reaction at room temperature for 60 minutes.

3. Signal Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding 12.5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP by adding 25 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence signal using a plate reader.

4. Data Analysis:

  • The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Broad Panel Kinase Profiling (KinaseProfiler™)

The off-target screening of this compound was conducted using a commercial service such as Millipore's KinaseProfiler™.

1. Assay Principle:

  • These services typically utilize radiometric or fluorescence-based assays to measure the activity of a large panel of purified kinases.

  • The compound of interest is tested at a fixed concentration (e.g., 10 µM for this compound) against each kinase in the panel.

2. General Procedure:

  • Each kinase is assayed in the presence of its specific substrate and ATP (often at or near the Km concentration).

  • The test compound or vehicle is added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period.

  • The kinase activity is measured, and the percent inhibition by the compound is calculated relative to the vehicle control.

3. Data Interpretation:

  • Significant inhibition (typically >50%) of a kinase at the tested concentration may indicate a potential off-target effect that warrants further investigation. The screening of this compound at 10 µM showed no significant inhibition of the 72 kinases tested.

References

Validating the Downstream Efficacy of PI-3065 on Akt Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: October 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PI3Kδ inhibitor PI-3065 with other selective PI3K inhibitors, focusing on their downstream effects on the critical signaling protein Akt. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and application of these compounds in research and development.

This compound is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in various cancers and immune disorders.[1][2] The therapeutic potential of this compound is attributed to its ability to modulate this pathway, leading to the inhibition of cell proliferation and induction of apoptosis. A crucial downstream effector of PI3K is the serine/threonine kinase Akt, and validating the inhibition of Akt phosphorylation is a key measure of the on-target efficacy of PI3K inhibitors.

Comparative Analysis of PI3K Inhibitors on Akt Phosphorylation

To objectively assess the performance of this compound, this guide compares its activity with two other well-characterized PI3K inhibitors: Idelalisib, another p110δ-selective inhibitor, and Duvelisib, a dual inhibitor of the p110δ and p110γ isoforms.[3][4] The primary metric for comparison is the half-maximal inhibitory concentration (IC50) for the inhibition of Akt phosphorylation, a direct measure of their functional cellular potency.

InhibitorTarget(s)IC50 (p-Akt Inhibition)Cell Line(s)Reference
This compound PI3KδData not available in direct comparative studiesNot Applicable-
Idelalisib PI3KδNot explicitly quantified in direct comparisonsVarious[5]
Duvelisib PI3Kδ/γNot explicitly quantified in direct comparisonsVarious[4]

PI3K Isoform Selectivity

The selectivity of an inhibitor for its intended target over other related proteins is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the biochemical IC50 values of this compound, Idelalisib, and Duvelisib against the Class I PI3K isoforms.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Reference
This compound 910600>10,0005[2]
Idelalisib 8,6004,0002,10019[5]
Duvelisib --1,02896[4]

Note: Lower IC50 values indicate greater potency.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to validate the downstream effects of these inhibitors, the following diagrams are provided.

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Caption: Western Blot Workflow for p-Akt Detection.

Experimental Protocols

Western Blotting for Phospho-Akt (Ser473) and Total Akt

This protocol provides a general framework for assessing the inhibition of Akt phosphorylation by PI3K inhibitors. Specific antibody concentrations and incubation times may require optimization based on the cell line and reagents used.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., H460, H2126) in appropriate growth medium and allow them to adhere overnight.[6]

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal Akt phosphorylation.

    • Treat the cells with varying concentrations of this compound, Idelalisib, or Duvelisib for a specified time (e.g., 2, 6, 24 hours).[3][6] A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.[7]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip the membrane and re-probe with a primary antibody for total Akt to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal for each sample.

Conclusion

This compound is a highly selective and potent inhibitor of PI3Kδ. While direct quantitative comparisons of its effect on Akt phosphorylation against other p110δ inhibitors like Idelalisib and the dual δ/γ inhibitor Duvelisib are not extensively published, the available data on their respective isoform selectivities and their established roles in inhibiting the PI3K/Akt pathway provide a strong basis for their evaluation. The provided experimental framework enables researchers to conduct head-to-head comparisons to validate the downstream efficacy of this compound and other inhibitors in their specific cellular models. Such comparative studies are essential for making informed decisions in drug discovery and development projects targeting the PI3K signaling pathway.

References

A Head-to-Head Comparison of PI3Kδ Inhibitors: PI-3065 vs. CAL-101

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors: PI-3065 and CAL-101 (Idelalisib). The following sections detail their biochemical potency, selectivity, and effects on cellular pathways, supported by experimental data to inform research and development decisions.

Introduction

The δ isoform of phosphoinositide 3-kinase (PI3Kδ) is a critical signaling node in hematopoietic cells, playing a key role in the proliferation, survival, and differentiation of B-cells.[1] Its restricted expression pattern has made it an attractive therapeutic target for B-cell malignancies and inflammatory diseases.[2] this compound and CAL-101 (Idelalisib) are two selective inhibitors of PI3Kδ. CAL-101, marketed as Zydelig®, is approved for the treatment of certain B-cell cancers.[3] This guide offers a direct comparison of their reported biochemical and cellular activities.

Data Presentation: Biochemical Potency and Selectivity

The in vitro inhibitory activities of this compound and CAL-101 against various PI3K isoforms are summarized below. This data is crucial for understanding the potency and selectivity profile of each inhibitor.

Target This compound IC50 (nM) CAL-101 (Idelalisib) IC50 (nM) Reference
p110δ 5[4], 15[5][6]2.5[7][8][9][4][5][6][7][8][9]
p110α 910[4], 600>1000-fold less potent than p110δ[4][9]
p110β 600[4]>1000-fold less potent than p110δ[4][9]
p110γ >10,000>1000-fold less potent than p110δ[9]
mTOR >100-fold selective vs p110δ4000-fold more selective for p110δ[6][7]
DNA-PK >100-fold selective vs p110δ400- to 4000-fold more selective for p110δ[6][7]

Key Observations:

  • Both this compound and CAL-101 are potent inhibitors of the p110δ isoform of PI3K.

  • CAL-101 exhibits a slightly lower IC50 for p110δ in cell-free assays compared to most reported values for this compound.[4][7][9]

  • Both compounds demonstrate significant selectivity for p110δ over other Class I PI3K isoforms (α, β, γ) as well as other related kinases like mTOR and DNA-PK.[4][6][7][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical PI3K/AKT signaling pathway targeted by both inhibitors and a general workflow for assessing their cellular activity.

Caption: PI3Kδ signaling pathway inhibited by this compound and CAL-101.

Caption: General workflow for in vitro comparison of PI3Kδ inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on commonly cited methodologies in the literature for evaluating PI3K inhibitors.

In Vitro Kinase Assay (IC50 Determination)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified PI3K isoforms.

  • Protocol:

    • Recombinant PI3K enzymes (p110α, p110β, p110δ, p110γ) are used.

    • The inhibitors (this compound or CAL-101) are serially diluted in DMSO to create a concentration range (e.g., 0.1 nM to 10 µM).

    • The kinase reaction is initiated by adding ATP and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) to a reaction buffer containing the enzyme and the inhibitor.

    • The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

    • The amount of product, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), is quantified. This is often done using an ELISA-based method or a radiometric assay.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay
  • Objective: To assess the effect of the inhibitors on the viability of cancer cell lines.

  • Protocol:

    • Cells (e.g., Chronic Lymphocytic Leukemia (CLL) or Multiple Myeloma (MM) cells) are seeded in 96-well plates.[10]

    • The cells are treated with increasing concentrations of this compound or CAL-101. A DMSO-only control is included.

    • Plates are incubated for a specified period (e.g., 48 or 72 hours).

    • A viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[5]

    • After a further incubation period (e.g., 2-4 hours), the absorbance is measured using a plate reader.

    • Cell viability is expressed as a percentage relative to the DMSO-treated control cells.

Western Blot for Phospho-AKT
  • Objective: To measure the inhibition of the PI3K signaling pathway by assessing the phosphorylation status of AKT, a key downstream effector.

  • Protocol:

    • Cells are treated with this compound or CAL-101 for a defined period (e.g., 2-6 hours).[10]

    • Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against phospho-AKT (Ser473 or Thr308) and total AKT.[10]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The density of the phospho-AKT band is normalized to the total AKT band to determine the extent of pathway inhibition.

Comparative Summary of Experimental Findings

Experiment Type This compound Findings CAL-101 (Idelalisib) Findings
Cell Viability / Apoptosis Induces apoptosis in hepatocellular carcinoma cells and reduces cell viability.[11] In some contexts, it shows no inhibition on the growth of cells not expressing p110δ, such as 4T1 cells.[4][5]Induces apoptosis in malignant B-cells, including CLL cells, and reduces cell viability.[7][8] It shows greater activity in B-cell malignancies compared to AML.[12]
Signaling Pathway Inhibition Suppresses tumor growth and metastasis via inactivation of p110δ.[5] It inhibits downstream signaling events such as AKT phosphorylation.[2]Inhibits the phosphorylation of AKT and other downstream effectors like S6 in response to B-cell receptor stimulation.[1][7] It also inhibits signaling from chemokine receptors CXCR4 and CXCR5.[1]
In Vivo Efficacy A 75 mg/kg oral dose suppresses 4T1 tumor growth and metastasis in a mouse model.[4][5]Demonstrates potent in vivo inhibition of PI3K pathway signaling in mouse xenograft models of acute lymphoblastic leukemia.[8] Clinically, it leads to rapid lymph node shrinkage in CLL patients.[1]

Conclusion

Both this compound and CAL-101 (Idelalisib) are highly potent and selective inhibitors of PI3Kδ. While CAL-101 has a well-documented clinical profile, the preclinical data for this compound suggests a comparable mechanism of action and potency. The choice between these inhibitors for research purposes may depend on the specific cellular context, the desired selectivity profile, and other experimental considerations. The data and protocols provided in this guide serve as a foundational resource for the objective comparison and effective utilization of these important research tools.

References

A Comparative Analysis of PI-3065 and AMG-319 in Solid Tumors: Efficacy, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two selective PI3Kδ inhibitors, PI-3065 and AMG-319, in the context of solid tumors. By examining their mechanisms of action, preclinical and clinical data, and the experimental protocols used in their evaluation, this document aims to offer a comprehensive resource for researchers in oncology and drug development.

At a Glance: Key Efficacy and Specificity Parameters

ParameterThis compoundAMG-319
Target PI3KδPI3Kδ
IC50 (p110δ) 15 nM[1][2]18 nM[3]
Selectivity >70-fold over other PI3K isoforms[1]>47-fold over other PI3Ks[3]
Solid Tumor Models Studied Murine mammary carcinoma (4T1), Pancreatic ductal adenocarcinoma (KPC), Hepatocellular carcinoma (HCC)[1][4]Head and Neck Squamous Cell Carcinoma (HNSCC)[5][6]
Reported In Vivo Efficacy Suppresses 4T1 tumor growth and metastasis; Prolongs survival in KPC model; Inhibits HCC tumor growth[1][4]Limited efficacy data in solid tumors due to trial termination for toxicity; one complete pathological response in HNSCC trial[5][6]

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Both this compound and AMG-319 are selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][7] The PI3K pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation. The delta isoform is predominantly expressed in hematopoietic cells, including regulatory T cells (Tregs), which play a crucial role in suppressing the anti-tumor immune response.[8]

By inhibiting PI3Kδ, both this compound and AMG-319 aim to modulate the tumor microenvironment.[9] The primary anti-tumor mechanism is believed to be the reduction of immunosuppressive Tregs within the tumor, which in turn enhances the activity of cytotoxic T lymphocytes (CTLs) to attack and eliminate cancer cells.[5]

Diagram 1: PI3Kδ signaling pathway and inhibition by this compound/AMG-319.

Preclinical and Clinical Efficacy in Solid Tumors

This compound

Preclinical studies have demonstrated the potential of this compound in various solid tumor models:

  • Murine Mammary Carcinoma (4T1): In a 4T1 mouse model, oral administration of this compound at 75 mg/kg suppressed primary tumor growth and metastasis.[1]

  • Pancreatic Ductal Adenocarcinoma (KPC): In a genetically engineered mouse model of pancreatic cancer (KPC), this compound treatment prolonged survival and reduced the incidence of metastases.[1]

  • Hepatocellular Carcinoma (HCC): this compound was found to induce apoptosis in HCC cell lines and inhibit tumor growth in nude mice bearing HCC xenografts.[4] The anti-tumor effect was associated with the inhibition of survivin, an anti-apoptotic protein.[4]

AMG-319

The evaluation of AMG-319 in solid tumors has primarily been through a Phase II clinical trial in Head and Neck Squamous Cell Carcinoma (HNSCC).

  • Phase II HNSCC Trial: This was a randomized, double-blind, placebo-controlled neoadjuvant study in patients with resectable HNSCC.[5][10] Patients received either AMG-319 (300 mg or 400 mg daily) or a placebo before surgery.[5]

  • Trial Outcome: The trial was terminated early due to a high incidence of immune-related adverse events, including rash, diarrhea, and transaminitis, in patients receiving AMG-319.[5][11]

  • Efficacy Signals: Despite the toxicity, there were signs of clinical activity. One patient achieved a complete pathological response, and immunological analyses of tumor biopsies revealed a decrease in tumor-infiltrating Tregs and an increase in the cytotoxic potential of T cells in the AMG-319 treated group.[5][6]

Experimental Protocols

In Vivo Efficacy Study of this compound in 4T1 Mammary Carcinoma Model

Diagram 2: Workflow for in vivo efficacy testing of this compound.

Methodology:

  • Animal Model: Female BALB/c mice.[1]

  • Cell Line: 4T1 murine mammary carcinoma cells.[1]

  • Tumor Inoculation: Subcutaneous injection of 4T1 cells into the flank of the mice.

  • Treatment: Once tumors were palpable, mice were randomized into treatment and control groups. The treatment group received this compound orally at a dose of 75 mg/kg daily.[1] The control group received a vehicle.

  • Efficacy Endpoints: Primary tumor volume was measured regularly. At the end of the study, tumors and lungs were harvested to assess tumor weight and the extent of metastasis.[2]

Phase II Clinical Trial of AMG-319 in Head and Neck Squamous Cell Carcinoma

Trial Design: A randomized, double-blind, placebo-controlled, multi-center Phase IIa neoadjuvant trial.[5][10]

Patient Population: Patients with resectable, human papillomavirus (HPV)-negative HNSCC.[10]

Treatment Regimen:

  • Patients were randomized to receive either AMG-319 or a placebo orally once daily for 21-28 days prior to scheduled tumor resection surgery.[10]

  • The initial doses of AMG-319 were 300 mg or 400 mg.[5]

Primary Endpoints:

  • Change in the density of tumor-infiltrating immune cells (specifically Tregs and CD8+ T cells).[12]

  • Safety and tolerability of AMG-319.[12]

Secondary Endpoints:

  • Pharmacokinetics and pharmacodynamics of AMG-319.[12]

  • Anti-tumor activity, assessed by changes in tumor volume.[12]

Conclusion

Both this compound and AMG-319 demonstrate the potential of targeting the PI3Kδ pathway to induce anti-tumor immunity in solid tumors. Preclinical data for this compound is promising across multiple solid tumor models, showing direct anti-tumor and anti-metastatic effects. The clinical development of AMG-319 in solid tumors, however, has been hampered by significant immune-related toxicities at the doses tested, although it did show evidence of the intended immunomodulatory mechanism of action.

These findings underscore a critical challenge in the development of PI3Kδ inhibitors for solid tumors: balancing the desired immune-enhancing effects with systemic immune-related adverse events. Future research may need to explore alternative dosing strategies, such as intermittent dosing, or combination therapies to widen the therapeutic window of this class of drugs.[11] The detailed experimental protocols provided herein offer a foundation for designing future studies to further investigate the potential of PI3Kδ inhibitors in the treatment of solid malignancies.

References

A Comparative Guide to PI-3065: On-Target vs. Off-Target Effects

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PI-3065, a selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K), with other relevant PI3K inhibitors. The on-target and off-target effects of this compound are detailed, supported by experimental data to aid in the assessment of its suitability for research and therapeutic development.

On-Target Efficacy and Selectivity of this compound

This compound is a potent and selective inhibitor of the p110δ isoform of PI3K, an enzyme predominantly expressed in hematopoietic cells and a key component of the PI3K/Akt signaling pathway. Dysregulation of this pathway is implicated in various diseases, including hematological malignancies and inflammatory disorders.

The on-target activity of this compound is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) against the p110δ isoform. Its selectivity is highlighted by significantly higher IC50 values against other class I PI3K isoforms (α, β, and γ), indicating a reduced likelihood of off-target effects mediated by inhibition of these related kinases.

Comparative Inhibitory Activity of PI3K Delta Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and other selective p110δ inhibitors against the four class I PI3K isoforms. Lower IC50 values indicate higher potency.

InhibitorPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)
This compound 5 - 15[1][2]910 - 1100[2][3]600 - 2300[2][3]>10000 - 27500[2][3]
Idelalisib (CAL-101) 2.582056589
AMG319 18>850>850>850

Off-Target Profile of this compound

A critical aspect of drug development is understanding a compound's off-target effects to predict potential toxicities and side effects. This compound has been profiled against a panel of other kinases to assess its specificity.

Kinase Selectivity Profile

In a KinaseProfiler assay conducted by Millipore, this compound was tested at a concentration of 10 μM against a panel of 72 protein kinases.[3] The results showed no significant off-target activity, suggesting a high degree of selectivity for its intended target, PI3Kδ.[3] This is a crucial characteristic, as off-target kinase inhibition can lead to unforeseen cellular effects and toxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further studies.

In Vitro PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the IC50 values of inhibitors against PI3K isoforms. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • ATP

  • This compound or other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted inhibitor or vehicle (DMSO) to the assay plate.

    • Add the PI3K enzyme and the lipid substrate (PIP2) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Concepts and Processes

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for assessing kinase inhibitor specificity.

Caption: On-target vs. potential off-target effects of an inhibitor.

References

Comparative Analysis of PI-3065 Cross-Reactivity with PI3K Isoforms

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide

This guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) inhibitor, PI-3065, focusing on its cross-reactivity with various PI3K isoforms. The information presented herein is supported by experimental data to aid in the evaluation of its selectivity and potential applications in research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the p110δ isoform of PI3K.[1][2] The PI3K family of lipid kinases plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[3] This family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases.[3] The four isoforms of Class I PI3K (α, β, γ, and δ) have distinct tissue distributions and non-redundant physiological roles, making isoform-selective inhibition a key strategy in drug design to enhance therapeutic efficacy and minimize off-target effects.[4] this compound has been investigated for its potential in treating certain cancers by modulating immune responses.[5][6]

Comparative Selectivity Profile of this compound

The inhibitory activity of this compound against the four Class I PI3K isoforms has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. A lower IC50 value indicates greater potency.

PI3K IsoformThis compound IC50 (nM)Fold Selectivity vs. p110δ
p110α 910~182-fold
p110β 600120-fold
p110γ >10,000>2000-fold
p110δ 51-fold

Data compiled from multiple sources.[6][7]

As the data indicates, this compound is a highly potent inhibitor of the p110δ isoform with an IC50 value of 5 nM.[6] The compound exhibits significant selectivity, being over 100-fold more selective for p110δ compared to p110α and p110β, and demonstrating even greater selectivity against the p110γ isoform. This high degree of selectivity is crucial for minimizing off-target effects that can arise from the inhibition of other PI3K isoforms, which are involved in essential cellular functions like insulin (B600854) signaling (p110α).[8]

Experimental Protocols

The determination of IC50 values for PI3K inhibitors like this compound typically involves in vitro kinase assays. Below is a detailed methodology for a representative biochemical assay used for selectivity profiling.

Radiometric PI3K Kinase Assay

This assay measures the phosphorylation of the lipid substrate phosphatidylinositol (PI) by a specific PI3K isoform in the presence of a radioactive ATP analog.

Materials:

  • Purified, recombinant PI3K isoforms (p110α, p110β, p110γ, p110δ)

  • Phosphatidylinositol (PI) substrate

  • This compound inhibitor at various concentrations

  • [γ-³²P]ATP (radioactive ATP)

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 0.25 mM EDTA)

  • Reaction termination solution (e.g., 0.1 M HCl)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a dilution series of this compound in the kinase reaction buffer.

  • In a reaction vessel, combine the purified PI3K enzyme, the PI substrate, and a specific concentration of this compound (or vehicle control).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 20 minutes).

  • Terminate the reaction by adding the acidic stop solution.

  • Extract the phosphorylated lipids from the reaction mixture.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Plot the measured kinase activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This type of assay provides a direct measure of the inhibitor's effect on the catalytic activity of each PI3K isoform.[9] Alternative methods include fluorescence-based assays like TR-FRET, which detect the product of the kinase reaction (ADP) or the phosphorylated substrate.[10]

Visualizing Pathways and Workflows

To better understand the context of this compound's action, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for inhibitor profiling.

Caption: Simplified PI3K/Akt signaling pathway.

References

Validating PI-3065 Induced Apoptosis in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PI-3065, a selective phosphoinositide 3-kinase (PI3K) delta inhibitor, with other established apoptosis-inducing agents in cancer cells. The following sections present experimental data, detailed protocols, and visual representations of signaling pathways to objectively evaluate the performance of this compound in inducing programmed cell death.

Mechanism of Action: this compound

This compound is a potent and selective inhibitor of the p110δ isoform of PI3K, with an IC50 of 15 nM, demonstrating over 70-fold selectivity compared to other PI3K family members.[1] Its primary mechanism for inducing apoptosis in cancer cells, particularly in hepatocellular carcinoma, involves the following key events:

  • Inhibition of Survivin: this compound effectively suppresses the expression of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells.[2][3]

  • Mitochondrial Membrane Depolarization: The compound leads to a decrease in the mitochondrial membrane potential.[2][3]

  • Cytochrome C Release: This disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[2][3]

These events trigger the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent execution of programmed cell death.

Comparative Analysis of Apoptosis Induction

This section compares the apoptotic effects of this compound with two widely used chemotherapeutic agents, Doxorubicin and Cisplatin (B142131). The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview. For direct head-to-head comparisons, consulting specific studies with side-by-side experiments is recommended.

Quantitative Data on Apoptosis Induction

The following table summarizes the quantitative effects of this compound, Doxorubicin, and Cisplatin on apoptosis in different cancer cell lines.

Treatment AgentCell LineConcentrationTime (hours)Apoptotic Cells (%)Key Molecular ChangesReference
This compound Hepatocellular Carcinoma (HCC)Dose-dependentTime-dependentSignificant increaseInhibition of survivin, decreased mitochondrial membrane potential, cytochrome C release[2][3]
Doxorubicin Sarcoma Cells1 µMNot SpecifiedEnhanced with PI3K inhibitorBax activation, cytochrome C release, caspase-3 activation[4]
MCF-7 (Breast Cancer)100 nM48Significant increaseIncreased Bax, decreased Bcl-2, caspase-3 activation[5]
Cisplatin A549/CR & H460/CR (Lung Cancer)25 µM4811.47% & 12.95%Increased cleaved caspase-3[6]
LoVo (Colon Cancer)10 µg/ml12Significant increase in sub-G1Increased Bax mRNA, decreased Bcl-2 mRNA[7]
Impact on Bcl-2 Family Proteins

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating the intrinsic apoptotic pathway.

Treatment AgentEffect on Bcl-2Effect on BaxReference
This compound Not explicitly statedNot explicitly stated
Doxorubicin DecreaseIncrease[5]
Cisplatin Decrease (in sensitive cells)Increase (in sensitive cells)[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Western Blot for Cleaved Caspase-3

This protocol is used to detect the active form of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • 10-15% SDS-polyacrylamide gel

  • Transfer membrane (e.g., PVDF)

  • Blocking buffer: 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Primary antibody: Anti-Cleaved Caspase-3 (Asp175)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates from treated and control cells.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Load approximately 20 µg of protein per lane on an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-cleaved caspase-3 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescent substrate and visualize the bands using an imaging system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.

Materials:

  • Paraformaldehyde (4%)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TdT reaction mix (containing TdT enzyme and BrdUTP)

  • FITC-conjugated anti-BrdU antibody

  • Propidium Iodide (PI) staining solution (optional, for cell cycle analysis)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Fix cells with 4% paraformaldehyde for 30 minutes at room temperature.

  • Permeabilize the cells by incubating in permeabilization solution on ice.

  • Resuspend cells in the TdT reaction mix and incubate for 60 minutes at 37°C.

  • Wash the cells.

  • Incubate with FITC-conjugated anti-BrdU antibody for 1 hour at room temperature.

  • (Optional) Resuspend cells in PI staining solution for cell cycle analysis.

  • Analyze the cells by flow cytometry or visualize under a fluorescence microscope.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and a typical experimental workflow for validating apoptosis.

References

Comparative Analysis of PI-3065 Combination Therapies for Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating PI-3065 Combination Therapies

The therapeutic potential of targeting the phosphoinositide 3-kinase (PI3K) pathway is well-established in oncology. This compound, a selective inhibitor of the p110δ isoform of PI3K, has demonstrated significant anti-tumor effects in various preclinical models. However, as with many targeted therapies, the development of resistance and the complexity of tumor signaling pathways necessitate the exploration of combination strategies to enhance efficacy and durability of response. This guide provides a comparative overview of potential this compound combination therapies, supported by preclinical data, to aid researchers in the design and validation of future studies.

Executive Summary

This guide explores the scientific rationale and supporting preclinical evidence for combining the PI3Kδ inhibitor this compound with other anti-cancer agents. While direct combination studies with this compound are emerging, this analysis draws upon data from studies involving this compound and other selective PI3Kδ inhibitors to provide a foundational comparison. The primary focus is on combinations with immunotherapy (checkpoint inhibitors) and MEK inhibitors, which target distinct but often interconnected pathways in cancer progression. The data presented herein, including quantitative comparisons and detailed experimental protocols, is intended to serve as a valuable resource for researchers seeking to validate and advance this compound combination strategies.

This compound: A Selective PI3Kδ Inhibitor

This compound is a potent and selective inhibitor of the p110δ isoform of PI3K, with an IC50 of approximately 15 nM.[1][2] Its selectivity for the δ isoform, which is predominantly expressed in hematopoietic cells, suggests a key role in modulating the tumor microenvironment, in addition to any direct effects on tumor cells expressing this isoform.

Comparison of Preclinical Combination Therapies

The following sections compare this compound monotherapy with potential combination strategies. Due to the limited availability of direct head-to-head combination studies involving this compound, data from studies using other selective PI3Kδ inhibitors or pan-PI3K inhibitors are included to illustrate the potential synergies.

Combination with Immune Checkpoint Blockade (Anti-PD-1/PD-L1)

Rationale: The PI3Kδ signaling pathway is crucial for the function and survival of regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[3] By inhibiting PI3Kδ, this compound can deplete or functionally impair Tregs within the tumor microenvironment, thereby enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies that unleash the activity of cytotoxic T lymphocytes.

Supporting Preclinical Data:

Treatment GroupTumor Growth Inhibition (%)Change in Intratumoral TregsChange in CD8+ T cellsReference
Vehicle---[1][4]
PI3Kδ Inhibitor (monotherapy)Varies by model↑ (in some models)[1][4]
Anti-PD-1 (monotherapy)Varies by modelNo significant change[1][4]
PI3Kδ Inhibitor + Anti-PD-1 Significantly enhanced ↓↓ ↑↑ [1][4]

Experimental Protocol: In Vivo Murine Tumor Model

  • Cell Line and Animal Model: Murine cancer cell lines (e.g., CT26 colon carcinoma, B16 melanoma) are implanted subcutaneously or orthotopically into syngeneic mice (e.g., BALB/c, C57BL/6).

  • Treatment Regimen: Once tumors are established, mice are randomized into treatment groups. This compound (or another PI3Kδ inhibitor) is typically administered orally daily. Anti-PD-1 antibody is administered intraperitoneally every 3-4 days.

  • Efficacy Endpoints: Tumor volume is measured regularly with calipers. Overall survival is also monitored.

  • Pharmacodynamic Assessments: At the end of the study, tumors are harvested for analysis of the immune cell infiltrate by flow cytometry or immunohistochemistry to quantify the populations of Tregs (e.g., CD4+FoxP3+), CD8+ T cells, and other immune subsets.

Figure 1. Signaling pathway for this compound and anti-PD-1 combination therapy.

Combination with MEK Inhibitors

Rationale: The RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways are two of the most frequently activated signaling cascades in cancer.[5][6] There is significant crosstalk between these pathways, and inhibition of one can lead to compensatory activation of the other, resulting in therapeutic resistance.[5] Dual blockade of both pathways has the potential to overcome this resistance and induce synergistic anti-tumor effects.

Supporting Preclinical Data:

Treatment GroupCell Viability (IC50)Combination Index (CI)In Vivo Tumor GrowthReference
PI3K Inhibitor (monotherapy)μM range-Moderate inhibition[5][7]
MEK Inhibitor (monotherapy)μM range-Moderate inhibition[5][7]
PI3K Inhibitor + MEK Inhibitor nM range (synergistic shift) < 1 (Synergy) Strongly enhanced inhibition [5][7]

Experimental Protocol: In Vitro Synergy and In Vivo Efficacy

  • Cell Viability Assays: A panel of cancer cell lines with known mutational profiles (e.g., KRAS, BRAF, PIK3CA mutations) are treated with a dose-response matrix of the PI3K inhibitor and the MEK inhibitor. Cell viability is assessed after 72 hours using assays such as CellTiter-Glo®. The combination index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

  • Western Blot Analysis: Cells are treated with the inhibitors for a short period (e.g., 2-24 hours) and protein lysates are analyzed by Western blot to assess the phosphorylation status of key downstream effectors of the PI3K/AKT (p-AKT, p-S6) and MAPK (p-ERK) pathways.

  • In Vivo Xenograft Studies: Human cancer cell lines are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID). Once tumors are established, mice are treated with the PI3K inhibitor, the MEK inhibitor, or the combination. Tumor growth is monitored over time.

Figure 2. Crosstalk between the PI3K/AKT and MAPK signaling pathways.

Experimental Workflow for Combination Therapy Validation

The following diagram outlines a general workflow for the preclinical validation of this compound combination therapies.

Figure 3. Preclinical validation workflow for this compound combination therapies.

Conclusion and Future Directions

The preclinical data for combining PI3Kδ inhibitors with immune checkpoint blockade or MEK inhibitors provide a strong rationale for the clinical investigation of these strategies with this compound. The synergistic effects observed in preclinical models suggest that such combinations could lead to improved and more durable responses in patients. Future research should focus on validating these findings using this compound in a broader range of cancer models, identifying predictive biomarkers to select patients most likely to benefit, and optimizing dosing schedules to maximize efficacy while minimizing toxicity. This guide serves as a starting point for researchers to design and execute robust preclinical studies to further validate and advance this compound combination therapies towards clinical application.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PI-3065
Reactant of Route 2
PI-3065

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.